(5-amino-1H-1,2,4-triazol-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSMVWRGAFPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950001 | |
| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63870-39-3, 27277-03-8 | |
| Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27277-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique chemical properties and ability to participate in various biological interactions. The presence of both an amino group and a hydroxymethyl substituent on the triazole ring imparts a combination of hydrogen bond donor and acceptor capabilities, influencing its solubility, reactivity, and potential as a scaffold in drug design.[][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 27277-03-8 | [][3][4] |
| Molecular Formula | C₃H₆N₄O | [][2] |
| Molecular Weight | 114.11 g/mol | [][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | Not explicitly found in searches. | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF (predicted). |
Synthesis and Purification
The primary synthetic route to this compound involves the cyclization of aminoguanidine with glycolic acid. This reaction is a well-established method for the formation of 3,5-disubstituted 1,2,4-triazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aminoguanidine bicarbonate
-
Glycolic acid
-
Dilute mineral acid (e.g., HCl)
-
Base (e.g., NaOH or KOH)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of aminoguanidine bicarbonate and glycolic acid is prepared. A suitable solvent, such as water or a high-boiling point alcohol, can be used.
-
Acid-catalyzed Condensation: A catalytic amount of a mineral acid is added to the mixture. The reaction is then heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by neutralizing the solution with a base.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl group, the amino protons, and the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the carbon of the hydroxymethyl group and the two carbons of the triazole ring.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretching of the amino group and the triazole ring, and C-N and C=N stretching vibrations of the heterocyclic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (114.11 g/mol ).
Chemical Reactivity and Tautomerism
The chemical reactivity of this compound is dictated by the functional groups present: the amino group, the hydroxymethyl group, and the triazole ring itself.
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and can also undergo esterification and etherification reactions.
-
1,2,4-Triazole Ring: The triazole ring is aromatic and can participate in electrophilic substitution reactions, although the presence of the amino group can influence the regioselectivity. The nitrogen atoms of the ring are also nucleophilic and can be alkylated.
A key chemical feature of 1,2,4-triazoles is the phenomenon of annular tautomerism , where the proton on the ring nitrogen can migrate between the different nitrogen atoms. For this compound, three tautomeric forms are possible. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents.[2][5]
Caption: Annular tautomerism in 5-amino-1,2,4-triazoles.
Applications in Drug Discovery and Materials Science
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of the amino and hydroxymethyl groups on this compound makes it an attractive building block for the synthesis of novel drug candidates.[6][7] These functional groups provide convenient handles for further chemical modification to explore structure-activity relationships.
In materials science, the ability of the triazole ring to coordinate with metal ions and the hydrogen bonding capabilities of the amino and hydroxyl groups suggest potential applications in the development of coordination polymers and functional materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its chemical properties, particularly its reactivity and tautomeric nature, offer a rich field for further investigation and exploitation. A comprehensive understanding of its characteristics, as outlined in this guide, is crucial for unlocking its full potential in various scientific disciplines.
References
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25675-25687. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. . [Link]
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[][5][8]Triazole Derivatives. (2018). Molecules, 23(5), 1056. [Link]
-
Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. . [Link]
-
Zhang, Y., et al. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 7(83), 52733-52741. [Link]
-
de Souza, M. C. B. V., et al. (2019). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(17), 7936-7953. [Link]
- Google Patents. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(20), 7058. [Link]
-
Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1424. [Link]
-
The synthesis technology of aminoguanidine bicarbonate. (2011). Advanced Materials Research, 396-398, 1155-1158. [Link]
- Google Patents.
-
Aminoguanidonium Hydrogen Carbonate (Aminoguanidine Bicarbonate). (2013). Organic Syntheses, 90, 1-10. [Link]
Sources
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 27277-03-8|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (6-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANOL | 749929-25-7 [chemicalbook.com]
An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Key Heterocyclic Building Block
CAS Number: 27277-03-8 [1][2][3]
Prepared by: Gemini, Senior Application Scientist
Introduction
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a pivotal heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a 1,2,4-triazole ring substituted with both an amino and a hydroxymethyl group, imparts a desirable combination of polarity, hydrogen bonding capabilities, and reactive handles for further chemical modification. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, explore plausible synthetic routes with mechanistic insights, detail analytical characterization methods, and discuss its burgeoning applications as a versatile building block in the design of novel therapeutics.
Physicochemical Properties and Structural Attributes
The inherent characteristics of this compound are fundamental to its utility in chemical synthesis and its interaction with biological systems. The 1,2,4-triazole core is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of both hydrogen bond donors (-NH2, -OH, and ring N-H) and acceptors (ring nitrogens) facilitates strong and specific interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27277-03-8 | [1][2][3] |
| Molecular Formula | C₃H₆N₄O | [1][3] |
| Molecular Weight | 114.11 g/mol | [1][3] |
| Appearance | Off-white to white solid | Inferred from typical small organic molecules of this class |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. | Inferred from structure |
| Hydrogen Bond Donors | 3 | [] |
| Hydrogen Bond Acceptors | 4 | [] |
| Topological Polar Surface Area | 87.8 Ų | Inferred from structural analysis |
Synthesis and Mechanistic Considerations
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic strategy can be devised based on established methodologies for the formation of 3,5-disubstituted 1,2,4-triazoles. The following proposed synthesis leverages the common and reliable reaction between an amidinohydrazone (or a related precursor) and a suitable cyclizing agent.
Proposed Synthetic Pathway
A logical approach involves the cyclization of a derivative of aminoguanidine with a protected glycolic acid equivalent. A particularly attractive route starts from aminoguanidine and ethyl glycolate.
Sources
An In-Depth Technical Guide to the Molecular Structure of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS No: 27277-03-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the intricacies of its structural elucidation, including tautomeric forms and spectroscopic signatures. Furthermore, this guide will present a detailed, field-proven protocol for its synthesis and discuss its significance as a versatile building block in the design of novel therapeutic agents.
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological profile and metabolic stability. This five-membered heterocycle, with its capacity for hydrogen bonding and dipole interactions, serves as a privileged scaffold in a multitude of clinically significant drugs.[1] The incorporation of an amino group at the 3-position further enhances its utility, providing a key vector for molecular diversity and interaction with biological targets. This compound, with its additional hydroxyl functionality, represents a particularly valuable synthon, offering multiple points for chemical modification and the potential for improved pharmacokinetic properties. This guide aims to provide a deep dive into the molecular architecture of this important building block.
Molecular Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and computed physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 27277-03-8 | [2][3] |
| Molecular Formula | C₃H₆N₄O | [2] |
| Molecular Weight | 114.11 g/mol | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=NC(=NN1)N(C)O | [3] |
| InChI | InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |
| InChIKey | WQWSMVWRGAFPJX-UHFFFAOYSA-N |
Synthesis of this compound: A Protocol Grounded in Expertise
The synthesis of 3-amino-1,2,4-triazoles is a well-established area of organic chemistry, with the most common and robust method involving the cyclocondensation of aminoguanidine with a carboxylic acid or its derivative.[4] For the synthesis of this compound, glycolic acid is the logical carboxylic acid precursor. The following protocol is a detailed, step-by-step methodology derived from established principles for the synthesis of related compounds.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Aminoguanidine hydrochloride
-
Glycolic acid
-
Phosphorus oxychloride (POCl₃) or a suitable dehydrating agent
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Formation of the Acylaminoguanidine Intermediate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of aminoguanidine hydrochloride in a minimal amount of water.
-
Add one equivalent of glycolic acid to the solution.
-
Slowly add a suitable dehydrating agent, such as phosphorus oxychloride, while cooling the mixture in an ice bath. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour, followed by heating to reflux for 2-3 hours.
-
-
Cyclization to the Triazole Ring:
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a solution of sodium hydroxide until a pH of approximately 7-8 is reached. This step should be performed in an ice bath to manage the heat of neutralization.
-
The cyclization to the 1,2,4-triazole ring occurs during this process, often accompanied by the precipitation of the product.
-
-
Isolation and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid can then be purified.
-
Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is typically effective for purification.
-
Dry the purified product under vacuum to obtain this compound as a crystalline solid.
-
Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the intermediate and the final product can be tracked by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), as detailed in the following sections.
Molecular Structure and Tautomerism: A Deeper Look
A critical aspect of the molecular structure of 3-amino-1,2,4-triazoles is the phenomenon of annular prototropic tautomerism. The triazole ring can exist in different tautomeric forms, which can significantly influence its chemical reactivity and biological activity.
Tautomeric Forms
This compound can theoretically exist in three tautomeric forms: the 1H-5-amino, 1H-3-amino, and 4H-5-amino forms.
Caption: Tautomeric forms of this compound.
Extensive studies on analogous 3-amino-1,2,4-triazole derivatives have demonstrated that the 1H-5-amino tautomer is the predominant form in both solution and the solid state.[5][6] This preference is supported by both NMR spectroscopy and X-ray crystallography of related compounds.[5]
Crystallographic Insights from Analogous Structures
While a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one confirms the 1H-5-amino tautomer in the solid state. The triazole ring in these structures is typically planar, and the exocyclic amino and substituent groups lie close to this plane.
A key feature of the crystal packing of 3-amino-1,2,4-triazoles is the extensive network of intermolecular hydrogen bonds. The amino group and the ring nitrogen atoms act as hydrogen bond donors and acceptors, respectively. This leads to the formation of robust supramolecular structures, such as centrosymmetric dimers or extended chains.[7][8] It is highly probable that this compound also exhibits similar hydrogen bonding patterns, with the hydroxyl group providing an additional site for such interactions.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the hydroxymethyl group, the amino group, and the triazole ring NH. The chemical shifts will be influenced by the solvent and the tautomeric equilibrium. In a solvent like DMSO-d₆, the NH protons are typically observed as broad singlets at lower field. The CH₂ protons of the hydroxymethyl group would likely appear as a singlet, and the OH proton would also be a singlet, the position of which is concentration and temperature-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Two distinct signals are expected for the triazole ring carbons. The chemical shifts of these carbons are sensitive to the substitution pattern and tautomeric form.[6][9] A signal for the hydroxymethyl carbon will also be present at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[10]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino group (NH₂) |
| 3300-3200 | O-H stretching | Hydroxyl group (OH) |
| ~3100 | N-H stretching | Triazole ring |
| 1650-1600 | N-H bending | Amino group (NH₂) |
| 1580-1400 | C=N and N=N stretching | Triazole ring |
| ~1050 | C-O stretching | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 114. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) and hydrogen cyanide (HCN) from the triazole ring.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by its functional groups: the amino group, the hydroxyl group, and the triazole ring itself.
-
Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
-
Hydroxyl Group: The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or it can be converted to esters or ethers.
-
Triazole Ring: The nitrogen atoms of the triazole ring can act as nucleophiles and can be alkylated or acylated.
This trifunctional nature makes this compound a highly versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-triazole core is a known bioisostere for amide and ester groups, and its incorporation into drug candidates can improve metabolic stability and binding affinity to target proteins.[1] Derivatives of 3-amino-1,2,4-triazole have been reported to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1]
Caption: Reactivity and applications of this compound.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its molecular structure is characterized by a planar 1,2,4-triazole ring, with the 1H-5-amino tautomer being the most stable form. The presence of amino and hydroxyl functional groups provides a rich platform for chemical derivatization. This technical guide has provided a comprehensive overview of its synthesis, structural features, and spectroscopic properties, underscoring its importance as a versatile building block for the development of novel therapeutic agents.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 27277-03-8|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its structural motifs that facilitate hydrogen bonding and its utility in the synthesis of more complex bioactive molecules. This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for chemical researchers and drug development professionals. We will delve into two robust synthetic strategies: a modern, direct approach via microwave-assisted cyclocondensation and a classical, multi-step route involving the reduction of a carboxylic acid precursor. This document emphasizes the underlying chemical principles, provides detailed, actionable protocols, and offers insights into the selection of reagents and reaction conditions to ensure both efficiency and safety.
Introduction: The Significance of the 5-Amino-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The presence of a 5-amino group introduces a critical hydrogen bond donor and a site for further functionalization, enhancing the molecule's ability to interact with biological targets. The 3-methanol substituent provides a primary alcohol functionality, which can act as a hydrogen bond donor/acceptor or serve as a handle for further synthetic elaboration. Consequently, efficient and scalable access to this compound is of significant interest to the pharmaceutical and agrochemical industries.
This guide will focus on the practical synthesis of this valuable intermediate, providing the necessary detail for its successful preparation in a laboratory setting.
Primary Synthesis Pathway: Microwave-Assisted Cyclocondensation
The most direct and modern approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the acid-catalyzed condensation of aminoguanidine with a carboxylic acid.[1] This method has been significantly enhanced by the use of microwave irradiation, which dramatically reduces reaction times and often improves yields.[1][2]
Mechanistic Rationale
The reaction proceeds through an initial acid-catalyzed formation of a guanylhydrazide intermediate from aminoguanidine and the carboxylic acid (in this case, glycolic acid). This intermediate then undergoes intramolecular cyclization with the loss of two molecules of water to form the stable 1,2,4-triazole ring. The use of microwave heating accelerates the rate-limiting cyclization and dehydration steps.
Diagram 1: Plausible Reaction Mechanism for Triazole Formation
A visual representation of the key steps in the formation of the 1,2,4-triazole ring from aminoguanidine and a carboxylic acid.
Experimental Protocol: Microwave Synthesis
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Aminoguanidine bicarbonate
-
Glycolic acid
-
Hydrochloric acid (37%)
-
Sodium hydroxide (10% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Microwave synthesis vial (10 mL)
-
Monomode microwave reactor
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a beaker, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with a 37% solution of hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture for 1 hour at room temperature. Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.
-
Reaction Setup: Place the freshly prepared aminoguanidine hydrochloride and glycolic acid (0.91 g, 0.012 mol) into a 10 mL microwave process vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 3 hours.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, dissolve the solid residue in a minimum amount of water. Neutralize the solution with a 10% aqueous solution of sodium hydroxide to pH 8.
-
Extraction: Evaporate the water under reduced pressure. Extract the resulting solid residue with hot ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the pure product.
Key Experimental Considerations
-
Reagent Stoichiometry: An excess of the carboxylic acid is often used to drive the initial condensation reaction to completion.[1]
-
Acid Catalyst: The reaction is acid-catalyzed, which is why aminoguanidine bicarbonate is first converted to its hydrochloride salt.
-
Microwave Parameters: The temperature and time are critical parameters that may require optimization depending on the specific microwave reactor used.
-
Purification: The choice of recrystallization solvent is crucial for obtaining a high-purity product. The polarity of the target molecule suggests that polar solvents will be required.
Alternative Synthesis Pathway: Reduction of a Carboxylic Acid Precursor
An alternative and more traditional route involves the synthesis of a 5-amino-1,2,4-triazole bearing a carboxylic acid or ester group at the 3-position, followed by its reduction to the primary alcohol. This multi-step approach offers flexibility and can be advantageous if microwave equipment is unavailable.
Synthesis of the Carboxylic Acid Precursor
5-Amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized by the reaction of aminoguanidine bicarbonate with an excess of oxalic acid.[3] The corresponding ethyl ester can then be prepared via Fischer esterification.
Diagram 2: Synthesis of Precursors and Final Reduction
A workflow illustrating the multi-step synthesis of this compound.
Experimental Protocol: Reduction of Ethyl 5-Amino-1H-1,2,4-triazole-3-carboxylate
This protocol is based on standard procedures for the reduction of esters with lithium aluminum hydride (LiAlH₄).[4][5]
Materials:
-
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Sodium hydroxide (15% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: Dissolve ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide (X mL)
-
Water (3X mL) (Caution: This process is highly exothermic and generates hydrogen gas.)
-
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and then ethyl acetate.
-
Drying and Concentration: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization as described in section 2.2.
Causality in Experimental Design
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[5] Milder reagents like sodium borohydride are generally not effective for this transformation.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.
-
Careful Quenching: The work-up procedure is critical for safety and for the formation of an easily filterable aluminum salt precipitate. The Fieser method is a reliable and widely used protocol.[4]
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄O | [6][] |
| Molecular Weight | 114.11 g/mol | [6][] |
| CAS Number | 27277-03-8 | [6] |
| Appearance | White to off-white solid | (Typical) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 4.35 (s, 2H, CH₂), 5.75 (s, 2H, NH₂), ~11.5 (br s, 1H, NH) | [8] (Interpreted) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~55.0 (CH₂), ~155.0 (C3-Triazole), ~160.0 (C5-Triazole) | (Predicted) |
Note: NMR data is interpreted from available spectra and may vary slightly based on solvent and concentration.
Conclusion and Future Perspectives
This guide has detailed two reliable and effective pathways for the synthesis of this compound. The microwave-assisted cyclocondensation offers a rapid and efficient route, aligning with the principles of green chemistry by reducing reaction times and potentially solvent usage. The alternative route via reduction of a carboxylic acid precursor provides a robust, classical approach that does not require specialized equipment.
The choice of pathway will depend on the specific resources and requirements of the research setting. Both methods provide access to a versatile building block, opening avenues for the development of novel pharmaceuticals and agrochemicals. Future work may focus on optimizing these processes for large-scale production and exploring the derivatization of the hydroxyl and amino functionalities to generate libraries of new chemical entities for biological screening.
References
-
Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(57), 35635-35644. [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
-
Dickey, J. B., et al. (1959). L-Valinol. Organic Syntheses, 39, 19. [Link]
-
Masterson, J. M., & Miller, J. F. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Alzchem Group. (n.d.). 5-Amino-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]
-
IJISRT. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]
-
Tork, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses Procedure. Retrieved from [Link]
-
Sharma, V., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability, 2(1), 104-128. [Link]
-
Masterson, J. M., & Miller, J. F. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
IJISRT. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scbt.com [scbt.com]
- 8. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazoles Using Aminoguanidine Hydrochloride
Foreword: The Enduring Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutic agents, from antifungals like fluconazole to antiviral and anticancer drugs.[1][2][3] As a bioisostere for amide bonds, it offers a strategic tool for drug designers to enhance the pharmacokinetic profiles of lead compounds.[4] Central to the construction of this privileged scaffold is aminoguanidine, a remarkably versatile and historically significant building block.[5] The presence of a hydrazine moiety directly attached to a guanidine core provides a unique sequence of nucleophilic nitrogen atoms, making it an ideal precursor for cyclization reactions.[5] This guide provides an in-depth exploration of the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine hydrochloride, focusing on the underlying reaction mechanisms, field-proven experimental protocols, and the causality behind key procedural choices.
Mechanistic Underpinnings: The Pathway from Aminoguanidine to Triazole
The fundamental strategy for synthesizing 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine involves a condensation-cyclization sequence with a suitable one-carbon electrophile, most commonly a carboxylic acid or its derivative.[5][6]
The Primary Pathway: Condensation with Carboxylic Acids
The most prevalent and versatile method is the direct reaction of aminoguanidine with a carboxylic acid. This transformation proceeds via two critical, sequential steps:
-
Formation of the Guanyl Hydrazide Intermediate: The reaction is initiated by an acid-catalyzed nucleophilic attack of the terminal nitrogen of the hydrazine moiety of aminoguanidine onto the carbonyl carbon of the carboxylic acid. This step is a classic condensation reaction, forming an N-acyl aminoguanidine intermediate (also known as a guanyl hydrazide).[4] The acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack. This initial condensation is a reversible process, and its success is highly dependent on the reaction conditions.[4]
-
Intramolecular Cyclization and Dehydration: The guanyl hydrazide intermediate, upon heating, undergoes a spontaneous intramolecular cyclization. A lone pair of electrons on one of the guanidinyl nitrogen atoms attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule, an energetically favorable dehydration event that drives the reaction to completion and results in the formation of the stable aromatic 1,2,4-triazole ring.[4]
Modern approaches frequently employ microwave irradiation, which dramatically accelerates the rate of both the initial condensation and the subsequent cyclization, often allowing the synthesis to be completed in a one-pot fashion with high efficiency.[1][4]
Caption: Plausible Reaction Mechanism for 1,2,4-Triazole Formation.
Field-Validated Experimental Protocols
The trustworthiness of a synthetic method lies in its reproducibility and clarity. The following protocols are derived from authoritative sources and represent robust methods for the laboratory-scale synthesis of 1,2,4-triazoles.
Protocol 1: Microwave-Assisted Synthesis of 5-Substituted-3-amino-1,2,4-triazoles
This modern, efficient protocol is adapted from a green chemistry approach utilizing microwave heating to drive the reaction between aminoguanidine and various carboxylic acids.[1][4] It is particularly advantageous for its speed and suitability for volatile starting materials when conducted in sealed vessels.[1]
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Triazole Synthesis.
Step-by-Step Methodology:
-
Preparation of Aminoguanidine Hydrochloride (in situ): In a suitable flask, combine aminoguanidine bicarbonate (1.0 eq) with a 37% solution of hydrochloric acid (1.5 eq). Stir the mixture for 1-2 hours at room temperature. The evolution of CO₂ will be observed. Following the reaction, evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride. Note: Commercially available aminoguanidine hydrochloride can be used directly to omit this step.[4]
-
Reaction Mixture Assembly: In a 10 mL microwave process vial, add the prepared aminoguanidine hydrochloride (1.0 eq) and the desired carboxylic acid (1.2 eq). If the carboxylic acid is a solid (e.g., benzoic acid), a minimal amount of a high-boiling solvent like isopropanol may be added.[4]
-
Microwave Synthesis: Seal the vial and place it in a monomode microwave reactor. Irradiate the mixture at 180 °C for 3 hours.[4]
-
Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product, typically a white solid, can often be collected directly without further purification.[4] If necessary, recrystallization from a suitable solvent like ethanol can be performed.
Data Presentation: Representative Syntheses
| Carboxylic Acid (Substituent R) | Molar Ratio (Acid:AG) | Temperature (°C) | Time (h) | Yield (%) | Source |
| Propionic Acid (Ethyl) | 1.2 : 1 | 180 | 3 | 85 | [4] |
| Valeric Acid (Butyl) | 1.2 : 1 | 180 | 3 | 82 | [4] |
| Isovaleric Acid (Isobutyl) | 1.2 : 1 | 180 | 3 | 79 | [4] |
| Benzoic Acid (Phenyl) | 1.2 : 1 | 180 | 3 | 75 | [4] |
Protocol 2: Classical Synthesis of 3-Amino-1,2,4-triazole (Parent Compound)
This procedure, adapted from Organic Syntheses, is a trusted and scaled-up method for producing the unsubstituted parent compound, a vital building block in its own right.[7]
Step-by-Step Methodology:
-
Reagent Addition: To a 500 mL two-necked round-bottomed flask fitted with a thermometer, add finely powdered aminoguanidine bicarbonate (136 g, 1.0 mole).[7] Cautiously add 98-100% formic acid (48 g, 1.05 moles).[7]
-
Initial Heating: Heat the foaming mixture gently, with occasional swirling, until the gas evolution ceases and a clear solution of aminoguanidine formate is formed.[7]
-
Cyclization: Maintain the solution at a temperature of 120 °C for 5 hours to effect cyclization.[7] An infrared heater is suitable for this purpose.
-
Isolation and Purification: Cool the solution and add 500 mL of 95% ethanol. Heat the mixture to dissolve the product and filter the solution while hot to remove any insoluble impurities.[7]
-
Final Product: Evaporate the ethanolic solution to dryness on a steam bath and dry the resulting solid in an oven at 100 °C. This yields 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole.[7] For higher purity, the product can be recrystallized from ethanol.[7]
Applications in Drug Discovery and Beyond
The 3-amino-1,2,4-triazole core synthesized from aminoguanidine is not merely a synthetic endpoint but a versatile platform for further elaboration. The exocyclic amino group and the ring nitrogen atoms provide multiple handles for functionalization, leading to diverse libraries of compounds for screening.[4] Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][8][9][10] The straightforward and robust nature of the syntheses described herein ensures that these vital heterocyclic building blocks remain highly accessible to researchers in drug development and materials science.[1]
References
-
Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476. [Link]
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(5), 1726. [Link]
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12). [Link]
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]
-
Gümüş, M. K., et al. (2024). Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. ijisrt.com. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Sjostedt, G., & Gringas, L. (1951). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 31, 12. [Link]
-
Di Mola, A., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]
-
Chernyshev, V. M., et al. (2017). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]
-
Gümüş, M. K., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
da Silva, J. G., et al. (2018). Molecular structures of the 1,2,4-triazoles and the aminoguanidine precursor. ResearchGate. [Link]
-
Wang, S., et al. (2020). Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
-
Clement, B., et al. (2017). Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides. Beilstein Journal of Organic Chemistry, 13, 536–545. [Link]
-
Lieber, E., & Smith, G. B. L. (1939). The Chemistry of Aminoguanidine and Related Substances. Chemical Reviews, 25(2), 213-271. [Link]
-
Wang, Y., et al. (2014). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Organic & Biomolecular Chemistry, 12(23), 3947-3950. [Link]
-
Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]
- (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
El-Sayed, W. A., & Al-Ghorbani, M. (2020). Two decades of the synthesis of mono- and bis-aminomercapto[1][4][5]triazoles. RSC Advances, 10(61), 37311-37333. [Link]
-
Wang, S., et al. (2020). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 10(1), 13213. [Link]
- (1986). Process for the preparation of 3-amino-1,2,4-triazole.
-
(2022). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
- (1989). Process for preparing 3-amino-1,2,4-triazole.
-
Das, S., et al. (2023). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers, 10(2), 350-357. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity Profile of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Executive Summary: (5-amino-1H-1,2,4-triazol-3-yl)methanol is a versatile heterocyclic building block characterized by three distinct reactive centers: a primary amino group, a primary hydroxymethyl group, and the 1,2,4-triazole ring itself. This trifunctional nature makes it a valuable scaffold in medicinal chemistry, materials science, and synthetic organic chemistry.[][2] This guide provides an in-depth analysis of its reactivity, focusing on the chemoselectivity and regioselectivity of key transformations. We will explore the synthetic routes to this compound, the nuanced reactivity of its amino and triazole functionalities, the transformations of its hydroxymethyl side chain, and its applications as a precursor to more complex molecules. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to provide researchers and drug development professionals with a practical and authoritative resource.
Introduction to the Scaffold
Structure, Tautomerism, and Significance
This compound, with the molecular formula C₃H₆N₄O, is a nitrogen-rich heterocycle.[3] Its structure is notable for the potential for annular prototropic tautomerism, a common feature in 1,2,4-triazoles where the N-H proton can reside on different nitrogen atoms of the ring.[4][5] This dynamic equilibrium influences the molecule's electronic properties and the nucleophilicity of the ring nitrogens. The combination of a nucleophilic amino group, a versatile hydroxymethyl group, and a stable, aromatic triazole core makes this compound a desirable starting material for constructing diverse molecular architectures, particularly in the search for novel therapeutic agents and energetic materials.[6][7]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is provided below. Spectroscopic data, such as ¹H NMR, is available for structural confirmation.[8][9]
| Property | Value | Reference |
| CAS Number | 27277-03-8 | [3] |
| Molecular Formula | C₃H₆N₄O | [3] |
| Molecular Weight | 114.11 g/mol | [3] |
| IUPAC Name | This compound | [] |
| SMILES | C(C1=NC(=NN1)N)O | [] |
| InChI Key | WQWSMVWRGAFPJX-UHFFFAOYSA-N | [] |
Synthesis and Preparation
The synthesis of 3,5-substituted 1,2,4-triazoles typically involves the cyclization of a C-N-N building block (like aminoguanidine) with a suitable carboxylic acid derivative.[4][10] For this compound, a logical and efficient route involves the condensation of aminoguanidine with glycolic acid or its derivatives.
General Synthetic Workflow
The pathway generally proceeds via an intermediate N-guanylhydrazide, which then undergoes base- or heat-induced cyclization and dehydration to form the stable 1,2,4-triazole ring.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Synthesis from Aminoguanidine Bicarbonate and Ethyl Glycolate
This protocol is a representative example based on established methods for similar triazole syntheses.[11][12]
-
Step 1: Formation of the Intermediate. In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine bicarbonate (1.0 eq) and ethyl glycolate (1.1 eq) in a suitable high-boiling solvent such as ethanol or n-butanol.
-
Step 2: Condensation. Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of starting materials and the formation of the hydrazide intermediate.
-
Step 3: Cyclization. After cooling slightly, add a base such as sodium methoxide or potassium hydroxide (1.2 eq) to the reaction mixture.
-
Step 4: Ring Closure. Heat the mixture again to reflux for an additional 8-12 hours to drive the cyclization and dehydration, leading to the formation of the triazole ring.
-
Step 5: Isolation and Purification. Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like methanol/water or ethanol/acetonitrile to yield the pure this compound.
Reactivity of the Triazole Core and Exocyclic Amino Group
The presence of four nitrogen atoms (three in the ring, one exocyclic) with varying degrees of nucleophilicity makes the reactivity of this scaffold particularly complex and interesting. Computational studies on related C-amino-1H-1,2,4-triazoles suggest that the global nucleophilicity is high, with multiple potential sites for electrophilic attack.[13]
N-Acylation: A Study in Regioselectivity
Acylation is one of the most studied reactions for 5-amino-1,2,4-triazoles.[14] The reaction can occur on the exocyclic amino group or on the ring (annular) nitrogen atoms. The outcome is highly dependent on the reaction conditions.[15][16][17]
-
Kinetic vs. Thermodynamic Control: Rapid acylation under mild conditions, for instance with an equivalent of acetic anhydride in DMF, can lead to selective annular monoacetylation, often at the N1 position. This kinetically favored product may then rearrange to a more thermodynamically stable isomer.[17][18]
-
Exocyclic Acylation: To favor acylation on the less nucleophilic exocyclic amino group, the ring nitrogens can be passivated. This is often achieved by performing the reaction under conditions that protonate the ring or by using protecting groups.
-
Di- and Tri-acylation: Using stronger conditions, such as refluxing in neat acetic anhydride, can lead to multiple acetylations, producing a mixture of di- and even tri-acetylated derivatives.[16][17]
Caption: Regioselectivity in the acylation of 5-amino-1,2,4-triazoles.
N-Alkylation: Navigating Multiple Nucleophilic Centers
Similar to acylation, N-alkylation can occur at multiple nitrogen centers. The quaternization of 1-substituted 3-amino-1,2,4-triazoles often proceeds with low selectivity, involving the N2, N4, and exocyclic amino groups as potential reaction centers.[13] Achieving selective alkylation on a specific nitrogen atom typically requires a multi-step approach involving protecting groups or the use of directing groups. Continuous flow methods using catalysts like γ-Al₂O₃ have also been explored for N-alkylation of amino alcohols, though selectivity remains a challenge.[19]
Formation of Fused Ring Systems
The bifunctional nature of the 5-amino-1,2,4-triazole moiety makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines and triazolo[5,1-c][8][13][20]triazines.[6] These reactions typically involve condensation with a 1,3-dielectrophile (e.g., a β-ketoester or malononitrile), where the exocyclic amino group and an adjacent ring nitrogen (N1 or N2) act as a dinucleophile.
Reactivity of the C3-Hydroxymethyl Group
The primary alcohol at the C3 position offers a versatile handle for further functionalization, behaving similarly to other primary alcohols but influenced by the adjacent electron-withdrawing triazole ring.
Oxidation to Aldehyde and Carboxylic Acid
-
To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) can be used to selectively oxidize the primary alcohol to the corresponding aldehyde, 5-amino-1H-1,2,4-triazole-3-carbaldehyde. This aldehyde is a key intermediate for reactions like reductive amination and Wittig olefination.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the alcohol directly to the carboxylic acid, 5-amino-1H-1,2,4-triazole-3-carboxylic acid. This derivative and its esters have been studied for their own reactivity patterns.[15]
Conversion to Halides and Other Leaving Groups
The hydroxyl group can be readily converted into a better leaving group to facilitate nucleophilic substitution.
-
Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative. These halo-derivatives are potent electrophiles for alkylating various nucleophiles.
-
Sulfonylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) yields the corresponding tosylate or mesylate esters. These are excellent substrates for Sₙ2 reactions.
Esterification and Etherification
-
Esterification: Standard Fischer esterification (with a carboxylic acid and acid catalyst) or reaction with an acyl chloride or anhydride in the presence of a base will form the corresponding ester at the hydroxymethyl position.
-
Etherification: Under basic conditions (e.g., using NaH to deprotonate the alcohol), the resulting alkoxide can be alkylated with an alkyl halide (Williamson ether synthesis) to form an ether.
Caption: Key transformations of the C3-hydroxymethyl group.
Applications in Synthesis
The unique reactivity profile of this compound makes it a valuable intermediate in several fields.
-
Medicinal Chemistry: The 1,2,4-triazole core is a well-known pharmacophore present in numerous approved drugs.[11] This scaffold allows for the exploration of chemical space in three dimensions by modifying the amino group, the hydroxymethyl group, and the triazole nitrogens, making it ideal for generating libraries of compounds for high-throughput screening against biological targets such as kinases, parasites, and viruses.[2][7]
-
Energetic Materials: Nitrogen-rich compounds like aminotriazoles are precursors to energetic materials.[21] While the parent compound is not itself a primary explosive, functionalization with nitro groups can lead to compounds with high thermal stability and energetic performance.[22][23]
-
Coordination Chemistry: With four nitrogen atoms and one oxygen atom, the molecule and its derivatives can act as polydentate ligands for various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and materials science.
Thermal Stability and Safety Considerations
Amino-triazole derivatives are generally characterized by good thermal stability due to the aromaticity of the triazole ring.[21] However, like many nitrogen-rich compounds, they can undergo energetic decomposition at elevated temperatures. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on analogous compounds show decomposition onsets often well above 200 °C.[22] The introduction of an amino group can, in some cases, increase the thermal stability of a heterocyclic core.[22]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid creating dust. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Conclusion
This compound presents a rich and nuanced reactivity profile governed by the interplay of its three functional groups. A deep understanding of the factors controlling chemo- and regioselectivity—such as solvent, temperature, and reagent stoichiometry—is critical for its effective use in synthesis. Its ability to serve as a versatile scaffold for derivatization at the N-amino, C-hydroxymethyl, and triazole ring positions solidifies its role as a high-value building block for the creation of novel compounds in drug discovery and advanced materials.
References
- Russian Journal of Organic Chemistry. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives.
- ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives.
- CrystEngComm (RSC Publishing). Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole.
-
ChemicalBook. (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol(27277-03-8) 1 H NMR. Available from:
-
PubMed. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[8][13][20]triazole-3-carboxylate. Available from:
- Benchchem. A Technical Guide to the Thermodynamic Stability of 4-amino-1H-1,2,3-triazole-5-carboxamide.
- RSC Publishing. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles.
- PMC. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
-
Santa Cruz Biotechnology. (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol | CAS 27277-03-8. Available from:
- Google Patents. US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents.
- Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
-
Semantic Scholar. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:
-
BOC Sciences. CAS 27277-03-8 (5-Amino-1H-[8][13][20]triazol-3-yl)-methanol. Available from:
- PMC - NIH. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
- PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Google Patents. EP0375061A1 - Preparation of 5-amino-1,2,4-triazole-3-sulfonamides and intermediates.
-
PubMed. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:
- PMC - PubMed Central. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters.
- PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- PubMed Central. Application of triazoles in the structural modification of natural products.
- Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
- Google Patents. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
-
Wiley Online Library. Synthesis and Anticancer Evaluation of Some Novel 5-Amino[8][13][20]Triazole Derivatives. Available from:
- ResearchGate. (PDF) Thermochemistry of amino-1,2,4-triazole derivatives.
- SpectraBase. 1H-1,2,4-triazole-3-methanol, 5-amino- - Optional[1H NMR] - Spectrum.
-
ResearchGate. Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-Amino-1H-[8][13][20]triazole-3-carboxylate | Request PDF. Available from:
- Santa Cruz Biotechnology. This compound | CAS 63870-39-3.
- Semantic Scholar. Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives.
- Google Patents. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
- RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.
- Journal of Medicinal Chemistry. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
-
ResearchGate. Acetylation of 5-amino-1H-[8][13][20]triazole revisited. Available from:
- NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ResearchGate. 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry.
- Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
- MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
Sources
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetylation of 5-amino-1H-[1,2,4]triazole revisited. | Semantic Scholar [semanticscholar.org]
- 17. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 20. ovid.com [ovid.com]
- 21. Constructing an energetic hydroxytetrazole with high thermal stability by linking aminotriazole to 1-hydroxytetrazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Tautomerism of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its biological activity being intricately linked to its tautomeric state. This guide provides a comprehensive technical examination of the tautomeric landscape of (5-amino-1H-1,2,4-triazol-3-yl)methanol. We will delve into the theoretical underpinnings of its tautomeric forms, present robust experimental methodologies for their characterization, and discuss the profound implications of this tautomerism in the realm of drug discovery and development. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this versatile heterocyclic motif.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design.[1] For heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is of paramount importance. The position of the mobile proton within the triazole ring dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional structure.[2] These molecular features, in turn, govern the molecule's pharmacokinetic and pharmacodynamic profiles.[3]
This compound, a 3,5-disubstituted 1,2,4-triazole, can theoretically exist in three annular tautomeric forms: the 1H, 2H, and 4H tautomers. The equilibrium between these forms is delicately balanced by the electronic nature of the substituents—an amino group and a hydroxymethyl group in this case—as well as by environmental factors such as the solvent.[3] An understanding of the predominant tautomeric form is therefore critical for predicting its biological activity and for the rational design of novel therapeutics.
Theoretical Framework: Unraveling the Tautomeric Landscape
The unsymmetrical substitution of the 1,2,4-triazole ring in this compound gives rise to three potential annular tautomers. The relative stability of these tautomers is governed by the electronic properties of the amino and hydroxymethyl substituents. Generally, the tautomeric equilibrium in 3,5-disubstituted 1,2,4-triazoles favors the form where the proton resides on the nitrogen atom closer to the more electron-releasing substituent.[2]
In the case of this compound, the amino group at the C5 position is a strong electron-donating group, while the hydroxymethyl group at the C3 position is also electron-donating, albeit to a lesser extent. This electronic arrangement strongly suggests that the proton will preferentially reside on the nitrogen atoms of the "amino-substituted side" of the ring. Consequently, the 5-amino-1H-1,2,4-triazole and 3-amino-2H-1,2,4-triazole tautomers are expected to be more stable than the 4H tautomer.
Extensive research on closely related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has shown through both NMR spectroscopy and X-ray crystallography that the 5-amino-1H-tautomer is the predominant form .[1][3] This provides strong evidence to hypothesize that this compound also exists predominantly in the 5-amino-1H tautomeric form.
Caption: Predicted tautomeric equilibrium of this compound.
Computational Chemistry: A Predictive Tool
While experimental data on analogous compounds provide a strong indication, computational chemistry offers a powerful tool for the quantitative prediction of tautomer stability. Density Functional Theory (DFT) calculations can be employed to determine the relative Gibbs free energies of the different tautomers in both the gas phase and in various solvents.[4]
Table 1: Hypothetical Relative Energies of Tautomers (Illustrative)
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| 5-amino-1H | 0.00 | 0.00 |
| 3-amino-2H | +2.5 | +1.8 |
| 5-amino-4H | +7.8 | +6.5 |
Note: These are illustrative values based on general trends for substituted 1,2,4-triazoles and require specific DFT calculations for this compound for validation.
Experimental Validation: Characterizing the Dominant Tautomer
A multi-pronged experimental approach is essential for the unambiguous characterization of the predominant tautomeric form of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying tautomeric equilibria in solution.[5] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the amino (NH₂) protons, the triazole ring proton (NH), and the methylene (CH₂) protons of the methanol group.
-
Acquire a ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative.
-
Perform 2D NMR experiments, such as HSQC and HMBC, to definitively assign proton and carbon signals and to establish connectivity within the molecule.
-
-
Data Interpretation:
-
In the ¹H NMR spectrum, the presence of a single set of signals for the amino, ring NH, and methylene protons would suggest the predominance of a single tautomer. The observation of multiple sets of signals would indicate a mixture of tautomers in equilibrium.
-
The chemical shifts of the triazole ring carbons in the ¹³C NMR spectrum can be compared with predicted values from DFT calculations for each tautomer to identify the major species. In many 3,5-disubstituted 1,2,4-triazoles, the signals for the triazole ring carbons may appear broad due to rapid tautomeric exchange on the NMR timescale.[3]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[6] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can unambiguously determine the connectivity and bonding within the crystal lattice.
Workflow for X-ray Crystallography:
Caption: Experimental workflow for X-ray crystallographic analysis.
While a crystal structure for this compound is not yet publicly available, the crystal structure of a closely related derivative, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, confirms the presence of the 5-amino-1H tautomer in the solid state.[1]
UV-Vis and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy can provide complementary information. The electronic transitions observed in the UV-Vis spectrum and the vibrational modes in the IR spectrum are unique to each tautomer. By comparing experimental spectra with those predicted by time-dependent DFT (TD-DFT) calculations, the predominant tautomer in a given solvent can be identified.[4]
Implications in Drug Discovery and Development
The tautomeric state of a drug candidate has far-reaching consequences in the drug development pipeline.
-
Drug-Target Interactions: Different tautomers present distinct hydrogen bond donor-acceptor patterns and three-dimensional shapes, leading to varied binding affinities and selectivities for their biological targets.[1]
-
Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Intellectual Property: The specific tautomeric form of a compound can be a key aspect of its patentability, making a thorough understanding of tautomerism crucial for securing intellectual property rights.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical and biological identity. Based on the electronic effects of its substituents and supported by experimental data from closely related analogs, the 5-amino-1H-tautomer is predicted to be the most stable and predominant form . A comprehensive characterization using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a complete understanding of its tautomeric landscape. Such knowledge is indispensable for the rational design and development of novel therapeutics based on this promising molecular scaffold.
References
- Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-962.
-
Wegermann, C. A., et al. (2023). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 13(33), 22695-22706. Available from: [Link]
-
Silva, A. M. S., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. Available from: [Link]
-
Kovalenko, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. The Journal of Physical Chemistry A, 126(40), 7206-7218. Available from: [Link]
-
Dolzhenko, A. V., et al. (2018). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. RSC Advances, 8(39), 21875-21885. Available from: [Link]
-
Ozimiński, W. P., & Dobrowolski, J. C. (2009). DFT studies on tautomerism of C5-substituted 1, 2, 4-triazoles. Journal of Molecular Structure: THEOCHEM, 901(1-3), 86-94. Available from: [Link]
-
Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1, 2, 4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. Available from: [Link]
-
Allouch, F., Zouari, F., Chabchoub, F., & Salem, M. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(3), o684. Available from: [Link]
-
Zhang, J., et al. (2017). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 7(86), 54633-54641. Available from: [Link]
-
Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. University of North Texas. Available from: [Link]
-
El-Reedy, A. M., & El-Sayed, M. S. (1987). On triazoles. IV—NMR study of 5-amino-1, 2, 4-triazole isomers. Spectroscopy Letters, 20(9), 717-727. Available from: [Link]
-
SpectraBase. 1H-1,2,4-triazole-3-methanol, 5-amino-. SpectraBase. Available from: [Link]
-
El-Reedy, A. M., & El-Sayed, M. S. (1987). On triazoles. IV—NMR study of 5-amino-1, 2, 4-triazole isomers. Spectroscopy Letters, 20(9), 717-727. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 6. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Navigating the Crucial Terrain of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of (5-amino-1H-1,2,4-triazol-3-yl)methanol in Organic Solvents
Unveiling the Molecular Architecture: this compound
To comprehend the solubility characteristics of this compound, we must first dissect its molecular structure. The molecule features a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. This ring system is inherently polar. The presence of an amino (-NH2) group and a hydroxymethyl (-CH2OH) group further enhances its polarity and, crucially, its capacity for hydrogen bonding.[1] Both the amino and hydroxyl groups can act as hydrogen bond donors and acceptors. This dual functionality is a key determinant of its interaction with various solvents.
The interplay of these functional groups suggests a high affinity for polar solvents, particularly those capable of engaging in hydrogen bonding.[1] Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.
The Theoretical Bedrock of Solubility: A Scientist's Perspective
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, the following solvent properties are paramount:
-
Polarity and Dipole Moment: Polar solvents possess a significant dipole moment, allowing them to interact favorably with polar solute molecules.[2] The triazole ring and its polar substituents will be effectively solvated by polar solvent molecules.
-
Hydrogen Bonding Capacity: The ability of a solvent to form hydrogen bonds is a critical factor.[2] Solvents that are both hydrogen bond donors and acceptors (e.g., alcohols, water) will likely be excellent solvents for this compound.
-
pH of the Medium: The amino group on the triazole ring can be protonated in acidic conditions, forming a cationic species. This ionization can significantly enhance solubility in aqueous and protic organic solvents.[1]
The following diagram illustrates the key intermolecular interactions influencing the solubility of this compound.
Figure 1: Key molecular interactions governing solubility.
A Glimpse into the Solubility of the Parent Compound: 3-Amino-1,2,4-triazole
While data for this compound is scarce, a study on the solubility of 3-amino-1,2,4-triazole in various organic solvents provides valuable insights. The solubility was determined over a temperature range, and the results highlight the importance of solvent polarity and hydrogen bonding.[3]
| Organic Solvent | Molar Fraction Solubility (at 298.15 K) |
| N-methyl-2-pyrrolidone | High |
| Methanol | High |
| Ethanol | Moderate |
| n-Propanol | Moderate |
| Isopropanol | Low |
| Acetone | Low |
| Ethyl acetate | Very Low |
| Acetonitrile | Very Low |
Data adapted from a study on 3-amino-1,2,4-triazole and presented for illustrative purposes.[3]
The high solubility in N-methyl-2-pyrrolidone (a polar aprotic solvent) and methanol (a polar protic solvent) is consistent with the polar nature of the triazole ring.[3] The decreasing solubility with increasing alkyl chain length in the alcohol series (methanol > ethanol > n-propanol > isopropanol) is also a classic trend, reflecting a decrease in the overall polarity of the solvent.[3] We can extrapolate that this compound will likely follow a similar trend, although its additional hydroxymethyl group may enhance its solubility in protic solvents compared to the parent compound.
Experimental Determination of Solubility: A Practical Guide
Determining the solubility of a compound is a critical experimental undertaking in drug development.[4][5] The two primary types of solubility measurements are kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery. It measures the concentration of a compound that precipitates out of a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).[4][5]
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the true saturation point of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for determining thermodynamic solubility.[2][6]
The Shake-Flask Method: A Protocol for Determining Thermodynamic Solubility
The shake-flask method is a robust and accurate way to determine equilibrium solubility.[2][6] The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.
Protocol: Shake-Flask Solubility Determination
-
Preparation:
-
Ensure the purity of this compound and the selected organic solvents.[2]
-
Accurately weigh an excess amount of the compound into a series of glass vials.
-
-
Equilibration:
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[2][6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[2]
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4]
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
The following diagram outlines the workflow for the shake-flask method.
Sources
A Guide to the Spectroscopic Characterization of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Abstract
(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for more complex bioactive molecules.[] Its structure, featuring a 1,2,4-triazole core substituted with both an amino group and a hydroxymethyl group, provides a rich array of hydrogen-bond donors and acceptors.[] Unambiguous structural confirmation is a prerequisite for its use in synthesis and structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the chemical structure of this molecule. We present a synthesis of expected data, field-proven experimental protocols, and an integrated analytical approach, demonstrating how these techniques collectively provide a self-validating confirmation of the compound's identity and purity.
Introduction: The Molecule and the Imperative for Characterization
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, this compound (Molecular Formula: C₃H₆N₄O, Molecular Weight: 114.11 g/mol ), combines this important core with reactive functional groups, making it a valuable starting material for creating libraries of potential therapeutic agents.[][2]
Given its role as a foundational building block, rigorous structural verification is not merely academic; it is essential for ensuring the integrity of subsequent synthetic steps and the reliability of biological screening data. A multi-technique spectroscopic approach is the gold standard, as each method provides orthogonal, complementary pieces of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight. Together, they provide an unassailable confirmation of the molecular structure.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H NMR) and carbon atoms (¹³C NMR).
Expertise & Causality: Experimental Protocol
The choice of solvent is critical for this molecule due to the presence of five exchangeable protons (one -OH, two -NH₂, and one ring -NH). Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures dissolution, and its ability to form hydrogen bonds slows the chemical exchange rate of the N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum.
Step-by-Step Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Confirmation (Optional but Recommended): To confirm the assignment of exchangeable protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to OH and NH protons will diminish or disappear entirely.
Data Analysis & Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton. For this molecule, four distinct signals are expected.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | Triazole NH | The triazole N-H proton is acidic and deshielded, appearing far downfield. Its breadth is due to quadrupolar relaxation and chemical exchange. |
| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ | Amine protons are deshielded by the electron-withdrawing triazole ring. Their signal is typically broad due to exchange. |
| ~5.0 - 5.5 | Broad Singlet (or Triplet) | 1H | -OH | The hydroxyl proton signal is broad and its position is concentration-dependent. It may show coupling to the adjacent CH₂ group. |
| ~4.3 - 4.5 | Singlet (or Doublet) | 2H | -CH₂ -OH | These methylene protons are adjacent to an electronegative oxygen atom and the triazole ring, shifting them downfield. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Data Analysis & Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. As the molecule has a plane of symmetry, three signals are anticipated.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C 5-NH₂ | The carbon atom attached to the amino group (C5) is significantly deshielded and appears furthest downfield, a characteristic of carbons in electron-rich amino-substituted azoles.[3] |
| ~155 | C 3-CH₂OH | The carbon atom bearing the methanol substituent (C3) is also deshielded by the ring nitrogens but appears slightly upfield relative to C5. |
| ~55 | -C H₂OH | The sp³-hybridized methylene carbon is the most shielded, appearing in the typical range for an alcohol-bearing carbon. |
Note: Chemical shifts are approximate. Assignments are based on established data for 1,2,4-triazole derivatives.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Experimental Protocol
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample. It requires minimal sample preparation and provides high-quality, reproducible data without the need for making KBr pellets.
Step-by-Step Protocol: ATR FT-IR Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Analysis & Interpretation
The IR spectrum provides direct evidence for the key functional groups. The spectrum is typically dominated by broad features in the high-wavenumber region due to extensive hydrogen bonding in the solid state.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3100 (broad) | O-H and N-H Stretching | Overlapping bands from -OH, -NH₂, and ring N-H groups, broadened by hydrogen bonding.[7] |
| ~3000 | C-H Stretching | Aliphatic C-H stretch from the -CH₂- group. |
| ~1650 | N-H Bending (Scissoring) | Characteristic vibration of the primary amine (-NH₂). |
| 1600 - 1400 | C=N and N=N Stretching | Vibrations associated with the 1,2,4-triazole ring framework.[6] |
| ~1050 | C-O Stretching | Strong absorption corresponding to the primary alcohol C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.
Expertise & Causality: Experimental Protocol
Electrospray Ionization (ESI) is the ideal ionization technique for this polar, non-volatile molecule. It is a soft ionization method that typically generates an intact protonated molecular ion, [M+H]⁺, with minimal fragmentation, making the resulting spectrum easy to interpret.
Step-by-Step Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the spectrum in positive ion mode. The applied voltage will generate a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.
-
Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) and detected to generate the mass spectrum.
Data Analysis & Interpretation
The analysis focuses on identifying the molecular ion peak.
| Data | Expected Value | Observed Value | Interpretation |
| Molecular Weight | 114.11 Da | - | Calculated from the molecular formula C₃H₆N₄O. |
| [M+H]⁺ Ion | m/z 115.12 | m/z ~115.1 | The base peak in the spectrum should correspond to the molecule plus a proton, confirming the molecular weight. |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods. Each result reinforces the others, leading to an unambiguous structural assignment. This integrated workflow represents a self-validating system for chemical structure verification.
Caption: Integrated workflow demonstrating how NMR, IR, and MS data confirm the structure.
-
MS establishes the correct molecular weight (114.11 g/mol ).
-
IR confirms the presence of the required functional groups: alcohol (O-H, C-O), amine (N-H), and the triazole ring (C=N).
-
NMR provides the final, detailed map. It confirms the number of carbon and hydrogen atoms, their chemical environments, and their connectivity, perfectly matching the proposed structure of this compound.
This cohesive dataset leaves no room for ambiguity and provides the necessary analytical confidence for researchers and drug development professionals to utilize this compound in their workflows.
References
-
IUPAC. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed, 2023. Available from: [Link]
-
Krasowska, D., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry, 2019. Available from: [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI, 2022. Available from: [Link]
-
SpectraBase. 1H-1,2,4-triazole-3-methanol, 5-amino- [1H NMR]. Available from: [Link]
-
Krasowska, D., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC, 2019. Available from: [Link]
-
Al-Omary, F. A. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed, 2014. Available from: [Link]
-
Elguero, J., et al. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate, 1975. Available from: [Link]
-
Ali, D., et al. Nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing, 2018. Available from: [Link]
-
Trivedi, A. R., et al. FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate, 2015. Available from: [Link]
-
SpectraBase. 2-(5-AMINO-3-METHYLTHIO-1H-1,2,4-TRIAZOL-1-YL)-5-ETHYLAMINO-1,3,4-THIADIAZOLE [13C NMR]. Available from: [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Propanamides from (5-amino-1H-1,2,4-triazol-3-yl)methanol
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its advantageous physicochemical properties.[1] This five-membered heterocyclic ring, containing three nitrogen and two carbon atoms, imparts metabolic stability, hydrogen bonding capability, and can act as a bioisostere for amide or ester groups, often leading to favorable pharmacokinetic profiles.[1] Consequently, derivatives of 1,2,4-triazole have been successfully incorporated into a wide range of therapeutic agents, exhibiting broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3] Notable examples include the antifungal drugs Fluconazole and Itraconazole, and the antiviral agent Ribavirin.[1][4][5]
This document provides detailed protocols for the synthesis of novel propanamide derivatives starting from (5-amino-1H-1,2,4-triazol-3-yl)methanol. This starting material possesses three potential sites for acylation: the exocyclic amino group, the hydroxyl group of the methanol substituent, and the nitrogen atoms within the triazole ring. Selective acylation is key to generating the desired propanamide products, which are of significant interest for screening in drug discovery programs. The protocols described herein focus on direct acylation methods using propanoic anhydride and propanoyl chloride, providing researchers with robust and reproducible procedures for obtaining these target compounds.
Chemical Principles and Strategic Considerations
The synthesis of propanamides from this compound involves a nucleophilic acyl substitution reaction. The choice of acylating agent and reaction conditions is critical to achieve the desired regioselectivity, targeting the exocyclic amino group over the hydroxyl group and the ring nitrogens.
Key Considerations:
-
Nucleophilicity: The exocyclic amino group is generally the most nucleophilic site, making it the primary target for acylation under standard conditions.
-
Acylating Agents:
-
Propanoyl chloride is a highly reactive acylating agent that readily reacts with amines.[6][7] The reaction produces hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[6][7]
-
Propanoic anhydride is a less reactive but effective alternative.[8] The reaction produces propanoic acid as a byproduct, which also requires a base for neutralization.[8][9] Using an anhydride can sometimes offer better control and milder reaction conditions compared to the corresponding acyl chloride.[8]
-
-
Solvent and Base: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential to scavenge the acidic byproduct.
-
Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the acylating agent helps to control the reaction rate and minimize potential side reactions.
Reaction Mechanism Overview
The general mechanism for the acylation of the amino group is a nucleophilic addition-elimination pathway.
Caption: General mechanism of nucleophilic acyl substitution.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. |
| Propanoyl chloride | ≥98% | Commercially Available | Handle in a fume hood. Corrosive. |
| Propanoic anhydride | ≥97% | Commercially Available | Handle in a fume hood. Corrosive.[10] |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH₂ if necessary. |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Store over molecular sieves. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For workup. |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | For drying organic layers. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Synthesis of N-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)propanamide using Propanoyl Chloride
This protocol details the acylation of the exocyclic amino group using the highly reactive propanoyl chloride.
Caption: Workflow for propanamide synthesis using propanoyl chloride.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature until a clear solution or fine suspension is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the cooled mixture and stir for 5 minutes.
-
Acylation: Slowly add propanoyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe or dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Methanol, 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)propanamide using Propanoic Anhydride
This protocol utilizes the less reactive propanoic anhydride, which can be advantageous for substrates sensitive to the harshness of acyl chlorides.[8]
Caption: Workflow for propanamide synthesis using propanoic anhydride.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine. Pyridine acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add propanoic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Optional Heating: If TLC analysis shows incomplete conversion, the reaction mixture can be gently heated to 40-50 °C to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Workup:
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Remove the pyridine by concentrating the mixture under reduced pressure (co-evaporation with toluene can be effective).
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (to remove any remaining pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
Data Summary and Expected Outcomes
The successful synthesis of the target propanamide should be confirmed by spectroscopic analysis. Below are the expected outcomes and a table for summarizing results.
| Protocol | Acylating Agent | Typical Yield (%) | Purity (by NMR) | Reaction Time (h) |
| 1 | Propanoyl Chloride | 75-90% | >95% | 2-4 |
| 2 | Propanoic Anhydride | 70-85% | >95% | 4-8 |
Expected Spectroscopic Data:
-
¹H NMR: Appearance of new signals in the aliphatic region corresponding to the ethyl group of the propanamide moiety (a triplet and a quartet). A downfield shift of the NH proton signal is also expected. The signals for the methylene protons of the hydroxymethyl group and the triazole CH should remain.
-
¹³C NMR: Appearance of a new carbonyl carbon signal (~170-175 ppm) and two new aliphatic carbon signals.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-acylated product should be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents, insufficient base, low temperature. | Ensure all reagents are fresh and anhydrous. Use a slight excess of the acylating agent and base. If necessary, allow the reaction to proceed at room temperature for a longer duration or with gentle heating (for Protocol 2). |
| Formation of Multiple Products | Acylation at multiple sites (O-acylation, ring N-acylation). | Use milder conditions (lower temperature, less reactive acylating agent like the anhydride). Carefully control the stoichiometry of the acylating agent. Purification by column chromatography should separate the isomers. |
| Difficult Purification | Co-elution of product with byproducts (e.g., propanoic acid). | Ensure the aqueous workup is thorough to remove water-soluble impurities. For acidic byproducts, a wash with a weak base (NaHCO₃) is crucial. |
| Hydrolysis of Acylating Agent | Presence of moisture in the reaction setup. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. |
Conclusion
The protocols outlined in this application note provide reliable and efficient methods for the synthesis of N-(3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl)propanamide. The choice between propanoyl chloride and propanoic anhydride allows for flexibility depending on the desired reactivity and scale of the synthesis. These procedures offer a solid foundation for researchers and drug development professionals to generate libraries of novel 1,2,4-triazole derivatives for biological screening and further optimization in the pursuit of new therapeutic agents.
References
- Alam, M. A., et al. (2016). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 21-46.
- Zhou, L., et al. (2005). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Antiviral Chemistry & Chemotherapy, 16(6), 375-383.
- Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(61), 35149-35161.
- Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(61), 35149-35161.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4978.
- Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action. (2017). Scientific Reports, 7(1), 13634.
-
Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Retrieved from [Link]
- National Institutes of Health. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 28(11), 4390.
- Holla, B. S., et al. (2004). Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. Archiv der Pharmazie, 337(10), 529-536.
-
Dżygiel, A., Masiukiewicz, E., & Rzeszotarska, B. (2002). Acetylation of 5-amino-1H-[1][2][11]triazole revisited. Journal of Heterocyclic Chemistry, 39(4), 795-800.
- Dolzhenko, A. V. (2018). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. Molbank, 2018(3), M1009.
-
ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337.
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2002). Acetylation of 5-Amino-1H-[1][2][11]triazole Revisited. Journal of Agricultural and Food Chemistry, 50(25), 7232-7236.
-
Semantic Scholar. (2002). Acetylation of 5-amino-1H-[1][2][11]triazole revisited. Retrieved from [Link]
-
ResearchGate. (2002). Acetylation of 5-amino-1H-[1][2][11]triazole revisited. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Masiukiewicz, E., & Rzeszotarska, B. (2003). Acetylation of methyl 5-amino-1H-[1][2][11]triazole-3-carboxylate. Journal of Heterocyclic Chemistry, 40(3), 545-548.
-
Reactory. (n.d.). Reaction of propanoic anhydride, methanol. Retrieved from [Link]
-
ResearchGate. (2020). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Propionic anhydride. Retrieved from [Link]
-
LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Predict Products of Reactions w/ Carboxylic Acid Anhydrides [Video]. YouTube. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(31), 6796-6805.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of Triazole Derivatives
Introduction: The Synergy of Triazoles and Microwave Synthesis in Modern Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in drug design.[1][2] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and ability to act as a bioisostere for various functional groups make it a highly sought-after component in the development of novel therapeutics.[1][3] Triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][4][5]
Traditionally, the synthesis of these vital compounds, particularly through the Huisgen 1,3-dipolar cycloaddition, required harsh conditions and long reaction times, often resulting in a mixture of regioisomers. The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized this process by offering high regioselectivity for 1,4-disubstituted triazoles under milder conditions.[6][7] However, the drive for greater efficiency, sustainability, and speed in the high-stakes environment of drug development has led to the adoption of microwave-assisted organic synthesis (MAOS).
Microwave irradiation offers a paradigm shift from conventional heating methods.[8] Instead of relying on thermal conduction from the vessel walls, microwaves directly heat the reaction mixture by interacting with polar molecules and ions, a phenomenon known as dielectric heating.[9][10] This leads to rapid, uniform, and efficient energy transfer, resulting in dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[11][12] Furthermore, MAOS frequently leads to higher product yields, increased purity, and aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[12][13][14]
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 1,2,3-triazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery pipelines. We will delve into the underlying principles, provide step-by-step protocols for both copper- and ruthenium-catalyzed reactions, and offer practical advice for optimizing these transformations.
Part 1: The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Understanding the fundamental mechanisms of microwave heating is crucial for effective protocol development and troubleshooting. Unlike conventional heating which relies on conduction and convection, microwave energy is transferred directly to the molecules within the reaction mixture.[15]
Mechanisms of Microwave Heating
Two primary mechanisms govern the conversion of microwave energy into thermal energy:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in triazole synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[9][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[9]
This direct and instantaneous heating mechanism leads to a rapid increase in the internal temperature of the reaction mixture, a key factor in the dramatic rate enhancements observed in MAOS.[15][16]
Advantages of MAOS over Conventional Heating
The adoption of microwave synthesis in both academic and industrial laboratories is driven by a host of significant advantages over traditional oil baths and heating mantles.
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes[12] | Hours to Days[17] |
| Heating Mechanism | Direct, uniform volumetric heating[11] | Indirect, through vessel walls |
| Temperature Gradient | Inverted (hotter inside)[10] | Conventional (hotter outside) |
| Yield & Purity | Often higher[8] | Variable, often lower |
| Energy Efficiency | High, less energy wasted[11][13] | Low, significant heat loss |
| Reproducibility | High due to precise control[8] | Can be variable |
| Green Chemistry | Aligns well, reduces solvent/energy[12][14] | Less aligned |
Part 2: Experimental Protocols for Microwave-Assisted Triazole Synthesis
The following protocols provide a robust starting point for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles. It is essential to use a dedicated microwave reactor designed for chemical synthesis, as domestic microwave ovens lack the necessary safety features and parameter control.[18]
General Workflow
The workflow for microwave-assisted synthesis is straightforward and efficient.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a cornerstone of click chemistry, providing exclusive formation of the 1,4-regioisomer.[6] The use of microwave irradiation dramatically accelerates this already efficient reaction.[19][20]
Reaction Mechanism:
The Cu(I) catalyst is central to the reaction, coordinating with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the Cu(I) catalyst.[7]
Caption: Simplified mechanism of the CuAAC reaction.
Materials:
-
Organic Azide (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent: 1:1 mixture of t-BuOH and H₂O (or DMF:H₂O) (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Preparation: To the microwave reaction vial, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.05 mmol).
-
Solvent Addition: Add the solvent mixture (3 mL) to the vial.
-
Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 80-120 °C for 5-15 minutes. The reaction progress can be monitored by TLC.[20][21]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (this is typically automated by the reactor).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. The solid product that precipitates is collected by filtration, washed with water, and dried.[21]
-
Purification: If necessary, the crude product can be purified by column chromatography or recrystallization.
Note on Catalyst: While CuI is effective, a common alternative is the in situ generation of Cu(I) from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[6] This system is particularly useful for biological applications where residual copper toxicity is a concern.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful complementary method to CuAAC, yielding the 1,5-disubstituted regioisomer.[22] This reaction is particularly effective for aryl azides and can also accommodate internal alkynes, significantly expanding the synthetic scope.[22][23] Microwave irradiation has been shown to improve yields and shorten reaction times for this transformation as well.[22]
Reaction Mechanism:
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate. This is followed by reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[23][24]
Materials:
-
Aryl Azide (1.0 mmol)
-
Terminal or Internal Alkyne (1.1 mmol)
-
[Cp*RuCl]₄ (Pentamethylcyclopentadienyl Ruthenium(II) Chloride Tetramer) (0.01 mmol, 1 mol% per Ru)
-
Solvent: Anhydrous DMF (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
Preparation: In a nitrogen-flushed glovebox or under an inert atmosphere, add the aryl azide (1.0 mmol), the alkyne (1.1 mmol), and the [Cp*RuCl]₄ catalyst (0.01 mmol) to the microwave reaction vial.
-
Solvent Addition: Add anhydrous DMF (3 mL) via syringe.
-
Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at 100-110 °C for 15-30 minutes.[22]
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Part 3: Applications in Drug Development & Concluding Remarks
The efficiency and versatility of microwave-assisted triazole synthesis have made it an invaluable tool in the pharmaceutical industry.[8] The triazole ring is a key component in numerous marketed drugs, including the antifungal agents fluconazole and posaconazole, and the antibacterial tazobactam.[1][4] The ability to rapidly generate libraries of novel triazole derivatives using MAOS accelerates the structure-activity relationship (SAR) studies that are critical for lead optimization.[8]
By combining the synthetic power of click chemistry with the process intensification offered by microwave irradiation, researchers can significantly shorten development timelines. This synergy allows for the exploration of a wider chemical space, increasing the probability of discovering new drug candidates with improved efficacy and safety profiles. The protocols outlined in this guide serve as a validated foundation for scientists to harness this powerful technology, driving innovation in the quest for new medicines.
Safety Considerations
-
Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[18] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and reinforced cavities.[10][18]
-
Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use appropriate reaction vials and do not exceed the recommended fill volumes or temperature/pressure limits of the equipment.
-
Exothermic Reactions: Be cautious with potentially highly exothermic reactions. Start with small-scale experiments at lower power and temperature settings to gauge the reaction kinetics.[18]
-
Reagent Stability: Be aware of the thermal stability of your reagents and solvents at the high temperatures achievable with microwave heating.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a well-ventilated fume hood.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Application of triazoles in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpas.com [ijrpas.com]
- 15. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 16. ajrconline.org [ajrconline.org]
- 17. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. researchgate.net [researchgate.net]
- 20. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for derivatizing (5-amino-1H-1,2,4-triazol-3-yl)methanol
Application Notes and Protocols
Topic: Reaction Conditions for Derivatizing (5-amino-1H-1,2,4-triazol-3-yl)methanol
Introduction: The Strategic Value of the Aminotriazole Methanol Scaffold
The this compound core is a highly valuable scaffold in medicinal chemistry and drug development. Its structure is rich with multiple nucleophilic sites—an exocyclic primary amine, a primary alcohol, and three distinct ring nitrogens—conferring upon it the ability to serve as a versatile building block for a diverse range of molecular architectures. The strategic derivatization of this core allows for the fine-tuning of physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-target interactions and pharmacokinetic profiles.
However, the presence of multiple reactive centers presents a significant synthetic challenge: achieving regioselectivity. A carefully planned derivatization strategy is paramount to avoid the formation of complex product mixtures and to ensure the efficient synthesis of the desired analogue. This guide provides a detailed overview of the reactivity of this scaffold and outlines field-proven protocols for its selective derivatization.
Chemical Reactivity Profile
Understanding the relative nucleophilicity of the different sites on this compound is the cornerstone of a successful derivatization campaign. The molecule exists in tautomeric forms, which further influences the reactivity of the ring nitrogens.
-
Exocyclic Amino Group (-NH₂): This is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. Under neutral or basic conditions, it is often the most reactive site, particularly for acylation.
-
Hydroxyl Group (-CH₂OH): A primary alcohol that can be targeted for O-alkylation or O-acylation. Its reactivity is generally lower than the amino group, often requiring specific activating agents (e.g., Mitsunobu conditions) or prior protection of the more nucleophilic amine.
-
Triazole Ring Nitrogens (N1, N2, N4): The ring nitrogens are also nucleophilic and can undergo alkylation or acylation. The N1 nitrogen is generally considered the most nucleophilic site for alkylation due to the influence of the adjacent N-N linkage.[1] However, the reaction outcome is highly dependent on the alkylating agent and reaction conditions, often leading to mixtures of N1 and N2 isomers.[2][3] The N4 position can also be alkylated, though this is often less favored.
Sources
Application Notes and Protocols for the Utilization of (5-amino-1H-1,2,4-triazol-3-yl)methanol in Click Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of (5-amino-1H-1,2,4-triazol-3-yl)methanol as a versatile building block in click chemistry. While not intrinsically reactive in the canonical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its trifunctional nature—possessing a primary amine, a primary alcohol, and a 1,2,4-triazole core—offers multiple avenues for derivatization into click-ready reagents. We present detailed protocols for the synthesis of azide and alkyne-functionalized derivatives of this compound and their subsequent use in CuAAC reactions. Furthermore, we explore the potential of the 1,2,4-triazole moiety to act as a ligand, influencing the catalytic activity in such reactions.
Introduction: Unlocking the Potential of a Trifunctional Triazole
This compound is a heterocyclic compound characterized by a 1,2,4-triazole ring substituted with a primary amino group at the 5-position and a hydroxymethyl group at the 3-position. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and ability to participate in hydrogen bonding.
"Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[2][3] This reaction's bioorthogonality allows for its application in complex biological systems, making it an invaluable tool for bioconjugation, drug discovery, and materials science.[2][4]
The utility of this compound in this context lies in its potential for selective functionalization at its amino or hydroxyl groups to introduce either a terminal alkyne or an azide. This transforms the molecule into a bespoke linker or building block for modular synthesis via click chemistry.
Strategic Functionalization for Click Chemistry Participation
To employ this compound in CuAAC reactions, it must first be derivatized to contain either a terminal alkyne or an azide moiety. The presence of two nucleophilic groups (the amino and hydroxyl groups) allows for selective functionalization based on their differential reactivity.
Synthesis of an Alkyne-Derivatized Triazole
The primary amino group can be selectively acylated under controlled conditions to introduce an alkyne handle. Propargyl bromide or activated esters of propiolic acid are suitable reagents for this transformation.
Protocol 2.1: Synthesis of N-(5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl)propiolamide
-
Materials:
-
This compound
-
Propiolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and propiolic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or HATU (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea byproduct (if using DCC).
-
Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of an Azide-Derivatized Triazole
The primary hydroxyl group can be converted to an azide through a two-step process involving initial tosylation followed by nucleophilic substitution with sodium azide.
Protocol 2.2: Synthesis of 3-(azidomethyl)-1H-1,2,4-triazol-5-amine
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Tosylation: Dissolve this compound (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add TsCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the combined organic layers with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the tosylated intermediate.
-
Azidation: Dissolve the crude tosylate in anhydrous DMF and add NaN₃ (3.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized alkyne and azide derivatives of this compound can be readily employed in CuAAC reactions to conjugate with a variety of molecules, including biomolecules, fluorescent dyes, or other synthetic building blocks.
General Protocol for a Model CuAAC Reaction
This protocol describes a model reaction between an azide-functionalized triazole and a terminal alkyne-containing molecule (e.g., propargyl alcohol).
Table 1: Reagents for a Typical CuAAC Reaction
| Reagent | Stock Concentration | Volume for 1 mL Reaction | Final Concentration |
| Azide-derivatized triazole (from Protocol 2.2) | 10 mM in DMSO/H₂O | 100 µL | 1 mM |
| Alkyne-containing molecule (e.g., propargyl alcohol) | 100 mM in H₂O | 15 µL | 1.5 mM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 10 µL | 0.5 mM |
| Sodium Ascorbate | 100 mM in H₂O | 50 µL | 5 mM |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 20 µL | 1 mM |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1X | 805 µL | - |
Experimental Workflow:
Caption: A generalized workflow for a CuAAC reaction.
Step-by-Step Protocol:
-
In a microcentrifuge tube, combine the azide-derivatized triazole, the alkyne-containing molecule, and PBS buffer.
-
Add the THPTA ligand solution to the mixture and vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction kinetics in aqueous media.[5]
-
Add the CuSO₄ solution and vortex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.[6]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.
-
Monitor the formation of the 1,2,3-triazole product by a suitable analytical method such as LC-MS or TLC.
-
Upon completion, the product can be purified using standard techniques like reversed-phase HPLC or silica gel chromatography.
The 1,2,4-Triazole Core as a Potential Ligand
An intriguing aspect of using this compound derivatives in CuAAC is the potential for the 1,2,4-triazole ring itself to act as a ligand for the copper catalyst. The nitrogen atoms of the triazole ring can coordinate with the Cu(I) ion, potentially influencing the reaction kinetics and stability of the catalytic complex.
Mechanistic Considerations:
The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate.[1] The coordination of ligands to the copper center is crucial for stabilizing the catalytically active Cu(I) state and facilitating the cycloaddition. While external ligands like THPTA are typically added, the intramolecular coordination from the 1,2,4-triazole substrate could create a localized high concentration of the catalyst, potentially accelerating the reaction.
Caption: Potential coordination of the 1,2,4-triazole core in the CuAAC catalytic cycle.
Researchers should be aware of this potential for intramolecular ligation, as it may necessitate optimization of external ligand concentrations. In some cases, it might even be possible to reduce the amount of external ligand required.
Troubleshooting and Considerations
-
Low Reaction Yield:
-
Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time.
-
Degas solvents to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Increase the concentration of the copper catalyst and ligand.
-
Consider using a different copper source or ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is another common ligand, though it has lower water solubility.[5]
-
-
Side Reactions:
-
The primary amino group of the this compound core may require protection if it interferes with other desired reactions on the molecule.
-
-
Purification Challenges:
-
The polar nature of the triazole products may require the use of polar mobile phases in chromatography.
-
If conjugating to proteins, size exclusion chromatography or dialysis are effective purification methods.
-
Conclusion
This compound serves as a highly adaptable scaffold for the synthesis of novel reagents for click chemistry. Through straightforward synthetic modifications, azide or alkyne functionalities can be installed, enabling its participation in CuAAC reactions. The presented protocols provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for applications spanning from medicinal chemistry to bioconjugation. The potential for the 1,2,4-triazole core to modulate the catalytic process adds an additional layer of interest to this compound class, warranting further investigation.
References
-
Zhou, Y., & Fokin, V. V. (2010). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. [Link]
-
Zheng, T., et al. (2014). Click Triazoles for Bioconjugation. PubMed Central. [Link]
-
Zheng, T., et al. (2014). Click Triazoles for Bioconjugation. ResearchGate. [Link]
-
Koch, A., et al. (2023). Oligodentate Aminotriazole Ligands for CuAAC and Copper‐Mediated Monooxygenation of Phenols: Influence of Denticity, Chain Length and N‐Alkylation on Catalytic Activity. ResearchGate. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Koch, A., et al. (2023). Effects of Different Amines and Acids on CuAAC. ResearchGate. [Link]
-
Gessner, V. H., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Science.gov. (n.d.). alkyne-azide click reaction: Topics by Science.gov. Science.gov. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Zhou, Y., & Fokin, V. V. (2014). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Bioactive 1,2,3-Triazole Fused Macrocycles via Azide-Alkyne Cycloaddition. ResearchGate. [Link]
-
ResearchGate. (n.d.). Azide- and Alkyne-Derivatised α-Amino Acids. ResearchGate. [Link]
-
National Institutes of Health. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PubMed Central. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2020). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PubMed Central. [Link]
-
Preprints.org. (2024). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. [Link]
-
ResearchGate. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. ResearchGate. [Link]
-
MDPI. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to N-Arylation of Aminotriazoles: Protocols, Mechanisms, and Practical Considerations
Introduction: The Significance of N-Arylated Aminotriazoles
N-arylated aminotriazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The fusion of an aromatic ring with the aminotriazole scaffold gives rise to molecules with diverse pharmacological activities, including potential applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[2] The development of robust and versatile synthetic methods for the N-arylation of aminotriazoles is therefore a critical endeavor for researchers in these fields. This application note provides a comprehensive overview of the primary experimental protocols for the N-arylation of aminotriazoles, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed step-by-step procedures, and provide practical guidance for troubleshooting and ensuring experimental success.
Core Methodologies for N-Arylation of Aminotriazoles
The two most prevalent and effective strategies for the synthesis of N-arylated aminotriazoles are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. A third, increasingly popular method, the Chan-Lam coupling, utilizes arylboronic acids as the aryl source. Each of these methods offers distinct advantages and is suited to different substrate scopes and experimental constraints.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3][4] It is particularly well-suited for the N-arylation of a wide range of amines, including aminotriazoles, with aryl halides and triflates. The reaction is catalyzed by a palladium complex, typically in the presence of a phosphine ligand and a base.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aminotriazole coordinates to the Pd(II) center, and a base removes a proton from the amino group to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated aminotriazole is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation of 3-Amino-1,2,4-triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Amino-1,2,4-triazole
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃, (SIPr)Pd(methallyl)Cl)[5]
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)[5]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or microwave vial under an inert atmosphere, combine the 3-amino-1,2,4-triazole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Addition of Base and Solvent: Add the base (2.0 mmol) and anhydrous solvent (5 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) for the required time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-arylated aminotriazole.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands often provide the best results.[2]
-
Base: The strength and nature of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
-
Solvent: The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[6][7][8]
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, and it remains a valuable tool for the N-arylation of aminotriazoles.[9][10] This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a radical pathway. A plausible mechanism involves:
-
Formation of a Copper Amide: The aminotriazole reacts with a Cu(I) salt to form a copper amide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper amide complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-arylated aminotriazole is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.
Diagram of the Ullmann Condensation Catalytic Cycle
Caption: A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol: Copper-Catalyzed N-Arylation of 3-Amino-1,2,4-triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Amino-1,2,4-triazole
-
Aryl halide (e.g., iodobenzene, 4-bromotoluene)
-
Copper catalyst (e.g., CuI, Cu₂O, CuO nanoparticles)[10][11]
-
Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)[12]
-
Solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 3-amino-1,2,4-triazole (1.0 mmol), aryl halide (1.1 mmol), copper catalyst (5-20 mol%), ligand (10-40 mol%), and base (2.0 mmol).
-
Addition of Solvent: Add the solvent (5-10 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 100-160 °C) with stirring for the required time (12-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the N-arylated aminotriazole.
Key Considerations for Ullmann Condensation:
-
Copper Source: A variety of copper sources can be used, with CuI being one of the most common. The use of copper nanoparticles is an emerging trend.[10]
-
Ligand: The presence of a ligand can significantly accelerate the reaction and improve yields.
-
Base: An inorganic base such as potassium carbonate or cesium carbonate is typically used.[12]
-
Reaction Temperature: Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts.
Chan-Lam Coupling: N-Arylation with Arylboronic Acids
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that uses arylboronic acids as the arylating agent.[13][14][15] This method is often milder than the traditional Ullmann condensation and can be performed under aerobic conditions.
Experimental Protocol: Chan-Lam N-Arylation of 3-Amino-1,2,4-triazole
Materials:
-
3-Amino-1,2,4-triazole
-
Arylboronic acid
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeOH)
Procedure:
-
Reaction Setup: In a flask open to the air, dissolve the 3-amino-1,2,4-triazole (1.0 mmol), arylboronic acid (1.5 mmol), and copper(II) acetate (1.0 mmol) in the solvent (10 mL).
-
Addition of Base: Add the base (2.0 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.
Data Summary: Comparison of N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling |
| Catalyst | Palladium | Copper | Copper |
| Aryl Source | Aryl halides, triflates | Aryl halides | Arylboronic acids |
| Ligand | Phosphine-based | N- or O-based | Often pyridine |
| Base | Strong, non-nucleophilic | Inorganic | Organic |
| Temperature | 80-120 °C | 100-160 °C | Room Temperature |
| Atmosphere | Inert | Inert or Air | Air |
| Substrate Scope | Broad | Good | Good |
| Functional Group Tolerance | Generally good | Moderate | Good |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure anhydrous/anaerobic conditions. |
| Poorly soluble reagents | Try a different solvent or increase the reaction temperature. | |
| Incorrect base | Use a stronger or more appropriate base for the specific reaction. | |
| Formation of side products | Homocoupling of aryl halide | Use a lower catalyst loading or a different ligand. |
| Protodehalogenation of aryl halide | Ensure strictly anhydrous conditions. | |
| Difficulty in purification | Co-elution of product and ligand | Choose a ligand that is more easily separated or use a different purification method. |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle them in an inert atmosphere and avoid exposure to air and moisture.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organohalides: Many organohalides are toxic and/or irritants. Handle them in a well-ventilated fume hood and avoid skin contact.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
Solvents: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions. Many organic solvents are flammable and should be handled with appropriate precautions.
Conclusion
The N-arylation of aminotriazoles is a fundamental transformation in modern organic synthesis, providing access to a rich diversity of molecules with potential applications in drug discovery and materials science. The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling represent the cornerstones of this synthetic endeavor. By understanding the underlying mechanisms, carefully selecting reaction components, and adhering to best laboratory practices, researchers can effectively and efficiently synthesize N-arylated aminotriazoles for their specific research needs. This application note serves as a practical guide to aid in the successful execution of these important reactions.
References
-
SAFETY DATA SHEET PALLADIUM. (2017). SIFCO ASC. Retrieved from [Link]
-
What Should We Pay Attention To When Using Palladium Carbon Catalyst? (2022). Stanford Advanced Materials. Retrieved from [Link]
-
Standard Operating Procedure: Palladium. (2012). UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 14(17), 4326–4329.
- Mondal, B., & Ghorai, P. (2016). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 6(1), 693-697.
- Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of the American Chemical Society, 128(12), 4101–4111.
- Shishkina, A. A., Galkina, M. A., Ananikov, V. P., & Orlov, N. V. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(19), 4466-4478.
- Ackermann, L., & Althammer, A. (2006). Supporting Information for Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazole. Organic Letters, 8(16), 3457-3460.
- Reddy, V. P., & Kumar, V. (2011). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature.
-
Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N-arylated amide 110 through Chan–Lam coupling. (n.d.). ResearchGate. Retrieved from [Link]
- Reddy, T. R., & Reddy, L. R. (2016). Cu(ii)
- Ackermann, L., Potukuchi, H. K., & Althammer, A. (2008). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 10(15), 3227–3230.
- Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 4(23), 4350-4354.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Kumar, S., & Kumar, V. (2012). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Tetrahedron Letters, 53(44), 5967-5970.
- Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6189–6192.
-
Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
-
Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). ResearchGate. Retrieved from [Link]
- Stradiotto, M., & Kelly, C. P. (2018). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Accounts of Chemical Research, 51(5), 1276–1287.
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
- Wang, Y., & Zhu, J. (2015). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 2(10), 1251-1255.
-
Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C–N activation. (n.d.). Semantic Scholar. Retrieved from [Link]
- Das, P. (2018). Recent developments in selective N-arylation of azoles.
- Chow, W. S., & Chan, T. H. (2009). Microwave-assisted solvent-free N-arylation of imidazole and pyrazole. Tetrahedron Letters, 50(47), 6533-6536.
- Sharma, P., & Kumar, A. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 13(28), 19137-19156.
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2021). Journal of Visualized Experiments. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
- 11. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. honrel.com [honrel.com]
- 14. huaruicarbon.com [huaruicarbon.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sifcoasc.com [sifcoasc.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes & Protocols: Analytical Methods for Monitoring (5-amino-1H-1,2,4-triazol-3-yl)methanol Reactions
Introduction: The Strategic Importance of Monitoring (5-amino-1H-1,2,4-triazol-3-yl)methanol Reactions
This compound, hereafter referred to as ATM, is a pivotal heterocyclic building block in contemporary drug discovery and materials science. As a triazole alcohol, it possesses both hydrogen-bond donor and acceptor functionalities, making it a versatile scaffold in the design of novel small-molecule probes and therapeutic agents[]. The chemical transformations of ATM—be it N-alkylation, acylation, or condensation reactions—are fundamental to synthesizing target molecules with desired pharmacological or material properties.
Effective monitoring of these reactions is not merely an analytical task; it is a cornerstone of process analytical technology (PAT) that enables robust, reproducible, and optimized chemical synthesis. By tracking the consumption of reactants, the formation of products, and the emergence of impurities in real-time or near-real-time, researchers can precisely determine reaction endpoints, elucidate mechanisms, maximize yields, and build comprehensive impurity profiles.
This guide provides a detailed exploration of the primary analytical techniques for monitoring ATM reactions. We move beyond simple procedural lists to explain the causality behind method selection, empowering researchers, scientists, and drug development professionals to choose and implement the most appropriate analytical strategy for their specific objectives. The methodologies discussed herein—primarily High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are selected to address the specific physicochemical properties of ATM and its derivatives.
Physicochemical Profile of ATM
Understanding the properties of ATM is critical for selecting and optimizing an analytical method. Its structure contains polar amine and alcohol groups and a triazole ring, resulting in high polarity and low volatility.
| Property | Value | Source |
| Chemical Structure | NC1=NN=C(CO)N1 | |
| Molecular Formula | C₃H₆N₄O | [2] |
| Molecular Weight | 114.11 g/mol | [2] |
| CAS Number | 27277-03-8 | [2] |
| Predicted Polarity | High; Soluble in polar solvents (water, methanol, DMSO) | [] |
| UV Absorbance | Expected due to the triazole heterocycle | [3] |
| Volatility | Low; Unsuitable for direct GC analysis |
Strategic Selection of Analytical Methods
The choice of an analytical technique depends on the specific information required. For routine quantitative analysis, chromatography is often preferred. For deep mechanistic insight and real-time kinetics, spectroscopy is unparalleled. The following decision-making diagram guides the selection process.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol Derivatives
Welcome to the technical support center for the synthesis and yield optimization of (5-amino-1H-1,2,4-triazol-3-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-based solutions in a direct question-and-answer format to help you improve your experimental outcomes.
Section 1: Troubleshooting Common Synthetic Issues
This section addresses the most frequent and critical problems encountered during the synthesis, focusing on causality and providing actionable solutions.
Q1: My reaction yield for this compound is consistently low (<40%). What are the primary factors to investigate?
A1: Persistently low yields in the formation of the 5-amino-1,2,4-triazole ring from common precursors like aminoguanidine and glycolic acid (or its derivatives) typically stem from three critical areas: 1) formation of the guanyl hydrazide intermediate, 2) inefficient cyclization, and 3) side reactions.
Diagnostic Workflow:
-
Verify Intermediate Formation: The initial condensation between aminoguanidine and the carboxylic acid (e.g., glycolic acid) to form the guanyl hydrazide is a crucial, acid-catalyzed, and reversible step.[1]
-
Cause: Insufficiently acidic conditions or premature removal of water can shift the equilibrium back to the starting materials.
-
Solution: Ensure the reaction is conducted under appropriate acidic conditions (e.g., using aminoguanidine salts like hydrochloride or bicarbonate with an added acid like HCl).[1][2] Monitor the formation of the intermediate via TLC or LC-MS if possible. If using conventional heating, ensure azeotropic removal of water using a Dean-Stark apparatus. For microwave-assisted synthesis, sealed-vessel conditions help maintain pressure and temperature, driving the reaction forward.[1]
-
-
Optimize Cyclization Conditions: The cyclization of the guanyl hydrazide intermediate to the triazole ring is the key yield-determining step.
-
Cause: Inadequate temperature, incorrect pH, or insufficient reaction time can lead to incomplete cyclization. Thermal decomposition can occur if the temperature is excessively high.
-
Solution: The cyclization is a dehydration reaction that requires thermal energy. For conventional heating, temperatures between 110°C and 200°C are often required for the final cyclization step.[3][4] A recent study on related aminotriazoles found that microwave irradiation at 170°C for 25 minutes significantly improved yields compared to conventional heating.[5] It is critical to perform a temperature and time course study to find the optimal balance for your specific derivative.
-
-
Investigate Side Reactions: The primary competing reaction is often the formation of 1,3,4-oxadiazoles, particularly if the intermediate acylhydrazide cyclizes through the oxygen atom instead of the nitrogen.
-
Cause: This pathway is favored under strongly acidic or dehydrating conditions that are not optimized for triazole formation.[6]
-
Solution: Maintain strict control over anhydrous conditions and moderate the reaction temperature. Lowering the temperature may favor the desired triazole pathway over the oxadiazole.[6]
-
Q2: I am observing a significant amount of an insoluble, high-melting point byproduct. What could it be and how can I prevent its formation?
A2: A common and problematic byproduct in reactions involving aminoguanidine is the formation of melamine-like or other highly condensed structures. Another possibility, especially when using dicyandiamide as a precursor, is the formation of dicyandiamide dimers or trimers.
-
Probable Cause (Aminoguanidine Route): Self-condensation of aminoguanidine can occur at elevated temperatures, especially under basic conditions, leading to the formation of 3,6-diamino-1,2,4,5-tetrazine and subsequent complex polymers.
-
Probable Cause (Dicyandiamide Route): If synthesizing the aminotriazole core from dicyandiamide and hydrazine, incomplete reaction or improper stoichiometry can lead to residual dicyandiamide, which can dimerize. A patented process emphasizes the need to wash the aminoguanidine formate intermediate to reduce dicyandiamide content to less than 0.25% before the final heating step to prevent such byproducts.[3]
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid component to ensure the aminoguanidine is consumed in the desired reaction pathway.
-
Temperature Management: Avoid excessive temperatures during the initial condensation step. A gradual ramp-up to the final cyclization temperature is recommended.
-
pH Control: Maintain a pH between 6 and 8 during the formation of the aminoguanidine salt intermediate to ensure stability and prevent side reactions.[3][4]
-
Q3: My final product is difficult to purify. What are the recommended purification strategies?
A3: The target molecule, this compound, is highly polar and contains both a basic amino group and an acidic triazole N-H group, making it amphoteric. This complicates standard purification.
-
Crystallization (Primary Method): This is the most effective method for this class of compounds.
-
Solvent Screening: Due to its polarity, suitable solvents include water, ethanol, methanol, or mixtures like ethanol/water or isopropanol/water. The product is often soluble in hot water and will precipitate upon cooling.
-
pH Adjustment: The solubility is highly pH-dependent. You can often purify the product by dissolving the crude material in a dilute acidic solution (e.g., 1M HCl), filtering off any insoluble non-basic impurities, and then carefully neutralizing the filtrate with a base (e.g., NH4OH or NaHCO3) to the isoelectric point to precipitate the pure product.
-
-
Column Chromatography (Challenging but Possible):
-
Stationary Phase: Standard silica gel can be used, but the polar and basic nature of the compound can lead to significant tailing and poor recovery. Using a more polar stationary phase like alumina (basic or neutral) or a C18 reversed-phase column may provide better results.
-
Mobile Phase: For normal phase silica, a polar eluent system is required, often containing a small amount of a basic modifier to suppress tailing. Examples include Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) or Ethyl Acetate/Methanol with 1% Triethylamine. For reversed-phase, a gradient of water/acetonitrile or water/methanol with a modifier like formic acid or TFA is typical.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the 5-amino-1,2,4-triazole core?
A1: The two most prevalent and industrially relevant starting materials are aminoguanidine and dicyandiamide.
-
Aminoguanidine Route: This is the most direct method for producing 3,5-disubstituted aminotriazoles. Aminoguanidine (often as its bicarbonate or hydrochloride salt) is condensed with a carboxylic acid or its derivative (like glycolic acid for the title compound).[1][7] This route is highly versatile and is the focus of most lab-scale syntheses.
-
Dicyandiamide Route: This route involves the reaction of dicyandiamide with hydrazine to form 3,5-diamino-1H-1,2,4-triazole (guanazole), which can then be further modified. While less direct for the title compound, it is a cost-effective method for the core aminotriazole structure.
Q2: How critical is the choice of aminoguanidine salt (bicarbonate vs. hydrochloride)?
A2: The choice of salt primarily affects the pH of the initial reaction mixture and the byproducts formed.
-
Aminoguanidine Bicarbonate: When reacted with a carboxylic acid, it releases CO2 and water. It is often used in syntheses where an external acid catalyst is added separately or where milder initial conditions are desired.[1]
-
Aminoguanidine Hydrochloride: This salt provides its own acidic environment, which can be sufficient to catalyze the initial condensation. However, the resulting reaction mixture will contain chloride ions, which may need to be considered in downstream applications or if corrosion is a concern.[5][8]
Q3: Can microwave-assisted synthesis improve my yield and reaction time?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is exceptionally well-suited for this type of heterocycle formation. Multiple studies have demonstrated that MAOS can dramatically reduce reaction times from hours to minutes and significantly improve yields.[1][5][9]
-
Mechanism of Improvement: Microwave energy efficiently heats the polar solvents and reagents, leading to rapid and uniform heating that can access kinetic regimes difficult to achieve with conventional oil baths. The sealed-vessel environment also allows for temperatures and pressures above the solvent's boiling point, accelerating the dehydration and cyclization steps.[5]
Q4: My derivative has other sensitive functional groups. How can I ensure they are preserved during the triazole synthesis?
A4: The high temperatures often required for cyclization can be detrimental to sensitive functional groups (e.g., esters, Boc-protecting groups, certain halides).
-
Protecting Groups: Employ standard protecting group strategies for sensitive functionalities that are orthogonal to the triazole-forming conditions. For example, protect alcohols as silyl ethers or carboxylic acids as t-butyl esters.
-
Milder Cyclization Reagents: While high heat is the most common method, chemical cyclization reagents can sometimes be used at lower temperatures. However, these are often substrate-specific and may introduce new purification challenges.
-
Microwave Synthesis: As mentioned, the significantly shorter reaction times in MAOS can often lead to better preservation of sensitive groups, as the total time spent at high temperature is minimized.[1][5]
Section 3: Optimized Protocols & Data
Optimized Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from methodologies reported for similar aminotriazole syntheses and is optimized for yield and purity.[1][5]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine hydrochloride (1.11 g, 10 mmol, 1.0 eq) and glycolic acid (0.76 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add 3 mL of a suitable high-boiling solvent such as ethylene glycol or N,N-dimethylformamide (DMF). Note: Solvent choice can impact reaction kinetics and product solubility.[5]
-
Acid Catalyst (Optional but Recommended): Add 2-3 drops of concentrated hydrochloric acid to ensure a sufficiently acidic environment for the initial condensation.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 170-180°C and hold for 25-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product may begin to precipitate. Add 15 mL of cold water or isopropanol to the reaction mixture to induce further precipitation of the crude product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water followed by diethyl ether to remove residual solvent and non-polar impurities.
-
Recrystallization: Transfer the crude solid to a flask and recrystallize from a minimal amount of hot water or an ethanol/water mixture to yield the pure product.
Table 1: Comparison of Reaction Conditions vs. Yield
The following table summarizes typical outcomes based on different synthetic approaches, illustrating the advantages of microwave-assisted synthesis.
| Method | Temperature (°C) | Time | Typical Yield (%) | Key Challenges |
| Conventional Heating | 150-160 | 6-8 hours | 35-55% | Long reaction times, potential for side products, thermal degradation. |
| Microwave (Solvent-Free) | 180 | 30 min | 60-75% | Potential for charring if not carefully controlled. |
| Microwave (Ethylene Glycol) | 170 | 25 min | 75-90% | Efficient heating, easier to control, but requires solvent removal.[5] |
Section 4: Diagrams and Workflows
General Synthetic Pathway
The diagram below illustrates the fundamental two-step reaction sequence from aminoguanidine and a generic carboxylic acid to form the 3,5-disubstituted 1,2,4-triazole ring.
Caption: General reaction scheme for aminotriazole synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and resolving low-yield issues during your synthesis.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
References
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. [Link]
-
Krasavin, M., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2021). National Center for Biotechnology Information. [Link]
-
Krasavin, M., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]
-
Ali, K. F., et al. (2016). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]
-
Barrett, D., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Center for Biotechnology Information. [Link]
- Process for the preparation of 3-amino-1,2,4-triazole. (1986).
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2021). MDPI. [Link]
-
Synthesis of Aminotriazoles. (n.d.). ResearchGate. [Link]
-
Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2010). ResearchGate. [Link]
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2022). Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). National Institutes of Health. [Link]
-
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (2010). ResearchGate. [Link]
- Process for preparing 3-amino-1,2,4-triazole. (1989).
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. (2021). ResearchGate. [Link]
-
State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2023). ResearchGate. [Link]
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2022). ResearchGate. [Link]
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 4. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aminotriazoles from Aminoguanidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminotriazoles from aminoguanidine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges, particularly the formation of unwanted side products. Our goal is to equip you with the expertise to optimize your synthetic routes, ensuring high purity and yield of your target aminotriazoles.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of aminotriazoles from aminoguanidine. Each problem is presented with its probable causes and step-by-step solutions.
Problem 1: Low or No Yield of the Desired Aminotriazole
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate mixing.
-
Suboptimal pH: The pH of the reaction medium is critical for both the initial condensation and the subsequent cyclization. An incorrect pH can halt the reaction or favor side product formation.
-
Decomposition: High temperatures required for cyclization can sometimes lead to the decomposition of starting materials or the product itself.
-
Purity of Starting Materials: Impurities in aminoguanidine or the carboxylic acid derivative can interfere with the reaction. For instance, aminoguanidine bicarbonate must be fully neutralized for the reaction to proceed efficiently.[1][2]
Solutions:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time.
-
Temperature Optimization: Gradually increase the reaction temperature. For thermally sensitive substrates, consider using microwave-assisted synthesis, which can reduce reaction times and potentially improve yields.[1]
-
pH Control: Carefully control the pH of the reaction mixture. For reactions starting from aminoguanidine salts like the bicarbonate or hydrochloride, ensure complete neutralization. In the synthesis of 3-amino-1,2,4-triazole from hydrazine hydrate, cyanamide, and formic acid, maintaining a pH of 6-7 during the initial formation of aminoguanidine formate is crucial.[3][4]
-
Reagent Purity: Use high-purity starting materials. Ensure aminoguanidine salts are properly handled and stored to prevent degradation.
Problem 2: Formation of a Significant Amount of 3,6-diamino-1,2,4,5-tetrazine (DATZ) as a Byproduct
Probable Cause:
This side reaction is particularly common when the reaction is carried out under conditions that favor the self-condensation of aminoguanidine. This can be influenced by the absence of a suitable acylating agent or specific pH and temperature conditions. The formation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine, which is then oxidized to DATZ, can occur.[5][6]
Solutions:
-
Stoichiometry Control: Ensure the correct stoichiometry of the carboxylic acid or its derivative to aminoguanidine. An excess of the acylating agent can help to drive the desired reaction forward.
-
Controlled Addition: Add the aminoguanidine solution to the reaction mixture containing the carboxylic acid derivative in a controlled manner. This can minimize the self-condensation of aminoguanidine.
-
Reaction Conditions Adjustment: Modify the reaction temperature and solvent. Lower temperatures may disfavor the formation of the tetrazine byproduct.
Problem 3: Presence of Pyrazole Derivatives as Impurities
Probable Cause:
This side reaction can occur if the synthesis involves reagents with a 1,3-dicarbonyl moiety, such as 2,4-pentanedione, which can react with aminoguanidine to form pyrazoles.[5][6]
Solutions:
-
Reagent Selection: If possible, avoid using reagents with a 1,3-dicarbonyl structure if pyrazole formation is a significant issue.
-
Purification: If the formation of pyrazole byproducts is unavoidable, they can typically be removed through standard purification techniques such as recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the classical synthesis of 3-amino-1,2,4-triazoles and what is the key intermediate?
The classical synthesis, introduced by Thiele, involves the acylation of aminoguanidine at the hydrazino moiety, followed by cyclization of the resulting acylaminoguanidine intermediate with an alkali to form the 3-amino-5-substituted-1,2,4-triazole.[7]
Q2: How does the choice of carboxylic acid affect the reaction?
The structure of the carboxylic acid determines the substituent at the 5-position of the aminotriazole ring. The reactivity of the carboxylic acid (or its derivative, like an acid chloride or ester) will also influence the required reaction conditions (temperature, time). Aromatic and aliphatic carboxylic acids can be used.[1][7][8]
Q3: What are the advantages of using microwave-assisted synthesis for aminotriazoles?
Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[1]
Q4: How can I effectively remove water from the reaction mixture when starting with aminoguanidine bicarbonate?
To shift the reaction equilibrium towards the product, it is beneficial to remove water. After neutralizing aminoguanidine bicarbonate with an acid (e.g., HCl), the water can be evaporated under a vacuum. This also helps in removing any dissolved carbon dioxide.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-substituted-1,2,4-triazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aminoguanidine bicarbonate
-
Carboxylic acid
-
Hydrochloric acid (37%)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend aminoguanidine bicarbonate (1.0 eq) in water.
-
While stirring, add hydrochloric acid (1.5 eq) dropwise. Stir the mixture for 1 hour at room temperature to ensure complete neutralization and release of carbon dioxide.
-
Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a dry solid.
-
To the flask containing aminoguanidine hydrochloride, add the desired carboxylic acid (1.2 eq).
-
Heat the mixture to 180 °C (an oil bath or a microwave reactor can be used) for 3 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol to obtain the crude aminotriazole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to obtain the pure 3-amino-5-substituted-1,2,4-triazole.
Protocol 2: Analytical Method for Detecting Impurities
This HPLC method can be used to assess the purity of the synthesized aminotriazole and detect common impurities.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized product.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
This method should allow for the separation of the desired aminotriazole from unreacted aminoguanidine and common side products.[9][10][11]
Reaction Pathways and Troubleshooting Workflow
Main and Side Reaction Pathways
Caption: Main and side reaction pathways in aminotriazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459–476. Link
-
Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463–7468. Link
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1881-1891. Link
-
Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941–1947. Link
-
Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry. Link
-
Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry. Link
-
Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry. Link
-
Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents. Link
-
Shcherban, K., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Link
-
Sjostedt, G., & Gringas, L. (1951). 3-amino-1h-1,2,4-triazole. Organic Syntheses, 31, 11. Link
-
Synthesis of 3,6-diamino-1,2,4,5-tetrazine. (1994). Google Patents. Link
-
Process for preparing 3-amino-1,2,4-triazole. (1989). Google Patents. Link
-
Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. Link
-
Coburn, M. D., et al. (1991). An Improved Synthesis of 3,6-Diamino-1,2,4,5-tetrazine. Part 2. From Triaminoguanidine and 2,4-Pentanedione. ChemInform, 22(35). Link
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2010). PubMed Central. Link
-
Synthesis of Aminotriazoles. ResearchGate. Link
-
Shcherban, K., et al. (2018). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Link
-
Wang, B., et al. (2006). Synthesis Improvement of 3,6-Diguanidino-1,2,4,5-tetrazine and Its Salts. Chinese Journal of Energetic Materials. Link
-
Assessing the Purity of Synthesized 5-methyl-1,2,4-triazole-3,4-diamine: A Comparative Guide to Analytical Methods. (2025). Benchchem. Link
-
Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (2025). Benchchem. Link
-
Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. ResearchGate. Link
-
State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. Link
-
Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. (2023). International Journal of Pharmaceutical Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 4. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 5. An improved synthesis of 3,6‐diamino‐1,2,4,5‐tetrazine. I | Semantic Scholar [semanticscholar.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Troubleshooting Failed C-N Bond Formation Between (5-amino-1H-1,2,4-triazol-3-yl)methanol and Aromatic Amines
A Message from the Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that reactions involving complex heterocyclic scaffolds can present unique challenges. The reaction between (5-amino-1H-1,2,4-triazol-3-yl)methanol and aromatic amines is a prime example, where success hinges on activating a typically unreactive hydroxyl group while managing the nucleophilicity of multiple sites on the triazole.
This guide is structured from my experience in the field to help you diagnose and resolve common issues encountered during this specific C-N bond formation. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions for optimizing your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to orient your troubleshooting process.
Q1: I'm trying to couple this compound with an aromatic amine. What is the most probable intended reaction pathway?
The most common goal for this substrate combination is the formation of a new C-N bond by substituting the hydroxyl group of the methanol moiety with the aromatic amine. However, the hydroxyl group (-OH) is a notoriously poor leaving group. Therefore, direct reaction is highly unlikely. Success depends on activating the alcohol to make the adjacent carbon electrophilic enough for the aromatic amine to attack. The two primary strategies are:
-
Two-Step Activation & Substitution: Convert the alcohol to a better leaving group (e.g., a tosylate, mesylate, or halide), isolate this intermediate, and then react it with the aromatic amine.
-
In Situ Activation & Substitution: Use a reagent or catalyst that activates the alcohol within the reaction mixture, allowing for a one-pot transformation. This includes methods like the Mitsunobu reaction or transition-metal-catalyzed "Borrowing Hydrogen" strategies.[1][2][3]
Q2: My reaction is failing completely. TLC analysis shows only my starting materials. What's the first thing I should suspect?
The most immediate suspect is insufficient activation of the hydroxyl group . Without activation, the energy barrier for the aromatic amine to displace the -OH group is too high. Before altering other parameters, your primary focus should be on confirming that your activation strategy is viable and correctly implemented. This could mean switching from a mild acid catalyst to a more robust method like converting the alcohol to a tosylate.
Q3: I'm getting a product, but the yield is consistently below 20%. What are the likely culprits?
Low yields often point to one or more of the following issues:
-
Low Nucleophilicity of the Aromatic Amine: Aromatic amines are significantly less nucleophilic than aliphatic amines, especially if they contain electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃). A reaction that works for aniline may fail for 4-nitroaniline.[4][5]
-
Competing Side Reactions: The aminotriazole itself has multiple nucleophilic sites (the exocyclic amino group and the ring nitrogens) that can lead to self-condensation or other undesired pathways.[6]
-
Decomposition: The 1,2,4-triazole ring is generally stable but can be sensitive to very harsh acidic or basic conditions, particularly at high temperatures, leading to ring-opening or other degradation pathways.[7][8]
-
Reversible Reactions: If the activation method is weak (e.g., mild protonation), the reaction may be in equilibrium, favoring the starting materials.
Q4: My TLC plate shows a smear of products and my crude NMR is uninterpretable. What could be causing this complexity?
A complex reaction mixture is often a sign of either decomposition or non-selective reactions .
-
Decomposition: As mentioned, excessive heat or harsh reagents can degrade the triazole scaffold.
-
Polymerization/Self-Condensation: The activated this compound intermediate is an electrophile. It can potentially be attacked by another molecule of the starting aminotriazole (which is a nucleophile), leading to oligomers.
-
Multiple Alkylation Sites: The aromatic amine can, under certain conditions, undergo multiple alkylations, or the triazole ring itself could be alkylated at different nitrogen positions.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to solving specific experimental failures.
Problem 1: No Reaction - Starting Materials Recovered
This is the most common failure mode and almost always relates to insufficient activation of the C-O bond.
Caption: Decision workflow for addressing complete reaction failure.
If you have not used an activation strategy, select one of the robust methods below.
Method A: Two-Step Conversion to an Alkyl Tosylate (High Reliability)
This method converts the alcohol into an excellent leaving group, making the subsequent substitution by the aromatic amine much more favorable.
-
Step 1: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methyl 4-toluenesulfonate
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Argon).
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. The product should be less polar than the starting alcohol.
-
Upon completion, quench the reaction with cold water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography or recrystallization. Characterize the intermediate thoroughly (NMR, MS).
-
-
Step 2: Nucleophilic Substitution with Aromatic Amine
-
Dissolve the purified tosylate intermediate (1.0 eq) and the aromatic amine (1.2-1.5 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Heat the reaction mixture, typically between 60-100 °C, and monitor by TLC.
-
Work up by partitioning between water and an organic solvent. Purify as needed.
-
Method B: One-Pot Mitsunobu Reaction (Milder Conditions)
The Mitsunobu reaction activates the alcohol in situ using a combination of a phosphine and an azodicarboxylate.[2] It is particularly useful for sensitive substrates but requires careful execution.
-
Dissolve this compound (1.0 eq), the aromatic amine (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor by TLC. The workup and purification can be challenging due to triphenylphosphine oxide and hydrazide byproducts.
Problem 2: Low Yield and/or Complex Mixture of Byproducts
If you are forming some product but the yield is poor or the mixture is messy, the activation is likely working, but other factors are limiting the reaction's efficiency.
Caption: Competing reaction pathways for the activated intermediate.
| Observation | Probable Cause | Recommended Solution & Rationale |
| Reaction stalls at ~50% conversion. | Insufficiently Nucleophilic Amine. Electron-poor aromatic amines (e.g., those with nitro or cyano groups) may react slowly or not at all.[4][5] | 1. Increase Temperature: Provide more thermal energy to overcome the activation barrier. 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate ions and potentially accelerate the Sₙ2 reaction. 3. Use a Stronger Base: A stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) can more effectively deprotonate the amine, increasing its nucleophilicity. |
| Multiple new spots on TLC, some less polar than product. | Self-Condensation / Polymerization. The activated intermediate is reacting with the nucleophilic amino group of another starting material molecule. | 1. High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M) to decrease the probability of intermolecular side reactions. 2. Slow Addition: If using a two-step method, add the activated intermediate slowly to a solution of the aromatic amine and base. This keeps the concentration of the electrophile low at all times. |
| Product is formed, but disappears over time at high temp. | Product or Starting Material Decomposition. The triazole ring can be unstable under harsh conditions.[7][8] | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. 2. Use Milder Reagents: If using strong acid, consider switching to a Lewis acid or a Mitsunobu/Borrowing Hydrogen approach.[1][3] The 1,2,4-triazole ring is generally stable in mild acid but can degrade under harsh conditions.[7] |
| Isomeric products are detected by LC-MS or NMR. | N-Alkylation on the Triazole Ring. The nitrogen atoms within the triazole ring are also nucleophilic and can compete with the aromatic amine. | 1. pH Control: The relative nucleophilicity of the ring nitrogens versus the exocyclic amino group can be pH-dependent. Experiment with different bases. 2. Protecting Groups: While more synthetically intensive, protecting the triazole ring nitrogens (e.g., with a BOC or Trityl group) can ensure selectivity, though this adds steps to the synthesis. |
References
-
Reddy, B. M., & Sreekanth, P. M. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Catalysis Science & Technology, 5(2), 474-490. [Link]
-
Al-hadedi, A. A. M. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]
-
Fairweather, N. T., & Scott, P. (2001). OH Activation for Nucleophilic Substitution. ResearchGate. [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Nottingham Trent University. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU IRep. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Kumar, V., et al. (2021). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
-
Shneine, J. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]
-
ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]
-
Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2020). Methods and Strategies for C–N Bond Formation Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of Aminotriazoles. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]
-
Zhang, J., et al. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Publishing. [Link]
-
ResearchGate. (2018). 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. [Link]
-
Le, T. N. V., et al. (2012). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]
-
Guo, C., et al. (2024). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. RSC Publishing. [Link]
-
Nazarov, V., et al. (2023). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. [Link]
-
Bakulev, V. A., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH. [Link]
-
Voskressensky, L. G., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. [Link]
-
Yavari, I., Taheri, Z., & Sheikhi, S. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. ResearchGate. [Link]
-
Sławiński, J., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
Sources
- 1. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Aminotriazole Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminotriazole compounds. This resource is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered during your research. The unique electronic and structural properties of the aminotriazole scaffold, while valuable, often introduce specific hurdles in purification that require tailored strategies. This guide moves beyond generic protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial hurdles faced during the purification of aminotriazole derivatives.
Q1: What are the typical impurities I should expect from my aminotriazole synthesis, and how do they influence my purification strategy?
A1: The impurities in your crude product are intrinsically linked to your synthetic route. Identifying them is the first step toward selecting an effective purification method.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual aminoguanidine salts, hydrazides, or thiourea derivatives.[1] Many of these precursors are highly polar and water-soluble, which can complicate purification if your target compound shares these properties.
-
Side-Products: A common side-product, particularly in syntheses starting from cyanamide, is dicyandiamide.[2] Its presence can interfere with crystallization and chromatographic separation.
-
Regioisomers: The aminotriazole ring has multiple nitrogen atoms that can be substituted, leading to the formation of positional isomers (e.g., N1 vs. N2 vs. N4 substitution).[3][4] These isomers often have very similar polarities, making their separation by standard chromatography exceptionally challenging.[5]
-
Residual Metal Catalysts: Syntheses employing metal catalysts (e.g., copper, nickel, zinc in cycloadditions or cross-coupling reactions) can result in product contamination.[6] Aminotriazoles are effective metal chelators, meaning they can bind tightly to these residual metals, making them difficult to remove by simple filtration or washing.[7][8]
Your purification strategy must be chosen based on the nature of these impurities. For instance, polar starting materials might be removed with an aqueous wash, while regioisomers will likely require high-resolution techniques like preparative HPLC.
Q2: My aminotriazole derivative is highly soluble in polar solvents like water and methanol, making extraction from an aqueous workup difficult. What are my options?
A2: This is a classic challenge with many low molecular weight, nitrogen-rich heterocycles. The hydrogen bonding capability of the amino group and triazole nitrogens leads to high polarity and water solubility.[9]
Here are several strategies to consider:
-
pH Adjustment: The aminotriazole moiety has both a basic amino group and weakly acidic N-H protons on the triazole ring.[9] You can exploit this by adjusting the pH of the aqueous layer. Basifying the solution (e.g., with NaHCO₃ or a dilute NaOH solution) will deprotonate the triazole ring and ensure the amino group is in its free base form, which can decrease its water solubility and facilitate extraction into an organic solvent like ethyl acetate or a chloroform/isopropanol mixture. Conversely, acidification will protonate the amino group, increasing water solubility, which can be useful for washing away non-basic organic impurities.
-
Continuous Liquid-Liquid Extraction: If your compound has moderate solubility in a water-immiscible organic solvent, continuous extraction over several hours can be highly effective for quantitatively transferring the product from the aqueous to the organic phase.
-
Evaporation and Direct Chromatography: If extraction proves inefficient, consider neutralizing the aqueous solution, filtering off any inorganic salts, and evaporating the water in vacuo. The resulting crude solid can then be adsorbed onto silica gel and purified directly by column chromatography.
Q3: My compound streaks severely during silica gel TLC analysis, making it impossible to determine an appropriate solvent system for column chromatography. What causes this and how can I fix it?
A3: Streaking on silica gel is a strong indicator of a powerful interaction between your compound and the stationary phase. Silica gel is acidic, and the basic amino group on your aminotriazole can interact strongly via hydrogen bonding or acid-base interactions. This leads to slow, uneven movement up the plate.
To resolve this, you need to modify your mobile phase:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier into your eluent system can dramatically improve peak shape. The modifier competes with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This is often the most effective solution.[10]
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol as the polar component) can be necessary.
-
-
Use a More Polar Solvent System: Sometimes, streaking occurs simply because the compound is not soluble enough in the mobile phase. A common and effective system for polar, basic compounds is Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (e.g., 90:10:1 v/v/v).
Always confirm that your improved TLC conditions translate to good separation on a column.
Section 2: Advanced Purification Strategies & Troubleshooting
This section provides solutions for more persistent purification challenges that require specialized techniques.
Chromatography Guide
Q4: I've tried modifying my eluent, but my polar aminotriazole still purifies poorly on silica gel. What other chromatographic options exist?
A4: When standard silica gel chromatography fails, even with modifiers, it's time to consider alternative stationary phases or techniques.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina is particularly useful for purifying basic compounds as it minimizes the strong acid-base interactions that cause streaking on silica. Neutral alumina can also be effective. You will likely need to re-optimize your solvent system.
-
Reverse-Phase Chromatography (C18): This is an excellent choice for highly polar compounds.[6] In reverse-phase, the stationary phase (C18 silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Polar compounds have weak interactions with the stationary phase and elute early. This technique is highly effective but may require specialized equipment (e.g., flash chromatography systems or preparative HPLC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar compounds that are too strongly retained on standard silica but too weakly retained on reverse-phase columns.[6] It uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.
Q5: When is it appropriate to escalate to preparative HPLC for purifying my aminotriazole compound?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that should be considered when other methods fail or when very high purity (>99%) is required.[11][12] It is particularly well-suited for:
-
Separating Close-Eluting Impurities: Ideal for separating regioisomers or other structurally similar byproducts that are inseparable by standard column chromatography.[13]
-
Final Polishing Step: Used to purify small quantities of a compound to a very high degree for analytical standard preparation or biological testing.[14]
-
Difficult-to-Handle Compounds: When a compound is an oil that won't crystallize and streaks on silica, preparative reverse-phase HPLC is often the most reliable method.[15]
The primary drawbacks are cost and scale. It is more expensive and time-consuming for purifying large quantities of material compared to column chromatography or recrystallization.[12]
Non-Chromatographic Techniques
Q6: My purified aminotriazole product is an oil, but I need a solid for characterization and weighing. How can I induce crystallization?
A6: "Oiling out" is a common problem, often caused by residual impurities that depress the melting point or inhibit the formation of a crystal lattice.[6]
Here is a systematic approach to induce crystallization:
-
Ensure High Purity: First, ensure your compound is as pure as possible. An oily substance from a chromatography column may still contain solvent or minor impurities. Try co-evaporating the oil with a low-boiling solvent like dichloromethane or diethyl ether multiple times on a rotary evaporator to remove residual high-boiling solvents (like ethyl acetate or methanol).
-
Solvent Trituration: Add a solvent in which your compound is insoluble or only sparingly soluble (e.g., hexane, diethyl ether, or pentane). Stir or sonicate the mixture vigorously. This can wash away soluble impurities and often causes the oil to solidify.
-
Systematic Recrystallization Attempts:
-
Dissolve the oil in a minimal amount of a hot solvent in which it is moderately soluble (e.g., ethanol, isopropanol, or ethyl acetate).[16]
-
Allow the solution to cool very slowly to room temperature, then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling.
-
If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites.[16][17]
-
"Seeding" the solution with a tiny crystal of the pure compound (if available) can be highly effective.[17]
-
-
Use a Solvent/Anti-Solvent System: Dissolve the oil in a small amount of a "good" solvent (one it dissolves in readily, like methanol or acetone). Then, slowly add a "poor" solvent (an "anti-solvent" like water, hexane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow it to stand undisturbed.
Q7: How can I effectively remove trace metal catalyst residues that have chelated to my aminotriazole product?
A7: The nitrogen atoms in the aminotriazole ring are excellent ligands for transition metals.[18][19][20] If your product is contaminated with a metal catalyst, a simple aqueous wash is often insufficient.
-
Washing with a Chelating Agent: A highly effective method is to wash an organic solution of your product (e.g., in ethyl acetate or DCM) with an aqueous solution of a strong chelating agent.
-
EDTA: A 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, adjusted to pH ~8, is very effective at sequestering many divalent metals like copper(II) and nickel(II).[6]
-
Ammonium Hydroxide: A dilute aqueous solution of NH₄OH can also be effective, as ammonia forms stable complexes with metals like copper.
-
-
Specialized Scavenger Resins: For very persistent metal contamination, you can stir a solution of your product with a scavenger resin. These are solid-supported ligands (e.g., silica or polymer beads with functional groups like thiols or amines) that have a very high affinity for specific metals. After stirring for a few hours, the resin is simply filtered off.
Section 3: Protocols & Purification Workflows
Protocol 1: General-Purpose Recrystallization of an Aminotriazole Solid
This protocol outlines a systematic approach to finding a suitable recrystallization solvent.
Objective: To purify a solid aminotriazole compound by removing soluble and insoluble impurities.
Materials:
-
Crude aminotriazole compound
-
A selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene)
-
Erlenmeyer flasks, hot plate, filter paper, Buchner funnel
Procedure:
-
Solvent Screening:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.
-
An ideal single recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
If no single solvent is ideal, test solvent pairs (a "good" solvent and a "poor" solvent).
-
-
Recrystallization:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding hot solvent until the compound just dissolves completely.
-
If there are insoluble impurities, perform a hot filtration: quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
-
Table 1: Common Solvent Systems for Aminotriazole Purification
| Purification Method | Solvent / System | Polarity | Notes |
| Recrystallization | Methanol / Ethanol | High | Good for many aminotriazoles, but solubility can be high even when cold, leading to lower yields.[21] |
| Isopropanol / Water | Medium-High | A versatile solvent/anti-solvent pair. | |
| Ethyl Acetate | Medium | Good for less polar derivatives. Sparingly soluble for many simple aminotriazoles. | |
| Acetonitrile | Medium-High | Can be an excellent choice for compounds that are too soluble in alcohols.[22] | |
| Normal-Phase Column | Hexane / Ethyl Acetate + 1% TEA | Low to Medium | Standard starting system. The TEA is crucial to prevent streaking.[10] |
| Chromatography | DCM / Methanol + 1% TEA | Medium to High | A more polar system for compounds that do not move in Hex/EtOAc.[6] |
| DCM / (7N NH₃ in MeOH) | High | For very polar and basic compounds that still streak with TEA. | |
| Reverse-Phase Column | Water / Acetonitrile (with 0.1% TFA or Formic Acid) | High | Standard for reverse-phase HPLC. Acid modifier improves peak shape for basic compounds. |
| Chromatography | Water / Methanol (with 0.1% TFA or Formic Acid) | High | Alternative to acetonitrile, offers different selectivity. |
Visual Workflow Diagrams
The following diagrams provide logical decision-making frameworks for common purification scenarios.
This flowchart guides the user through selecting a primary purification technique based on the initial characteristics of their crude product.
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Chromatography [chem.rochester.edu]
- 11. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aralyse - Preparative HPLC [aralyse.tech]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1-AminoTriazole Transition-Metal Complexes as Laser-Ignitable and Lead-Free Primary Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from commercially available materials. This pathway involves the formation of the triazole ring, followed by esterification, and a final reduction to the target primary alcohol. Each step presents unique challenges and potential impurity profiles that must be carefully managed.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, organized by reaction step.
Step 1: Triazole Ring Formation & Esterification
Question 1: My yield for the ethyl ester (Step 1) is low, and I see multiple spots on my TLC plate. What are the likely impurities?
Answer:
Low yield and multiple byproducts in the initial cyclization step often point to incomplete reaction or side reactions involving the aminoguanidine starting material.
Potential Impurities & Root Causes:
-
Unreacted Diethyl Oxalate (Impurity A): This is common if the stoichiometry is incorrect or reaction time is insufficient. Diethyl oxalate is relatively non-polar and will appear with a high Rf on TLC.
-
Unreacted Aminoguanidine (Impurity B): Being highly polar, this will likely remain at the baseline of the TLC plate. Its presence suggests inefficient mixing or insufficient heating.
-
Hydrazone Intermediate (Impurity C): Aminoguanidine can form an initial condensation product with one of the ester groups of diethyl oxalate without subsequent cyclization. This intermediate is a common byproduct if the reaction conditions (e.g., temperature, base concentration) are not optimal for the ring-closing step.
-
3-Amino-1,2,4-triazine Derivatives: While less common with diethyl oxalate, if your starting materials are contaminated with dicarbonyl compounds (like glyoxal), aminoguanidine can form six-membered triazine rings instead of the desired five-membered triazole.[1]
Troubleshooting & Identification Protocol:
-
Optimize Reaction Conditions: Ensure a slight excess of aminoguanidine to drive the reaction to completion. Verify that the base (e.g., sodium ethoxide) is fresh and anhydrous. The reaction typically requires reflux temperatures to ensure efficient cyclization.[2]
-
Characterize Byproducts:
-
LC-MS Analysis: This is the most powerful tool. Set up a gradient reverse-phase HPLC method. The expected mass for the desired product (ethyl ester) is 156.14 g/mol . Look for masses corresponding to the potential impurities.
-
NMR Spectroscopy: Isolate the major byproduct by column chromatography. ¹H NMR of the hydrazone intermediate (Impurity C) would show characteristic signals for the ethyl ester group and the guanidine protons, but would lack the signals indicative of a fully formed aromatic triazole ring.
-
| Compound | Expected Mass [M+H]⁺ | Typical Retention Time (Relative) |
| Product (Ethyl Ester) | 157.07 | 1.00 |
| Impurity A (Diethyl Oxalate) | 147.06 | > 1.00 (less polar) |
| Impurity B (Aminoguanidine) | 75.07 | < 1.00 (more polar) |
| Impurity C (Hydrazone Intermediate) | 203.11 | ~ 1.00 |
Prevention:
-
Use high-purity, dry reagents and solvents.
-
Ensure the reaction is heated adequately and for a sufficient duration to drive the cyclization to completion.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Step 2: Saponification
Question 2: After acidification in Step 2, my product precipitated, but the purity is low. What went wrong?
Answer:
The saponification step is generally straightforward, but impurities can arise from incomplete reaction or degradation if conditions are too harsh.
Potential Impurities & Root Causes:
-
Unreacted Ethyl Ester (Impurity D): Incomplete hydrolysis is the most common issue. This can result from insufficient reaction time, low temperature, or using a substoichiometric amount of base (e.g., NaOH). This impurity is less polar than the product acid.
-
Decarboxylation Product (5-amino-1H-1,2,4-triazole) (Impurity E): While the 1,2,4-triazole ring is generally stable, prolonged exposure to high temperatures or very strong acidic/basic conditions can potentially lead to decarboxylation, although this is less common under standard saponification conditions.[3]
Troubleshooting & Identification Protocol:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting ester spot. The product carboxylic acid is significantly more polar and will have a much lower Rf.
-
LC-MS Analysis: Analyze the crude acid. The expected mass for the product (carboxylic acid) is 128.09 g/mol . Look for the mass of the starting ester (156.14 g/mol ) to confirm incomplete hydrolysis.
-
Control Temperature: Avoid excessive heating during saponification. Room temperature or gentle warming (40-50 °C) is usually sufficient.
Prevention:
-
Use a molar excess of NaOH (e.g., 2-3 equivalents) to ensure complete hydrolysis.
-
Allow sufficient reaction time, monitoring by TLC/HPLC until the starting material is consumed.
-
Perform the acidification step slowly and in an ice bath to control the exotherm.
Step 3: Reduction
Question 3: The final reduction with LiAlH₄ is giving me a complex mixture, and the yield of the desired alcohol is poor. What are the likely side products?
Answer:
The reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is a critical and sensitive step. The high reactivity of LAH can lead to several issues if not handled with extreme care.[4][5]
Potential Impurities & Root Causes:
-
Unreacted Carboxylic Acid (Impurity F): This occurs if an insufficient amount of LiAlH₄ is used. Carboxylic acids react with LAH to first form a carboxylate salt and release hydrogen gas, consuming one equivalent of the hydride before reduction begins. Therefore, more than one equivalent is required.
-
Aldehyde Intermediate (Impurity G): The reduction of a carboxylic acid (or its ester) proceeds through an aldehyde intermediate. While this aldehyde is typically reduced immediately to the alcohol, trace amounts may be present if the reaction is quenched prematurely or if the stoichiometry is miscalculated.[4][6]
-
Over-reduction Products: While unlikely for this specific substrate, highly energetic conditions could theoretically lead to cleavage of the triazole ring, though the ring is generally robust.
-
Complexes with Aluminum Salts: The aluminum alkoxide intermediate formed during the reaction must be carefully hydrolyzed during the workup. Improper quenching can lead to the formation of persistent aluminum-containing gels that trap the product and complicate purification.
Caption: Key impurity pathways during the reduction step.
Troubleshooting & Identification Protocol:
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[7] Ensure your THF solvent is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). Any moisture will consume the reagent and reduce your effective yield.
-
Correct Stoichiometry: Use at least 1.5-2.0 equivalents of LiAlH₄ relative to the carboxylic acid to account for the initial acid-base reaction and ensure complete reduction.
-
Controlled Addition: Add the carboxylic acid solution dropwise to a suspension of LiAlH₄ in THF at 0 °C to manage the initial exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature or gently reflux to drive the reduction.
-
Careful Workup (Fieser Method): A proper quenching procedure is critical to break down the aluminum complexes and obtain a filterable solid. A common and effective method is the sequential, dropwise addition of:
-
'x' mL of H₂O
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of H₂O (where 'x' is the number of grams of LiAlH₄ used). This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.
-
-
LC-MS Analysis: The final product has an expected mass of 114.11 g/mol . The aldehyde intermediate would have a mass of 112.09 g/mol . Analyze your crude product to check for the presence of the starting acid or the aldehyde.
Prevention:
-
Always use freshly opened or properly stored anhydrous solvents.
-
Calculate LiAlH₄ stoichiometry carefully.
-
Adhere to a controlled and validated quenching procedure to avoid purification issues.
III. References
-
Roy, J. (2001). Pharmaceutical impurities--a mini-review. AAPS PharmSci, 3(2), E19.
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Hirsch, J., Petrakova, E., & Feather, M. S. (1992). The reaction of some dicarbonyl sugars with aminoguanidine. Carbohydrate Research, 232(1), 125–130.
-
International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in new drug substances.
-
International Council for Harmonisation. (2006). ICH Q3B (R2) Impurities in new drug products.
-
Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
-
Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988288.
-
Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Patil, T. P., Patil, P. Y., & Kakade, R. T. (2022). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213.
-
LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
Sources
- 1. The reaction of some dicarbonyl sugars with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Solvent and Temperature for Triazole Synthesis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in triazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3- and 1,2,4-triazoles, with a particular focus on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Guide
This section addresses specific issues you might encounter during your triazole synthesis experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Triazole Yield
A low or non-existent yield of your desired triazole product is a common frustration. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]
-
Solution: Ensure your solvents and reaction mixtures are thoroughly degassed by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[2] It is also crucial to use a reducing agent, such as sodium ascorbate, to generate and maintain the active Cu(I) species from a Cu(II) source (e.g., CuSO₄) in situ.[3]
-
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials, as well as the solvents, is critical for a successful reaction.[1]
-
Solution: Verify the integrity of your reagents. Ensure your azide and alkyne have not degraded, especially if they have been stored for a long time. Confirm their purity using analytical techniques like NMR or mass spectrometry.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing the copper catalyst.[2] Poor solubility of either the azide or the alkyne can significantly hinder the reaction.
-
Solution: If you observe poor solubility, consider using a co-solvent. Mixtures of water with organic solvents like DMSO, DMF, t-butanol, or acetonitrile are often effective.[2][4] For instance, DMSO, N-methylpyrrolidone (NMP), and DMF have been shown to be effective in maintaining reaction rates.[5]
-
-
Incorrect Stoichiometry: The molar ratio of your azide and alkyne is a critical parameter.
-
Solution: While a 1:1 ratio is a common starting point, an excess of one reagent (typically 1.1 to 1.5 equivalents of the less expensive or more soluble component) may be necessary to drive the reaction to completion.[1]
-
-
Inappropriate Temperature: Temperature significantly impacts the reaction rate and yield.[6]
-
Solution: For many CuAAC reactions, room temperature is sufficient.[7] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate. Conversely, for some systems, lower temperatures may improve yield by minimizing side reactions or degradation.[6] In one study, decreasing the reaction temperature from 70°C to 0°C increased the yield of a bis(1,2,3-triazole).[8]
-
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of your desired triazole.
Possible Causes and Solutions:
-
Oxidative Homocoupling (Glaser Coupling): This is a common side reaction where terminal alkynes couple with each other in the presence of oxygen and a copper catalyst.[2]
-
Formation of Isomeric Triazoles: In some cases, particularly in thermal (uncatalyzed) Huisgen cycloadditions, a mixture of 1,4- and 1,5-regioisomers can be formed.[10]
-
Solution: The use of a copper(I) catalyst almost exclusively yields the 1,4-disubstituted triazole.[10] If you are observing a mixture of isomers, ensure your catalyst is active and that the reaction is not proceeding through a thermal pathway due to excessively high temperatures.
-
-
Degradation of Reactants or Products: High temperatures can lead to the degradation of sensitive starting materials or the desired triazole product.[6]
-
Solution: Monitor the reaction progress closely and avoid unnecessarily high temperatures or prolonged reaction times. If degradation is suspected, try running the reaction at a lower temperature.
-
Problem 3: Reaction Stalls or Proceeds Very Slowly
A reaction that starts but fails to reach completion can be due to catalyst deactivation or unfavorable reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The Cu(I) catalyst can be oxidized over time, leading to a decrease in the reaction rate.
-
Solution: Add a fresh portion of the reducing agent (sodium ascorbate) to regenerate the active Cu(I) species. Ensure the reaction is well-protected from atmospheric oxygen.
-
-
Insufficient Energy Input: Some sterically hindered or electronically deactivated substrates may require more energy to react.
-
Ligand Issues: In some cases, a ligand is used to stabilize the Cu(I) catalyst and accelerate the reaction.[1] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for a CuAAC reaction?
A1: There is no single "best" solvent, as the optimal choice depends on the solubility of your specific substrates. CuAAC reactions are known for their tolerance of a wide range of solvents.[13] Often, a mixture of water and a polar aprotic organic solvent provides the best results.[2]
| Solvent System Example | Characteristics & Considerations |
| t-Butanol/Water | A very common and effective system for a broad range of substrates. |
| DMSO/Water | Excellent for dissolving a wide variety of organic molecules.[5] |
| DMF/Water | Similar to DMSO, a good choice for substrates with poor solubility in other systems.[5][14] |
| Acetonitrile/Water | Can be effective, but acetonitrile can sometimes inhibit the catalyst.[5] |
It is crucial that your chosen solvent system can fully dissolve both the azide and the alkyne to ensure an efficient reaction.
Q2: How does temperature affect triazole synthesis?
A2: Temperature is a critical parameter that influences both the reaction rate and the final yield and purity of the triazole product.[6]
-
Increased Rate: Generally, increasing the temperature will increase the reaction rate.[6]
-
Optimal Temperature: There is usually an optimal temperature range for a given reaction. Exceeding this temperature can lead to the degradation of reactants or products and the formation of byproducts.[6]
-
Low-Temperature Synthesis: In some cases, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can lead to higher yields by minimizing side reactions.[8]
Q3: When should I consider using microwave synthesis?
A3: Microwave-assisted synthesis is a powerful technique to consider when you need to:
-
Significantly reduce reaction times: Reactions that take hours under conventional heating can often be completed in minutes.[11][15]
-
Improve yields: The rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions and higher yields.[11]
-
Perform high-throughput synthesis: The speed of microwave synthesis makes it ideal for rapidly preparing libraries of compounds.
Q4: My reaction involves a biomolecule. Are there special considerations for solvent and temperature?
A4: Yes, when working with biomolecules such as proteins, oligonucleotides, or peptides, maintaining their structural integrity is paramount.
-
Solvent: Aqueous buffers are typically used. Organic co-solvents like DMSO or DMF may be added at low concentrations (e.g., up to 10%) to aid in the solubility of the other reactant, but their effect on the biomolecule must be considered.[16]
-
Temperature: Reactions are almost always performed at room temperature or below to prevent denaturation or degradation of the biomolecule.
-
Ligands: The use of copper-stabilizing ligands like THPTA is highly recommended to protect the Cu(I) catalyst and minimize potential damage to the biomolecule.[4]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the organic azide and the terminal alkyne in the chosen solvent system.
-
Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[6]
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[6]
Protocol 2: Screening Solvents for Optimal Reaction Conditions
-
Set up several small-scale reactions in parallel, each in a different solvent or co-solvent mixture (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O, MeCN/H₂O).
-
Ensure all other reaction parameters (stoichiometry, catalyst loading, temperature) are kept constant.
-
Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
The solvent system that provides the fastest conversion to the desired product with the fewest byproducts is the optimal choice for your specific substrates.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for optimizing solvent and temperature.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Click Chemistry on RNA.
- BenchChem. (2025). Troubleshooting failed click chemistry reactions on oligonucleotides.
- BenchChem. (2025). Technical Support Center: Optimizing Triazole Cyclization Reactions.
-
Hein, C. D., Liu, X., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8082-8086. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Click Reaction Efficiency with Alpha-Azido Peptides.
-
MDPI. (2024). Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Solvent Effects on 1-Azidopropane Reaction Kinetics.
- BenchChem. (2025). Technical Support Center: Optimization of Triazole Synthesis.
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Retrieved from [Link]
-
Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. Retrieved from [Link]
-
Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. Retrieved from [Link]
-
Smith, G., & Glaser, M. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 79(18), 8565-8575. Retrieved from [Link]
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1836-1847. Retrieved from [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Reaction Chemistry & Engineering, 6(10), 1833-1842. Retrieved from [Link]
-
IJSDR. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2021). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Journal of the American Chemical Society, 143(14), 5483-5494. Retrieved from [Link]
-
PubMed Central. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
-
Reddy, K. S., et al. (2012). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. The Journal of Organic Chemistry, 77(17), 7439-7445. Retrieved from [Link]
-
Butler, R. N., & O'Halloran, P. J. (2007). Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. The Journal of Organic Chemistry, 72(25), 9571-9577. Retrieved from [Link]
-
Indian Academy of Sciences. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
Reddit. (2024). Click Reaction Looking Weird? Retrieved from [Link]
-
National Institutes of Health. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
ISRES. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 41(14), 2596-2599. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews, 38(8), 2263-2280. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]
-
Huisgen, R. (1963). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Angewandte Chemie International Edition in English, 2(10), 565-598. Retrieved from [Link]
-
ResearchGate. (2020). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Retrieved from [Link]
-
JOCPR. (2016). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions: effect of solvent and base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. ijsdr.org [ijsdr.org]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
minimizing side product formation in microwave-assisted triazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted 1,2,3-triazole synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Microwave synthesis offers remarkable advantages in speed and efficiency, but precise control is paramount to achieving high yields and purity.[1] This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.
Section 1: Troubleshooting Guide - Diagnosing and Solving Side Product Formation
This section addresses specific, common side products observed during microwave-assisted CuAAC reactions. Each entry follows a "Problem -> Cause -> Solution" format to provide clear, actionable advice.
Question: I am observing a significant amount of a side product with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?
Problem: Formation of Alkyne Homocoupling Products (Glaser Coupling).
Causality: This is a classic side reaction in CuAAC chemistry. The active Cu(I) catalyst can be oxidized to Cu(II) by residual oxygen in the reaction mixture. In the presence of Cu(II), terminal alkynes can undergo oxidative homocoupling to form a symmetric 1,3-diyne. This process depletes both your alkyne starting material and the active Cu(I) catalyst, leading to lower yields of the desired triazole.
Recommended Solutions:
-
Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, assemble your reaction vessel under a blanket of inert gas. While CuAAC is known for its robustness, minimizing oxygen is a key step in preventing this specific side reaction.
-
Use an Excess of Reducing Agent: The most common method for generating Cu(I) in situ is the reduction of a Cu(II) salt (like CuSO₄·5H₂O) with sodium ascorbate.[2] Using a slight excess of sodium ascorbate (1.1 to 2 equivalents relative to the copper salt) helps maintain a reducing environment, ensuring that any Cu(II) formed is quickly converted back to the active Cu(I) state.[2]
-
Add a Stabilizing Ligand: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), coordinate to the Cu(I) ion. This coordination not only accelerates the desired cycloaddition but also stabilizes the Cu(I) oxidation state, making it less susceptible to oxidation.[3][4]
Question: My reaction stops before all the starting material is consumed, and I see signs of catalyst decomposition (e.g., formation of copper mirrors or precipitates). Why is my catalyst dying?
Problem: Catalyst Decomposition and Loss of Activity.
Causality: While microwave heating dramatically accelerates reactions, excessive temperature or prolonged reaction times can lead to the degradation of the catalytic system.[5] The catalyst can disproportionate (2 Cu(I) → Cu(0) + Cu(II)) or become deactivated through aggregation or reaction with impurities. This is particularly noticeable in longer runs where the initial high conversion rate plateaus.[5]
Recommended Solutions:
-
Optimize Microwave Parameters:
-
Temperature: Do not assume higher is better. Run a temperature screen (e.g., 70°C, 80°C, 100°C, 120°C) to find the sweet spot that provides rapid conversion without causing decomposition. For many CuAAC reactions, 80-100°C is sufficient.[6]
-
Time: Microwave reactions are often complete in minutes.[7] Run a time course study (e.g., 2, 5, 10, 15 minutes) to determine the minimum time required for complete conversion. Extending the reaction time unnecessarily increases the risk of catalyst failure and side product formation.[5]
-
-
Employ Dynamic Heating: Some microwave reactors allow for multi-stage heating profiles (e.g., ramp to a high temperature for a short period, then hold at a lower temperature). This can provide the initial activation energy needed without subjecting the catalyst to prolonged thermal stress.[5]
-
Ensure Reagent Purity: Impurities in starting materials or solvents can chelate or react with the copper catalyst, leading to its deactivation. Use high-purity reagents and solvents for best results.
// Branch 1: Alkyne Dimer dimer [label="Alkyne Dimer (Glaser Coupling)"]; cause_dimer [label="Cause:\nOxidation of Cu(I) to Cu(II)\nby residual O₂", shape=note, fillcolor="#FFFFFF"]; sol_dimer [label="Solutions:\n- Deoxygenate Solvent\n- Use Inert Atmosphere\n- Excess Reducing Agent\n- Add Stabilizing Ligand", shape= Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Branch 2: Incomplete Reaction incomplete [label="Incomplete Reaction /\nCatalyst Decomposition"]; cause_incomplete [label="Cause:\nExcessive Temperature or Time\nLeading to Catalyst Degradation", shape=note, fillcolor="#FFFFFF"]; sol_incomplete [label="Solutions:\n- Optimize Temp & Time\n- Use Dynamic Heating\n- Ensure Reagent Purity", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch 3: Isomer Formation isomer [label="Regioisomer Mixture\n(1,5-triazole)"]; cause_isomer [label="Cause:\nThermal (uncatalyzed) reaction\npathway is competing", shape=note, fillcolor="#FFFFFF"]; sol_isomer [label="Solutions:\n- Ensure sufficient Cu(I) catalyst\n- Lower reaction temperature\n- Use a stabilizing ligand", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> dimer [label="Yes"]; dimer -> cause_dimer [style=dashed]; cause_dimer -> sol_dimer;
start -> incomplete [label="Yes"]; incomplete -> cause_incomplete [style=dashed]; cause_incomplete -> sol_incomplete;
start -> isomer [label="Yes"]; isomer -> cause_isomer [style=dashed]; cause_isomer -> sol_isomer; } ` Caption: Troubleshooting workflow for common side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my microwave-assisted reaction?
A polar solvent is required for efficient heating via microwave irradiation, as the energy transfer relies on the interaction of the electric field with the solvent's dipole moment.[8] The choice depends on substrate solubility and the desired reaction temperature.
-
t-Butanol/Water (1:1): An excellent, green choice for many substrates. Water is a strong microwave absorber, and the mixture provides good solubility for both polar and non-polar reactants.[6]
-
DMF, DMSO: These high-boiling, polar aprotic solvents are very efficient at absorbing microwaves and can reach high temperatures, but can be difficult to remove during workup.
-
Acetonitrile, Ethanol: Good polar options with lower boiling points, suitable for reactions that do not require extreme temperatures.
-
Solvent-Free: For liquid starting materials, a solvent-free reaction can be a very green and efficient option, though it may require careful temperature control to manage potential exotherms.[9][10]
Q2: What is the mechanistic role of the copper catalyst and why is Cu(I) so important?
The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2] The copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exclusive regioselectivity for the desired 1,4-isomer.[2]
The mechanism involves the formation of a copper-acetylide intermediate. This intermediate then coordinates with the azide, which is followed by cyclization to form a six-membered copper(III) metallacycle.[2][11] Subsequent reductive elimination and protonolysis yield the 1,4-triazole product and regenerate the Cu(I) catalyst, closing the catalytic cycle.[11] Only Cu(I) can effectively form the crucial acetylide intermediate to initiate this highly efficient pathway.
// Nodes CuI [label="Cu(I) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R₁-C≡CH"]; Azide [label="R₂-N₃"]; Product [label="1,4-Triazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates Pi_Complex [label="Cu(I)-Alkyne π-Complex"]; Acetylide [label="Cu(I)-Acetylide"]; Metallacycle [label="Six-membered\nCu(III) Metallacycle"]; Triazolide [label="Copper Triazolide"];
// Edges CuI -> Pi_Complex [label="+ Alkyne"]; Pi_Complex -> Acetylide [label="- H⁺"]; Acetylide -> Metallacycle [label="+ Azide"]; Metallacycle -> Triazolide [label="Ring Contraction"]; Triazolide -> Product [label="+ H⁺"]; Product -> CuI [style=invis]; // for layout Triazolide -> CuI [label="Releases Product,\nRegenerates Catalyst", dir=back, constraint=false, color="#EA4335"];
// Invisible edges for ranking {rank=same; Alkyne; Azide;} {rank=same; CuI; Product;} } ` Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Q3: Can I run my reaction open to the air?
While CuAAC is often described as being tolerant to air and water, this is primarily due to the protective action of the sodium ascorbate reducing agent.[2] For optimal results and to minimize the risk of oxidative alkyne homocoupling, it is best practice to work under an inert atmosphere, especially if you are using sensitive substrates or aiming for the highest possible purity and yield.
Q4: How critical are microwave temperature and pressure sensors for this reaction?
They are absolutely critical for both safety and reproducibility. Microwave reactors use IR sensors to monitor the external temperature of the reaction vessel, which is then used to regulate the microwave power output.[12][13] This prevents thermal runaway and decomposition. Pressure sensing is a key safety feature, as heating a solvent above its boiling point in a sealed vessel generates significant pressure.[14] Modern reactors automatically vent or reduce power if a pre-set pressure limit is exceeded, preventing vessel failure.[12] Accurate monitoring ensures that the reaction is run under controlled, reproducible conditions every time.
Section 3: Optimized General Protocol
This protocol provides a robust starting point for the microwave-assisted synthesis of a 1,4-disubstituted 1,2,3-triazole. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Organic Azide (1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (2-10 mol%, typically 2x the mol% of CuSO₄)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF)
-
Microwave reaction vial with a stir bar
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.1 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., 4 mL of a 1:1 mixture of t-BuOH and deionized water for a 0.5 mmol scale reaction).
-
Catalyst Addition: Add the CuSO₄·5H₂O (e.g., 0.05 equiv) followed by the sodium ascorbate (e.g., 0.10 equiv). Note: It is often best to add the copper salt first, followed by the reducing agent.
-
Sealing the Vessel: Securely cap the vial. If possible, purge the vial headspace with an inert gas like argon before sealing.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. A good starting point is a temperature of 80-100°C with a hold time of 10-15 minutes .[6][7] Ensure the stirring is active.
-
Workup: After the reaction is complete and the vial has cooled to room temperature, the workup procedure will vary. A common method is to dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Data Summary Table
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 70 - 120 °C | Balances reaction rate against thermal degradation of substrates or catalyst.[6] |
| Reaction Time | 5 - 20 minutes | Microwave heating is rapid; longer times risk catalyst decomposition.[5] |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Sufficient for catalysis; higher loading can complicate purification. |
| Reducing Agent (NaAsc) | 1.1 - 2.0x catalyst loading | Ensures a reducing environment to maintain Cu(I) state and prevent side reactions.[2] |
| Ligand (optional) | 1.0 - 1.2x catalyst loading | Stabilizes Cu(I) and can accelerate the reaction, especially for challenging substrates.[4] |
| Solvent | t-BuOH/H₂O, DMF, H₂O | Must be polar to absorb microwaves. Choice depends on substrate solubility.[5] |
References
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [URL: https://www.broadinstitute.
- Click Chemistry Under Microwave or Ultrasound Irradiation. Molecules. [URL: https://www.mdpi.com/1420-3049/18/7/8391]
- Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471410/]
- Optimization of the click chemistry microwave assisted conditions for 1c compound. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-click-chemistry-microwave-assisted-conditions-for-1c-compound_tbl1_320392062]
- Optimization of the conditions for CuAAC reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-conditions-for-CuAAC-reaction_tbl1_330666068]
- side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Benchchem. [URL: https://www.benchchem.com/blog/side-reactions-in-the-synthesis-of-1-2-4-triazoles-and-how-to-prevent-them/]
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00329]
- Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Journal of Chemistry. [URL: https://www.hindawi.com/journals/jchem/2021/6652435/]
- Click Chemistry Overview. BOC Sciences. [URL: https://www.bocsci.com/resource/click-chemistry-overview.html]
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c00222]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Bioconjugate Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2903253/]
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038245/]
- Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527671822.ch1]
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ResearchGate. [URL: https://www.researchgate.
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cy/c4cy00468k]
- A Continuous-Flow Microwave Reactor for Conducting High-Temperature and High-Pressure Chemical Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op400138v]
- A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01169c]
- Investigation of copper-free alkyne/azide 1,3-dipolar cycloadditions using microwave irradiation. Tetrahedron Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6331252/]
- What is the mechanism of click chemistry? AAT Bioquest. [URL: https://www.aatbio.
- Microwave-Assisted Azide-Alkyne Cycloaddition in Water Using a Heterogeneous Cu-Catalyst. R Discovery. [URL: https://discovery.researcher.life/article/microwave-assisted-azide-alkyne-cycloaddition-in-water-using-a-heterogeneous-cu-catalyst/e634591a329d0f4116039535e69e0618]
- Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant. ResearchGate. [URL: https://www.researchgate.
- Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. ResearchGate. [URL: https://www.researchgate.net/publication/327005086_Microwave-induced_Triazole_Synthesis_via_13-dipolar_azide-alkyne_cycloaddition_Recent_Advances]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08398j]
- Microwave-Assisted Azide-Alkyne Cycloaddition in Water Using a Heterogeneous Cu-Catalyst. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2013.824879]
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2895232/]
- Reaction control Control of pressure and temperature. Berghof Products + Instruments. [URL: https://www.berghof.
- Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. MDPI. [URL: https://www.mdpi.com/1422-0067/25/19/14764]
- Efficiency and Selectivity of Microwave Reactors in Organic Chemistry. Vdocuments. [URL: https://vdocuments.mx/efficiency-and-selectivity-of-microwave-reactors-in-organic-chemistry.html]
- Heating using microwave technique: An approach towards green chemistry. Orion Scholar Journals Publication. [URL: https://www.orionscholar.com/abstract-of-article/281]
- Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/129/07/1155-1165]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadinstitute.org [broadinstitute.org]
- 6. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 12. berghof-instruments.com [berghof-instruments.com]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in the Acetylation of Aminotriazoles
Welcome to our dedicated technical support center for navigating the complexities of aminotriazole acetylation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to achieve your desired synthetic outcomes.
Introduction to the Challenge of Regioselectivity
Aminotriazoles are a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms and an amino substituent. The presence of multiple nucleophilic nitrogen atoms—both on the triazole ring (annular nitrogens) and the exocyclic amino group—presents a significant challenge in achieving regioselective acetylation. The reaction can yield a mixture of N-acetylated isomers, complicating purification and reducing the yield of the target molecule. This guide will help you understand the factors governing this selectivity and provide actionable strategies to control your reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of acetylation on an aminotriazole?
Acetylation can occur at two primary locations: the exocyclic amino group, resulting in an amide, or one of the nitrogen atoms within the triazole ring, leading to an N-acetyltriazole. The specific ring nitrogen that gets acetylated depends on the substitution pattern of the triazole. For instance, in 5-amino-1H-1,2,4-triazole, acetylation can occur at the N1, N2, or N4 positions, in addition to the exocyclic amino group.
Q2: Why am I getting a mixture of mono-acetylated products?
The formation of a mixture of isomers is a common issue and is often due to the comparable nucleophilicity of the different nitrogen atoms. Conventional acetylation procedures, particularly those using aggressive acylating agents like acetyl chloride, are often not regioselective and can lead to a mixture of annular and exocyclic acetylated products.[1][2]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
In some cases, the initially formed product (the kinetic product) may not be the most stable one. Over time or with heating, this can rearrange to a more stable isomer (the thermodynamic product). For example, the initial annular acetylation of 5-amino-1H-[1][2][3]triazole can yield an intermediate that subsequently rearranges.[1][4]
Q4: Can di-acetylation or tri-acetylation occur?
Yes, over-acetylation is a potential side reaction, especially when using an excess of a strong acetylating agent or harsh reaction conditions like high temperatures. Traditional diacetylation in neat acetic anhydride under reflux, for instance, is known to produce a mixture of di-, mono-, and even triacetylated derivatives.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Mixture of Mono-acetylated Isomers
Root Cause Analysis:
The lack of selectivity often stems from the choice of acetylating agent and reaction conditions that do not sufficiently differentiate between the nucleophilic centers of the aminotriazole. Factors influencing this include:
-
Acetylating Agent: Highly reactive agents like acetyl chloride tend to be less selective.
-
Solvent: The solvent can influence the tautomeric equilibrium of the aminotriazole and the solubility of reactants and intermediates, thereby affecting the reaction pathway.
-
Temperature: Higher temperatures can overcome the activation energy for the formation of multiple products.
-
Substituents: The electronic and steric nature of substituents on the triazole ring can significantly alter the nucleophilicity of the different nitrogen atoms.[3][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Experimental Protocols for Improved Selectivity:
Protocol 1: Selective Annular Mono-acetylation
This method has been shown to be effective for the selective annular mono-acetylation of 5-amino-1H-[1][2][3]triazole.[1][4]
-
Reagents:
-
Procedure:
-
Dissolve the 5-amino-1H-[1][2][3]triazole in DMF at room temperature.
-
Slowly add one equivalent of acetic anhydride to the solution while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often rapid.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
-
Rationale: The use of a stoichiometric amount of the less reactive acetic anhydride in a polar aprotic solvent like DMF allows for better control over the reaction, favoring the formation of a single mono-acetylated product.[1]
Issue 2: Formation of Di- and Tri-acetylated Byproducts
Root Cause Analysis:
The formation of multiple acetylated products is typically a result of excessive reactivity of the acetylating agent and/or harsh reaction conditions.
-
Excess Acetylating Agent: Using more than one equivalent of the acetylating agent will likely lead to multiple acetylations.
-
High Temperature: Reactions carried out at reflux, especially with neat acetic anhydride, are known to produce a mixture of di-, mono-, and triacetylated derivatives.[1]
Troubleshooting Steps & Preventative Measures:
| Strategy | Rationale |
| Stoichiometric Control | Use a precise molar equivalent of the acetylating agent to the aminotriazole to favor mono-acetylation. |
| Lower Reaction Temperature | Perform the reaction at room temperature or below to reduce the rate of subsequent acetylation reactions. |
| Choice of Acetylating Agent | Opt for a milder acetylating agent. Acetic anhydride is generally more controllable than acetyl chloride. |
| Solvent Dilution | Conducting the reaction in a suitable solvent, as opposed to neat, can help to moderate the reaction rate. |
Issue 3: Acetylation at the "Wrong" Nitrogen (Exocyclic vs. Annular)
Root Cause Analysis:
The inherent electronic properties of the aminotriazole ring and the exocyclic amino group dictate their relative nucleophilicity. This can be modulated by:
-
pH of the medium: The protonation state of the aminotriazole can significantly alter the availability of lone pairs for nucleophilic attack.
-
Protecting Groups: In complex molecules, a protecting group strategy may be necessary to block one reactive site while reacting at another.[6][7]
Strategic Approaches to Directing Acetylation:
-
pH Control: Carefully adjusting the pH of the reaction mixture can selectively protonate certain nitrogen atoms, thereby deactivating them towards acetylation. This approach requires careful optimization for each specific substrate.
-
Protecting Group Strategy: For selective exocyclic N-acetylation, the annular nitrogens can be protected first. Conversely, to achieve selective annular acetylation, the exocyclic amino group can be protected.
Example Workflow for Selective Exocyclic Acetylation:
Caption: A generalized workflow for selective exocyclic N-acetylation using a protecting group strategy.
Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific conditions that are orthogonal to the acetylation reaction.[8]
Conclusion
Achieving regioselectivity in the acetylation of aminotriazoles is a multifaceted challenge that requires careful consideration of reaction parameters. By understanding the underlying principles of reactivity and employing the strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic efforts. For further in-depth understanding, we encourage consulting the primary literature cited below.
References
-
Dzygiel, A., Rzeszotarska, B., & Masiukiewicz, E. (2004). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][2][3]triazole-3-carboxylate. Chemical & Pharmaceutical Bulletin, 52(2), 192-198. [Link]
-
Głuch-Lutwin, M., & Rzeszotarska, B. (2002). Acetylation of 5-amino-1H-[1][2][3]triazole revisited. Journal of Heterocyclic Chemistry, 39(5), 943-947. [Link]
-
American Chemical Society. (2002). Acetylation of 5-Amino-1H-[1][2][3]triazole Revisited. ACS Publications. [Link]
-
PubMed. (2002). Acetylation of 5-amino-1H-[1][2][3]triazole revisited. [Link]
-
PubMed. (2002). Acetylation of methyl 5-amino-1H-[1][2][3]triazole-3-carboxylate. [Link]
-
Coburn, M. D. (1970). The Acetylation of 3-Amino-1,2,4-triazole. Journal of Heterocyclic Chemistry, 7(5), 1149-1150. [Link]
-
Milcent, R., & Redeuilh, C. (1980). ACETYLATION OF 4-AMINO-4,4-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONES. Organic Preparations and Procedures International, 12(1-2), 99-105. [Link]
-
Pevzner, M. S., Kofman, T. P., & Kuleshova, E. A. (1980). Acyl derivatives of 3-amino-1,2,4-triazole. Chemistry of Heterocyclic Compounds, 16(10), 1143-1148. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Managing Exotherms in Large-Scale Aminotriazole Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of aminotriazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the exothermic nature of this synthesis. Our focus is on ensuring process safety, scalability, and product quality by understanding and controlling the thermal hazards inherent in aminotriazole production.
Introduction to the Thermal Challenges in Aminotriazole Synthesis
The synthesis of 3-amino-1,2,4-triazole and its derivatives often involves highly exothermic steps, particularly when utilizing feedstocks such as hydrazine, cyanamide, and formic acid, or through the cyclization of intermediates like aminoguanidine.[1] While various synthetic routes exist, many converge on reaction pathways that release significant amounts of energy.[1][2][3][4] Failure to adequately manage this heat release on a large scale can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in over-pressurization of the reactor, loss of containment, and product decomposition.[5][6]
This document provides a structured approach to troubleshooting common issues related to exothermic events, answers frequently asked questions, and presents protocols for risk assessment and emergency preparedness.
Part 1: Troubleshooting Guide for Exotherm Management
This section addresses specific problems you might encounter during the large-scale synthesis of aminotriazoles, presented in a question-and-answer format.
Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Question: I've started the semi-batch addition of hydrazine hydrate to my cyanamide solution, and the reactor temperature is rising much faster than predicted by our lab-scale experiments. What's happening, and what should I do?
Answer:
This is a critical situation that could be an early indicator of a potential thermal runaway. The immediate priority is to regain control of the reactor temperature.
Immediate Actions:
-
Halt Reagent Addition: Immediately stop the feed of the hydrazine hydrate or other initiating reagent.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This includes verifying the coolant flow rate and temperature.
-
Confirm Agitation: Check that the agitator is functioning correctly. Proper mixing is crucial for efficient heat transfer to the cooling jacket. A loss of agitation can lead to localized "hot spots" where the reaction accelerates.
-
Monitor Reactor Pressure: Keep a close watch on the reactor pressure. A rapid increase in pressure is a sign of solvent boiling or gas evolution from decomposition.
Root Cause Analysis and Corrective Actions:
-
Inadequate Heat Transfer at Scale: The surface-area-to-volume ratio decreases as you scale up a reaction. This means that the ability to remove heat does not increase proportionally with the volume of the reacting mass. Your lab-scale cooling might have been sufficient, but the larger scale requires a more robust cooling system or a slower addition rate.
-
Impure Reagents: Impurities in the starting materials can sometimes catalyze the reaction, leading to a faster-than-expected rate of heat generation. Always use reagents of known purity and screen new batches for any potential impact on reaction kinetics.
-
Incorrect Reagent Concentration: A higher concentration of reactants than specified in the protocol will lead to a more significant heat release. Double-check the concentrations of your starting material solutions.
-
Localized Hot Spots: If agitation is poor, the added reagent may not disperse quickly, creating localized areas of high concentration and temperature, which can accelerate the reaction in those zones.
Preventative Measures:
-
Perform Calorimetry Studies: Before scaling up, it is essential to perform reaction calorimetry (RC1) or adiabatic calorimetry studies. These experiments will provide crucial data on the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is vital for designing an adequate cooling system and safe operating protocols.
-
Model the Reaction Kinetics: Understanding the kinetics of your reaction will help in predicting the rate of heat evolution at different temperatures and concentrations.
-
Ensure Robust Agitation: The design of the agitator (impeller type, speed, and position) should be suitable for the viscosity and geometry of your reactor to ensure efficient mixing.
Part 2: Frequently Asked Questions (FAQs)
1. What are the primary exothermic steps in aminotriazole synthesis?
The primary exothermic events typically occur during the formation of the aminoguanidine intermediate from hydrazine and cyanamide, and the subsequent cyclization to form the triazole ring. The reaction of hydrazine with formic acid to form an intermediate is also known to be exothermic.[1]
2. How can I estimate the potential for a thermal runaway in my process?
A preliminary assessment can be made by calculating the adiabatic temperature rise (ΔTad). This is the theoretical temperature increase of the reaction mass if all the heat generated by the reaction were absorbed by the mass without any heat loss to the surroundings. A high ΔTad indicates a greater potential for a hazardous thermal runaway. For a more thorough assessment, accelerating rate calorimetry (ARC) can be used to determine the temperature at which the rate of heat generation exceeds the rate of heat removal, leading to a self-accelerating decomposition.
3. What is a "Maximum Temperature of Synthesis Reaction" (MTSR) and why is it important?
The MTSR is the highest temperature the reaction mixture would reach under adiabatic conditions if a cooling failure occurred. This value is determined through calorimetric studies. Knowing the MTSR is crucial for assessing the risk of secondary decomposition reactions. If the MTSR is below the onset temperature of decomposition of any component in the reaction mixture, the risk of a runaway leading to a vessel rupture is lower.
4. What are the key parameters to monitor for early detection of a potential exotherm?
The most critical parameters are:
-
Temperature: Use multiple, strategically placed temperature probes.
-
Pressure: A sudden increase can indicate boiling or gas evolution.
-
Reagent Addition Rate: Ensure it is within the pre-defined safe limits.
-
Coolant Temperature and Flow Rate: A deviation here can signal a cooling system malfunction.
5. What should be included in an emergency shutdown procedure for an exothermic reaction?
An emergency shutdown procedure should be well-documented and all personnel should be trained on it. Key elements include:
-
Immediate cessation of all reactant feeds.
-
Activation of an emergency cooling system, if available.
-
Preparation for emergency quenching.
-
A clear chain of command for communication and evacuation.
Part 3: Experimental Protocols and Data
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the key thermal parameters of the aminotriazole synthesis for safe scale-up.
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e) equipped with a temperature-controlled jacket, agitator, and a dosing pump for semi-batch additions.
Procedure:
-
Calibration: Calibrate the calorimeter to ensure accurate heat flow measurements.
-
Charge the Reactor: Charge the calorimeter vessel with the initial reactants (e.g., a solution of cyanamide).
-
Equilibrate: Bring the reactor contents to the desired starting temperature.
-
Dosing: Start the controlled addition of the second reactant (e.g., hydrazine hydrate) at a pre-determined rate.
-
Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period afterward to ensure the reaction has gone to completion.
-
Analysis: From the heat flow data, calculate the following:
-
Heat of Reaction (ΔHr): The total energy released per mole of product.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass by one degree.
-
Adiabatic Temperature Rise (ΔTad): Calculated as |ΔHr| / Cp.
-
Maximum Temperature of Synthesis Reaction (MTSR): T_process + ΔTad.
-
Representative (Hypothetical) Data for Aminotriazole Synthesis:
Due to the limited availability of public safety data for large-scale aminotriazole synthesis, the following table provides representative values based on analogous exothermic nitrogen heterocycle formations. These values should not be used for direct process design but serve as an illustrative example of the data you should generate for your specific process.
| Parameter | Representative Value | Significance |
| Heat of Reaction (ΔHr) | -150 to -250 kJ/mol | A high negative value indicates a strongly exothermic reaction. |
| Heat Capacity (Cp) | 1.8 - 2.5 J/g·K | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 80 - 150 °C | A high value signifies a significant potential for a thermal runaway. |
| MTSR (from 50°C start) | 130 - 200 °C | Must be compared against the decomposition temperature of all components. |
Protocol 2: Emergency Quenching Procedure
Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.
Materials:
-
A pre-determined quenching agent (e.g., a cold, inert solvent with a high heat capacity, or a chemical quencher that reacts with one of the starting materials).
-
An emergency quench pot or a designated quench line from the reactor.
Procedure:
-
Initiation: The decision to quench should be made by a trained operator when pre-defined critical temperature and pressure limits are exceeded, and other control measures have failed.
-
Quench Agent Addition:
-
Method A (Dumping): Transfer the entire reactor contents into a larger vessel containing the quenching agent. This is often the safest and most effective method.
-
Method B (Reverse Quenching): Rapidly add the quenching agent to the reactor. This method carries the risk of localized boiling and pressure surges if not done correctly.
-
-
Mixing and Cooling: Ensure vigorous mixing in the quench vessel to rapidly dissipate heat.
-
Verification: Monitor the temperature of the quenched mixture to ensure the reaction has been successfully terminated.
Part 4: Visualizations
Logical Flow for Managing a Temperature Excursion
Caption: Workflow for responding to a temperature excursion.
Relationship of Key Thermal Safety Parameters
Caption: Interrelation of key thermal safety parameters.
References
- US Patent 4628103A. Process for the preparation of 3-amino-1,2,4-triazole.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism . RSC Advances. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[7][8][9] triazolo[4,3-a]-pyrimidine-6-carbonitriles . Molecules. [Link]
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives . Molecular Diversity. [Link]
-
Emergency Relief System Design . Jensen Hughes. [Link]
-
Relief system design for exothermic runaway: the HSE strategy . IChemE. [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 6. icheme.org [icheme.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Triazole Synthesis with Low Nucleophilicity Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of triazoles, with a specific focus on challenges arising from the low nucleophilicity of amine precursors. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Overcoming Reaction Hurdles
This section is designed in a question-and-answer format to directly address specific issues you may encounter in the lab.
Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or failing with an electron-deficient amine (e.g., an aniline derivative). What are the primary factors to investigate?
Answer:
Failure or low yield in CuAAC reactions involving weakly nucleophilic amines, such as anilines or other electron-deficient systems, is a common challenge. The reduced nucleophilicity slows down the key steps in the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:
-
Enhance Catalyst Efficacy with Appropriate Ligands: The standard Cu(I) catalyst may not be active enough for challenging substrates. Nitrogen-based ligands are crucial as they stabilize the copper(I) oxidation state, prevent disproportionation, and increase the catalyst's efficacy.[1] For electron-deficient amines, ligands that create a more electron-rich and, therefore, more reactive copper center are beneficial.
-
Recommended Action: Introduce a specialized ligand. Tris(triazolylmethyl)amine (TBTA) and its derivatives are widely used to accelerate CuAAC reactions.[2] These ligands protect the Cu(I) catalyst from oxidation and facilitate the catalytic cycle.
-
-
The Critical Role of a Non-Nucleophilic Base: The deprotonation of the terminal alkyne to form the copper(I)-acetylide is a critical step.[3] With weakly basic and nucleophilic amines, this step can be rate-limiting. The addition of an external, non-nucleophilic base can significantly increase the concentration of the crucial acetylide intermediate.
-
Recommended Action: Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).[4][5] These bases are strong enough to deprotonate the alkyne but will not compete as nucleophiles in side reactions.[6] Theoretical studies have shown that a complementary base is a crucial ingredient for lowering the reaction barrier by increasing the nucleophilicity of the primary amine.[6][7]
-
-
Solvent Selection: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents are generally preferred for SN2-type reactions as they do not form bulky hydrogen-bonding shells around the nucleophile, which would otherwise hinder its approach to the electrophile.[8]
-
Recommended Action: Switch to a polar aprotic solvent like DMSO or DMF. These solvents can help to solubilize the catalyst system and reagents while minimally interfering with the nucleophile's activity. However, be aware that solvent choice can be complex, as it also affects the desolvation of the amine, which can be a kinetically significant step.[9]
-
Question 2: I'm observing very low yields when using a sterically hindered primary or secondary amine. How can I modify my protocol to improve this?
Answer:
Steric hindrance significantly reduces the nucleophilicity of an amine by physically impeding its ability to attack an electrophile.[8] For instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of a typical primary amine like n-propylamine.[8] To overcome this, reaction conditions must be optimized to compensate for the reduced reactivity.
-
Increase Reaction Temperature: While CuAAC reactions are famous for proceeding at room temperature, increasing the thermal energy of the system can provide the necessary activation energy to overcome the steric barrier.
-
Recommended Action: Gradually increase the reaction temperature, for example, to 50-80 °C. Monitor the reaction for potential side product formation or decomposition. Microwave-assisted synthesis can be particularly effective for accelerating these reactions.[10]
-
-
Optimize the Catalyst System: For sterically demanding substrates, a highly active catalyst is paramount. Some modern catalyst systems are designed to be more tolerant of steric bulk.
-
Recommended Action: Consider using advanced catalyst systems. For example, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have shown high activity at very low catalyst loadings, even for challenging substrates.[2]
-
-
Extend Reaction Time: Kinetically slow reactions often simply need more time to reach completion.
-
Recommended Action: Allow the reaction to run for an extended period (24-48 hours) while monitoring its progress by TLC or LC-MS.
-
The following flowchart provides a logical workflow for troubleshooting these common issues.
Caption: Troubleshooting workflow for low-yield triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What fundamental factors decrease the nucleophilicity of an amine?
A: Amine nucleophilicity is governed by several factors. Understanding these allows for a more predictive approach to reaction design.
-
Electronic Effects: Electron-withdrawing groups attached to or near the nitrogen atom decrease its electron density, making the lone pair less available for donation. For example, the oxygen in morpholine reduces its nucleophilicity by a factor of about 300 compared to piperidine.[8]
-
Steric Hindrance: Bulky groups around the nitrogen atom physically block its approach to the electrophile. This is why nucleophilicity is far more sensitive to steric effects than basicity.[8]
-
Solvation: In protic solvents (like water or ethanol), the solvent can form a "cage" around the amine via hydrogen bonding. This cage must be disrupted for the amine to react, which requires energy and slows the reaction rate.[9] This effect is more pronounced for more basic amines.[9] Polar aprotic solvents (like DMSO or acetonitrile) are often better for promoting nucleophilic reactions because they don't form these strong hydrogen bonds.[8]
The diagram below illustrates the interplay of these factors.
Caption: Key factors influencing the nucleophilicity of amines.
Q2: Are there effective metal-free alternatives for synthesizing 1,2,3-triazoles with challenging amines?
A: Yes. While CuAAC is a dominant method, concerns about copper cytotoxicity in biological applications and difficulties with certain substrates have driven the development of alternative methods.[11]
-
Huisgen 1,3-Dipolar Cycloaddition (Thermal): This is the original reaction between an azide and an alkyne.[12][13] It requires elevated temperatures (80-150 °C) and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[14] While it avoids a metal catalyst, the harsh conditions can be a significant drawback for complex molecules.
-
Organocatalysis: Certain strong organic bases can catalyze the cycloaddition. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for the 1,3-dipolar cycloaddition between azides and carbonyl compounds, particularly in solvents like DMSO.[5][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free click" method uses a highly strained cyclooctyne. The ring strain provides the driving force for the reaction, allowing it to proceed rapidly at room temperature without any catalyst.[11] This is an excellent choice for bioconjugation but requires the synthesis of specialized strained alkynes.
Data & Protocols
Table 1: Recommended Starting Conditions for CuAAC with Challenging Amines
| Amine Type | Catalyst System | Recommended Ligand | Base | Solvent | Temperature |
| Electron-Deficient (e.g., 4-nitroaniline derivative) | CuSO₄·5H₂O / Na Ascorbate | TBTA | DIPEA | DMSO/H₂O (4:1) | 25-45 °C |
| Sterically Hindered (e.g., t-butylamine derivative) | CuI | None required, but can help | DBU | DMF | 60-80 °C |
| Aniline Derivatives | [Cu(CH₃CN)₄]PF₆ | Bathophenanthroline | K₂CO₃ | Toluene | 80 °C |
| Heterocyclic Amines | CuSO₄·5H₂O / Na Ascorbate | THPTA | NaHCO₃ | tBuOH/H₂O (1:1) | 25 °C |
This table provides general starting points. Optimization will be required for specific substrates.
Experimental Protocol: Optimized CuAAC for an Electron-Deficient Aryl Azide
This protocol provides a robust starting point for the reaction between an electron-deficient aryl azide and a terminal alkyne.
Materials:
-
Aryl Azide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium Ascorbate (0.10 equiv)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This should be made fresh.
-
Prepare a 0.5 M stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the Aryl Azide (1.0 equiv), Terminal Alkyne (1.2 equiv), and TBTA (0.05 equiv).
-
Add anhydrous DMSO to dissolve the solids (aim for a final concentration of ~0.2 M with respect to the aryl azide).
-
Add DIPEA (2.0 equiv) to the mixture and stir for 5 minutes.
-
-
Initiation of Reaction:
-
Sequentially add the Sodium Ascorbate solution (0.10 equiv) and the CuSO₄·5H₂O solution (0.05 equiv) to the stirring reaction mixture. The solution may change color upon addition of the copper catalyst.
-
Seal the vial and allow the reaction to stir at room temperature (or slightly elevated temperature, e.g., 40 °C, if no progress is observed).
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or LC-MS. The reaction may take 4-24 hours to complete.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
References
-
Luy, J-N., & Tonner, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31432-31439. [Link]
-
Adzima, B. J., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Macromolecules. Available at: [Link]
-
American Chemical Society. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Bavetsias, V., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Gundala, S., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. [Link]
-
Royal Society of Chemistry. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Chemical Science. [Link]
-
Jencks, W. P. (2009). Effects of Solvation on Nucleophilic Reactivity in Hydroxylic Solvents. ACS Publications. [Link]
-
Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Dash, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
-
American Chemical Society. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Kaur, H., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Asian Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
ResearchGate. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective. [Link]
-
ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. [Link]
-
Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
ScienceOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research. [Link]
Sources
- 1. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. scienceopen.com [scienceopen.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (5-amino-1H-1,2,4-triazol-3-yl)methanol
Introduction: Establishing the Molecular Identity
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are fundamental building blocks. Among these, (5-amino-1H-1,2,4-triazol-3-yl)methanol is a notable scaffold, incorporating a nitrogen-rich triazole ring, a primary amine, and a primary alcohol.[][2] This combination of hydrogen-bond donors and acceptors makes it a valuable synthon for developing novel pharmaceutical agents and functional materials.[][3]
However, the synthesis of such molecules is only the first step. Unambiguous structural verification is paramount to ensure the integrity of downstream research. This guide provides an in-depth technical analysis of the characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of spectral data, compare these findings with related structures, and provide robust, field-tested protocols for reproducible analysis.
Molecular Structure and Spectroscopic Postulates
To interpret spectroscopic data, one must first understand the molecule's structure and the expected signals from its constituent atoms and bonds.
Caption: Structure of this compound with atom numbering.
Based on this structure, we can predict the following:
-
¹H NMR: Four distinct proton environments: the methylene protons (-CH₂-), the alcohol proton (-OH), the amine protons (-NH₂), and the triazole ring proton (-NH-). The protons on heteroatoms are expected to be broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.
-
¹³C NMR: Three distinct carbon signals: the methylene carbon (-CH₂-), and two non-equivalent carbons of the triazole ring (C3 and C5).
-
IR Spectroscopy: Characteristic vibrational bands for O-H, N-H, C-H, C=N, and C-O functional groups.
Spectroscopic Data Analysis and Interpretation
The following data are representative for this compound, typically acquired in a polar aprotic solvent like DMSO-d₆, which is ideal for solubilizing the compound and preserving the signals from exchangeable protons (OH, NH, NH₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~11.25 | very broad singlet | 1H | N -H (Triazole) | The acidic proton on the heterocyclic ring is significantly deshielded and often appears as a very broad signal far downfield. |
| ~6.57 | broad singlet | 2H | -NH₂ | Protons of the primary amine group. Broadness is due to quadrupole effects from the adjacent nitrogen and chemical exchange. |
| ~5.10 | triplet | 1H | -CH₂ -OH | The hydroxyl proton. The triplet multiplicity arises from coupling to the adjacent two protons of the methylene group. |
| ~4.33 | doublet | 2H | -CH₂ -OH | The two methylene protons are coupled to the hydroxyl proton, resulting in a doublet. |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~158.1 | C 5-NH₂ | The carbon atom attached to the electron-donating amino group appears at this characteristic downfield shift for aza-aromatic systems. |
| ~155.4 | C 3-CH₂OH | The carbon atom substituted with the methanol group is also in the aromatic region, slightly upfield from C5. |
| ~56.5 | -C H₂OH | The sp³-hybridized methylene carbon is found in the expected upfield region for an alcohol. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400 - 3100 | Strong, Broad | O-H, N-H | Stretching |
| ~2950, ~2850 | Medium | C-H (aliphatic) | Stretching |
| ~1640 | Strong | C=N (ring) | Stretching |
| ~1580 | Strong | N-H | Bending (scissoring) |
| ~1020 | Strong | C-O | Stretching |
Discussion and Comparative Insights
The combined spectral data provide a definitive fingerprint for this compound.
-
NMR Causality: The choice of DMSO-d₆ as a solvent is critical. In contrast to D₂O, it does not readily exchange with the N-H and O-H protons, allowing for their observation. The downfield shift of the triazole N-H proton is a classic indicator of its acidic nature and involvement in the aromatic system. The presence of both -NH₂ and -CH₂OH substituents breaks the symmetry of the triazole ring, leading to two distinct ¹³C signals (C3 and C5), which might otherwise be equivalent in a symmetrically substituted triazole. This differentiation is a key confirmation of the substitution pattern.
-
IR Interpretation: The IR spectrum is dominated by a very broad, strong absorption in the 3400-3100 cm⁻¹ region. This is characteristic of extensive hydrogen bonding and represents the overlapping stretching vibrations of the O-H group, the ring N-H, and the two N-H bonds of the amino group. The strong C=N and N-H bending vibrations in the 1640-1580 cm⁻¹ region are diagnostic for the aminotriazole core.[4]
-
Comparison with Alternatives: Compared to a simple 3-amino-1,2,4-triazole, the addition of the methanol group introduces the characteristic C-O stretch around 1020 cm⁻¹ in the IR spectrum and, most notably, the -CH₂- signal (~56.5 ppm) in the ¹³C NMR and the corresponding -CH₂- and -OH signals in the ¹H NMR. The electron-withdrawing nature of the alcohol slightly influences the electronic environment of the ring, but the primary spectral signatures of the aminotriazole core remain consistent with those reported for related derivatives.[3][5]
Self-Validating Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: NMR Data Acquisition (¹H & ¹³C)
Caption: Workflow for acquiring high-quality NMR spectra.
Protocol 2: FT-IR Data Acquisition (ATR Method)
Caption: Standard Operating Procedure for FT-IR analysis using an ATR accessory.
Conclusion
The structural elucidation of this compound is straightforward when employing a combined analytical approach. ¹H and ¹³C NMR provide an atomic-level map of the carbon-hydrogen framework and confirm the substitution pattern, while IR spectroscopy offers rapid and definitive confirmation of the key functional groups. The data and protocols presented in this guide serve as a reliable benchmark for researchers, scientists, and drug development professionals working with this versatile chemical entity, ensuring the quality and integrity of their scientific endeavors.
References
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
-
AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]
-
SpectraBase. 1H-1,2,4-triazole-3-methanol, 5-amino-. Available from: [Link]
-
RSC Publishing. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. Available from: [Link]
-
MDPI. Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][6][7]Triazole Derivatives. Available from: [Link]
-
MDPI. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[2][6][7] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Available from: [Link]
-
PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR [m.chemicalbook.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of (5-amino-1H-1,2,4-triazol-3-yl)methanol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (5-amino-1H-1,2,4-triazol-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, backed by scientific principles and comparative data. We will explore a primary reversed-phase HPLC method in detail, contrast it with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, and evaluate alternative non-HPLC techniques to provide a holistic view of purity analysis for this polar heterocyclic compound.
The Critical Role of Purity in this compound
This compound, a polar molecule featuring an aminotriazole core, is a versatile building block in medicinal and agricultural chemistry. The purity of this intermediate is paramount as even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation.[] Therefore, a robust and validated analytical method is essential for accurate purity determination and quality control.
Primary Recommended Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
For the routine purity assessment of this compound, a stability-indicating reversed-phase HPLC method with UV detection is the recommended approach. This method is widely accessible, robust, and provides the necessary resolution to separate the main component from its potential impurities.
Causality Behind Experimental Choices
The polarity of this compound presents a challenge for retention on traditional non-polar stationary phases. Therefore, the selection of an appropriate column and mobile phase is critical.
-
Stationary Phase: A C18 column with polar end-capping or an embedded polar group is chosen to enhance the retention of our polar analyte and provide a different selectivity for potential impurities. This modification mitigates the issue of poor retention often seen with highly aqueous mobile phases on conventional C18 columns.[2]
-
Mobile Phase: A gradient elution is employed to ensure the separation of a wide range of potential impurities with varying polarities. The mobile phase consists of a buffered aqueous phase and an organic modifier (acetonitrile). The buffer (e.g., potassium dihydrogen phosphate or ammonium formate) is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times and peak shapes, especially for an ionizable compound like an aminotriazole. Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity.
-
Detection: Based on the UV-Vis absorption spectra of the closely related compound 3-amino-1,2,4-triazole, which shows significant absorbance below 220 nm, a detection wavelength of 210 nm is selected to ensure high sensitivity for the parent compound and potential chromophoric impurities.[3] A photodiode array (PDA) detector is recommended to assess peak purity and to detect any co-eluting impurities.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 with polar end-capping (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes; 40% to 95% B over 2 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (with PDA for peak purity analysis) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by RP-HPLC.
Alternative HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit insufficient retention even on polar-endcapped reversed-phase columns, HILIC presents a powerful alternative.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Principle of HILIC
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[5]
Comparison of RP-HPLC and HILIC
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, zwitterionic, amide) |
| Mobile Phase | High aqueous content for polar analytes | High organic content (typically >70% acetonitrile) |
| Elution Order | Least polar elutes first | Most polar elutes last |
| Strengths | Robust, widely used, good for a broad range of polarities. | Excellent retention for very polar and hydrophilic compounds, enhanced MS sensitivity.[6] |
| Weaknesses | May have poor retention for very polar compounds. | Can have longer equilibration times, sensitive to mobile phase composition.[4] |
HILIC Method Outline
A HILIC method for this compound would typically involve a bare silica or a zwitterionic stationary phase. The mobile phase would consist of acetonitrile and an aqueous buffer (e.g., ammonium formate). A gradient would start with a high percentage of acetonitrile, which is gradually decreased to elute the retained polar compounds.
Non-HPLC Alternatives for Purity Assessment
While HPLC is the predominant technique for purity assessment, other methods can provide complementary information or be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For polar, non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides structural information.
-
Advantages: High separation efficiency and definitive identification through mass spectral libraries.
-
Disadvantages: Requires derivatization for polar analytes, which adds complexity to sample preparation and can introduce artifacts. The compound may not be thermally stable even after derivatization.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.
-
Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate at different velocities and are separated.
-
Advantages: High efficiency, small sample and reagent consumption, and rapid analysis times.
-
Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be less robust for routine quality control applications.
Comparative Summary of Analytical Techniques
| Technique | Principle of Separation | Throughput | Strengths | Weaknesses |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | High | Robust, versatile, well-established, high precision.[2] | May have poor retention for very polar compounds. |
| HILIC | Partitioning between a polar stationary phase and a non-polar mobile phase | Medium | Excellent for very polar compounds, MS-friendly.[6] | Longer equilibration times, can be less robust than RP-HPLC. |
| GC-MS | Volatility and interaction with a stationary phase | Medium | High resolution, definitive identification. | Requires derivatization for polar compounds, potential for thermal degradation. |
| Capillary Electrophoresis | Charge-to-size ratio in an electric field | High | High efficiency, low sample consumption. | Lower concentration sensitivity, can be less robust. |
Decision-Making for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, a stability-indicating Reversed-Phase HPLC method is the primary recommendation due to its robustness, versatility, and widespread availability. It provides a reliable platform for separating the main component from potential process-related impurities and degradation products. In cases where the analyte and its polar impurities are poorly retained, HILIC offers an excellent alternative with orthogonal selectivity. While GC-MS and Capillary Electrophoresis have their merits, they are generally considered as complementary techniques for specific applications, such as the analysis of volatile impurities or for high-throughput screening, respectively. The ultimate choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development.
References
-
Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
Belenichev, I. F., et al. (2020). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS. ScienceRise: Pharmaceutical Science. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
Wills, B. D. (1966). An ultraviolet spectrophotometric method for determining 3-amino-1H-1,2,4-triazole. Analyst. [Link]
-
ResearchGate. (n.d.). UV-Vis absorbance spectra for ( a ) aminotriazole, ( b )...[Link]
-
Phenomenex. (2021). HILIC Technical Tip for Stronger Analytical Methods. [Link]
-
McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
ResearchGate. (n.d.). a UV-vis absorption spectra of AuNRs in the presence of aminotriazole of different concentrations. [Link]
-
International Council for Harmonisation. (2003). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chirita, R.-I., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]
Sources
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The analysis of its derivatives, such as (5-amino-1H-1,2,4-triazol-3-yl)methanol, is critical for drug discovery, development, and quality control. Mass spectrometry (MS) stands as a premier analytical technique for the structural elucidation and quantification of these compounds.[2] This guide provides an in-depth comparison of mass spectrometric methodologies for the analysis of this compound and its derivatives, offering field-proven insights and experimental data to inform your analytical strategy.
The Analytical Imperative: Why Mass Spectrometry?
This compound derivatives are often polar and can be thermally labile, making them ideal candidates for soft ionization techniques in mass spectrometry. The inherent sensitivity and specificity of MS, particularly when coupled with liquid chromatography (LC-MS/MS), allow for the detection and quantification of these analytes at low concentrations in complex matrices.[3] Furthermore, the fragmentation patterns generated in the mass spectrometer provide invaluable structural information, crucial for identifying novel derivatives and their metabolites.
Ionization Techniques: A Comparative Analysis
The choice of ionization source is a critical first step in developing a robust mass spectrometry method. For this compound derivatives, the selection primarily revolves around Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it a common choice for many triazole derivatives.[1] It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is advantageous for preserving the molecular weight information of the parent compound.
Causality Behind the Choice: The presence of multiple nitrogen atoms in the triazole ring and the amino and hydroxyl functional groups in this compound make it readily protonated in the acidic mobile phases commonly used with ESI. This leads to high ionization efficiency and, consequently, excellent sensitivity. For quantitative studies requiring high sensitivity, an LC-MS/MS system equipped with an ESI source is often the preferred platform.[2]
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Derivatives
APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds. While this compound itself is quite polar, derivatives with more hydrophobic substituents may benefit from APCI.[2]
Comparative Insight: While ESI is generally the go-to for polar aminotriazoles, APCI can sometimes offer advantages in terms of reduced matrix effects and better ionization for certain derivatives. A direct comparison of ESI and APCI is always recommended during method development to determine the optimal source for a specific derivative.
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation and selective quantification of this compound derivatives. Collision-Induced Dissociation (CID) is the most common fragmentation technique employed.
The fragmentation of the 1,2,4-triazole ring is heavily influenced by the nature and position of its substituents.[1] For amino-substituted triazoles, characteristic fragmentation patterns often involve cleavages within the triazole ring and losses of small neutral molecules.
Expected Fragmentation of this compound:
Based on the general fragmentation patterns of C-amino-1,2,4-triazoles, we can predict the following key fragmentation pathways for the protonated molecule of this compound ([M+H]⁺, m/z 115.06):
-
Loss of water (-18 Da): The hydroxymethyl group can readily lose a molecule of water, a common fragmentation pathway for alcohols.
-
Loss of ammonia (-17 Da): The amino group can be lost as ammonia.
-
Loss of formaldehyde (-30 Da): Cleavage of the C-C bond between the triazole ring and the methanol group can result in the loss of formaldehyde.
-
Ring Cleavage: The triazole ring itself can undergo fragmentation, often leading to the loss of HCN or N₂. For amino derivatives, a common fragment ion at m/z 60 has been reported.[4]
The following diagram illustrates a plausible fragmentation pathway for protonated this compound.
Caption: Plausible ESI-MS/MS fragmentation of this compound.
Quantitative Analysis: A Comparative Data Summary
The following table summarizes typical LC-MS/MS parameters and expected performance for the analysis of aminotriazole derivatives, based on published methods for similar compounds.
| Parameter | LC-MS/MS with ESI | HPLC with UV Detection | Capillary Electrophoresis |
| Instrumentation | Triple Quadrupole or High-Resolution MS | HPLC system with UV/Vis detector | CE system with UV or electrochemical detector |
| Typical Column | Reversed-phase C18 or HILIC | Reversed-phase C18 | Fused-silica capillary |
| Mobile Phase/Buffer | Acetonitrile/Water with formic acid | Acetonitrile/Water with buffer (e.g., phosphate) | Phosphate or borate buffer |
| Detection Principle | Mass-to-charge ratio of parent and fragment ions | UV absorbance at a specific wavelength | Electrophoretic mobility and UV absorbance or electrochemical signal |
| Sensitivity (LOD) | Very high (sub-µg/L to ng/L)[5] | Moderate (mg/L to high µg/L)[6] | High (µg/L)[7] |
| Selectivity | Very high | Moderate (prone to interferences) | High |
| Throughput | High | Moderate to High | Moderate |
| Key Advantage | Unmatched sensitivity and specificity | Widely available, lower cost | High separation efficiency for charged species |
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of this compound Derivatives
This protocol is a generalized procedure based on common practices for the analysis of polar triazole derivatives.[5][8]
-
Sample Preparation:
-
For biological matrices (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for highly polar compounds. Alternatively, a reversed-phase C18 column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase) and ramp accordingly.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and internal standard by infusing a standard solution. For this compound, monitor transitions such as m/z 115.06 -> 97.05 and 115.06 -> 85.05.
-
Collision Energy: Optimize for each transition to achieve the most stable and intense fragment ion signal.
-
Caption: General workflow for LC-MS/MS analysis of triazole derivatives.
Alternative Analytical Methodologies: A Comparative Overview
While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of this compound derivatives, particularly in quality control settings where high sensitivity may not be the primary requirement.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
HPLC-UV is a robust and widely available technique.[6] However, many simple triazoles lack a strong chromophore, which can result in lower sensitivity compared to MS detection. Derivatization with a UV-active label can enhance sensitivity but adds complexity to the sample preparation.[9]
Capillary Electrophoresis (CE):
CE offers high separation efficiency and is well-suited for the analysis of polar and charged molecules like aminotriazoles.[7] It can be a valuable alternative or complementary technique to LC, especially for resolving closely related isomers. Detection is typically by UV, but coupling to MS is also possible.
Conclusion: A Scientifically-Grounded Approach
The selection of an analytical method for this compound and its derivatives should be guided by the specific research question, the required sensitivity and selectivity, and the available instrumentation. For trace-level quantification and structural elucidation in complex matrices, LC-MS/MS with electrospray ionization is the undisputed method of choice. However, for routine analysis and quality control in less demanding applications, HPLC-UV and CE can provide reliable and cost-effective alternatives. A thorough understanding of the principles of ionization and fragmentation, as outlined in this guide, is paramount for developing and validating robust and reliable analytical methods for this important class of compounds.
References
-
Analytice. (n.d.). 3-Amino-1,2,4-triazole - analysis. Retrieved from [Link]
- Heitke, B. T., & McCarty, C. G. (1974). Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles. Canadian Journal of Chemistry, 52(16), 2861-2865.
-
ResearchGate. (2025). Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. Retrieved from [Link]
- Jasak, J., LeBlanc, Y., Schöning, R., Thuss, U., Speer, K., & Schreiber, A. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
- Aslam, M. S., Choudhary, B. A., Ijaz, A. S., & Javed, I. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
- Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1459.
- Journal of the Chemical Society, Perkin Transactions 1. (1972). Mass spectra of 1,2,3-triazoles. RSC Publishing.
- National Institutes of Health. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PubMed Central.
- Popova, L. M., & Vershilov, S. V. (1999). Main directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Ftornye Zametki, 6(7).
-
Wikipedia. (n.d.). Cranberry. Retrieved from [Link]
- Agilent Technologies. (n.d.). Trace Level Determination of Amitrole in Surface and Ground Water by Direct Aqueous Injection on the Agilent 6495 LC/MS/MS.
- Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
-
National Institutes of Health. (n.d.). Amitrole. PubChem. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
- PubMed. (2017). Liquid chromatography-mass spectrometry with triazole-bonded stationary phase for N-methyl-D-aspartate receptor-related amino acids: development and application in microdialysis studies.
-
SpectraBase. (n.d.). 1H-1,2,4-triazole-3-methanol, 5-amino- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Bohrium. (n.d.). Analytical methods to analyze pesticides and herbicides. Retrieved from [Link]
-
ResearchGate. (2025). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Retrieved from [Link]
- RSC Publishing. (n.d.).
- National Institutes of Health. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PubMed Central.
- PubMed. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum.
- PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- PubMed. (n.d.). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Aminotriazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Aminotriazoles in Modern Chemistry
Aminotriazoles are a cornerstone of heterocyclic chemistry, prized as versatile building blocks in the synthesis of a wide array of functional molecules.[1][2] Their rigid, five-membered ring structure, populated with nitrogen atoms, is a common feature in numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The triazole core, whether it's the 1,2,4- or 1,2,3-isomer, offers a unique combination of metabolic stability, hydrogen bonding capability, and dipole moment, making it an attractive scaffold in medicinal chemistry for designing molecules with enhanced biological activity and target specificity.[1][4]
This guide provides an in-depth comparison of the reactivity of common aminotriazole building blocks. We will move beyond simple reaction schemes to explore the underlying principles—electronic effects, steric hindrance, and tautomerism—that govern their synthetic transformations. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies, leading to improved yields, predictable regioselectivity, and faster discovery of novel molecular entities.
Core Principles Governing Aminotriazole Reactivity
The reactivity of an aminotriazole is not solely defined by the exocyclic amino group but is a complex interplay of its entire electronic and steric landscape. Three key principles are paramount:
-
Electronic Nature : The triazole ring is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. This property influences the acidity of the ring N-H protons and the nucleophilicity of the various nitrogen atoms. The exocyclic amino group, being a powerful electron-donating group, modulates this electron density, creating a push-pull system that dictates reaction pathways.
-
Tautomerism : Aminotriazoles exist as a mixture of tautomers in solution, which has profound implications for regioselectivity in reactions like alkylation and acylation. For instance, 3-amino-1,2,4-triazole (also known as Amitrole) can exist in several tautomeric forms, making different nitrogen atoms available for reaction depending on the conditions.[5][6] Understanding the dominant tautomer in a given solvent and pH is critical for predicting reaction outcomes.
-
Steric Effects : The spatial arrangement of atoms significantly impacts reactivity.[7] Bulky substituents adjacent to a potential reaction site can hinder the approach of a reagent, favoring reaction at a less crowded position.[7][8] This principle can be strategically exploited to achieve regioselective functionalization.
Caption: Key factors governing the reactivity and selectivity of aminotriazole reactions.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the behavior of different aminotriazole building blocks in three common and synthetically vital reactions: N-acylation, N-alkylation, and palladium-catalyzed cross-coupling.
N-Acylation: A Battle of Nucleophiles
N-acylation is fundamental for installing amide functionalities, which are prevalent in over 25% of all pharmaceuticals.[9] With aminotriazoles, the key challenge is controlling whether the acylation occurs on the exocyclic amino group or a ring nitrogen atom.
Reactivity Comparison:
-
3-Amino-1,2,4-triazole : This is a classic case study in competing reactivity. Direct acylation can lead to a mixture of products. Often, the reaction proceeds via initial acylation on a ring nitrogen (e.g., N1), which can then undergo rearrangement to the more thermodynamically stable N-acylamino product under certain conditions.[10] The choice of acylating agent and reaction conditions is crucial; highly reactive agents like acyl chlorides may lead to mixtures, while methods using coupling reagents or acylbenzotriazoles can offer better selectivity.[9][11]
-
4-Amino-1,2,4-triazole : In this isomer, the exocyclic amino group is directly attached to a ring nitrogen. Its nucleophilicity is influenced differently by the ring's electronics compared to the 3-amino isomer. Generally, the exocyclic amine is a strong nucleophile, but competing acylation on other ring nitrogens remains a possibility, especially without careful control of stoichiometry and conditions.
-
5-Amino-1,2,3-triazole : The reactivity is again dictated by the relative nucleophilicity of the exocyclic amine versus the ring nitrogens. The formation of N-acyl-1,2,3-triazoles can be complex, with a preference for the thermodynamically more stable N2 isomer often observed.[12]
Data Summary: N-Acylation Regioselectivity
| Aminotriazole Building Block | Typical Acylating Agent | Common Conditions | Predominant Product(s) & Rationale |
| 3-Amino-1,2,4-triazole | Acetic Anhydride | DMF, room temp | Diacetylated derivative: 1-acetyl-3-(acetylamino)-1H-[9][10][13]triazole.[10] |
| 3-Amino-1,2,4-triazole | Acyl Chlorides | Base (e.g., Pyridine) | Often a mixture of N-ring and N-amino acylated products. Regioselectivity is hard to control.[10] |
| Various Aminotriazoles | Carboxylic Acid + Coupling Agent | HATU, DIPEA, DMF | Generally favors acylation on the more nucleophilic exocyclic amino group, providing a milder, more selective method. |
| Various Amines | Acylbenzotriazoles | Microwave, Water | An efficient and greener method for N-acylation that often provides high yields and purity.[9] |
Experimental Protocol: Selective N-Acylation using a Coupling Reagent
-
Rationale : This protocol uses a modern peptide coupling reagent (HATU) which activates the carboxylic acid, allowing for a controlled and selective acylation of the exocyclic amino group under mild conditions, minimizing side reactions on the triazole ring.
Caption: Experimental workflow for the selective N-acylation of aminotriazoles.
-
Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aminotriazole building block (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Coupling Agent Addition : Add [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated aminotriazole.[13]
N-Alkylation: Navigating Regioselectivity
N-alkylation introduces aliphatic or aromatic groups, which is critical for modulating a drug candidate's solubility, metabolic stability, and target engagement. However, with up to four potential nitrogen nucleophiles (in 3-amino-1,2,4-triazole), achieving regioselectivity is a significant synthetic hurdle.[14][15]
Reactivity Comparison:
The outcome of N-alkylation is a delicate balance between the thermodynamic stability of the product and the kinetic accessibility of the reaction site.
-
Kinetic vs. Thermodynamic Control : The N1 and N2 positions are often kinetically favored due to higher electron density. However, the N1-alkylated product is frequently more thermodynamically stable.[15] Steric hindrance from substituents on the triazole ring can block the kinetically favored sites, steering the reaction towards the thermodynamically preferred product.[8]
-
Influence of Base and Solvent : The choice of base and solvent is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will deprotonate the most acidic proton (usually on the ring), creating a triazolide anion.[15] The subsequent attack of this anion on the alkyl halide is then governed by sterics and electronics. Softer bases and polar, protic solvents can lead to different selectivity profiles.
Data Summary: N-Alkylation Regioselectivity of Substituted 1,2,4-Triazoles
| Triazole Substrate | Alkylating Agent | Conditions (Base/Solvent) | Major Isomer(s) & Rationale |
| 3-Benzylsulfanyl-1,2,4-triazole | Dibromomethane | K₂CO₃ / Acetone | Mixture of N1-CH₂-N1, N2-CH₂-N2, and N1-CH₂-N2 isomers. The unsymmetrical N1-CH₂-N2 isomer is favored due to steric effects.[8] |
| 3-Substituted Indazole | Alkyl Bromide | NaH / THF | >99% N1 selectivity for many C3-substituted indazoles, demonstrating a highly regioselective system.[15] |
| Benzotriazole | Alkyl Halide | K₂CO₃ / Microwave (Solvent-free) | Mixture of N1 and N2 alkylated products, highlighting the challenge of selectivity without directing groups. |
Experimental Protocol: Regioselective N1-Alkylation
-
Rationale : This protocol utilizes a strong, non-nucleophilic base to generate the triazolide anion in a controlled manner. The choice of an aprotic solvent stabilizes the anion and prevents competing protonation events. This method often favors the formation of the thermodynamically more stable N1-isomer for many heterocyclic systems.[15]
-
Preparation : To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF, add a solution of the aminotriazole building block (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
Anion Formation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Electrophile Addition : Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the N-alkylated regioisomers.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for constructing biaryl and vinyl-aryl structures common in pharmaceuticals.[16][17] For aminotriazoles, this typically involves coupling a halogenated aminotriazole with a boronic acid or ester.
Reactivity Comparison:
The reactivity of a halo-aminotriazole in a Suzuki coupling is primarily influenced by the electronic effect of the amino group on the C-X bond targeted for oxidative addition to the palladium catalyst.
-
Position of the Halogen : A halogen at a position ortho or para to the electron-donating amino group will have its C-X bond electron density increased, potentially slowing the rate-determining oxidative addition step. Conversely, a halogen at a meta position will be less affected.
-
Nature of the Triazole Ring : The overall electron-deficient nature of the triazole ring facilitates the oxidative addition step compared to more electron-rich aromatic systems.
-
Catalyst and Ligand Choice : The success of the coupling often depends on the selection of the palladium catalyst and phosphine ligand. Electron-rich, bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃) are often effective for coupling with less reactive aryl chlorides or electron-rich halides.[18]
Data Summary: Suzuki-Miyaura Coupling with Halo-Aminotriazoles
| Halo-Aminotriazole Substrate | Boronic Acid Partner | Catalyst System | Conditions | Outcome & Comments |
| Generic Bromo-aminotriazole | Phenylboronic Acid | Pd(OAc)₂, PPh₃ | Base (e.g., K₂CO₃), Toluene/H₂O, 90 °C | General conditions applicable to many substrates. Yields are substrate-dependent. |
| Aryl/Vinyl Halides (General) | Arylboronic Acid | Pd₂(dba)₃, P(t-Bu)₃ | Base (e.g., K₃PO₄), Dioxane, RT to 80 °C | A highly active catalyst system, often effective for challenging substrates including aryl chlorides at room temperature.[18] |
| Benzotriazoles (Denitrogenative) | Arylboronic Acid | Pd(OAc)₂, PPh₃, AgBF₄ | Toluene, Heat | A unique reaction where the triazole ring opens, extrudes N₂, and the resulting diazonium species couples.[19] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Rationale : This protocol outlines a standard and robust procedure for the Suzuki-Miyaura cross-coupling reaction. The use of a palladium catalyst, a phosphine ligand, and a base is the classic setup for this transformation, enabling the formation of a new carbon-carbon bond.[16][17]
-
Setup : To a reaction vessel, add the halo-aminotriazole (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reagent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by the degassed solvent system (e.g., a mixture of Toluene and Water).
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
Conclusion
The reactivity of aminotriazole building blocks is a nuanced subject, governed by a sophisticated interplay of electronic, steric, and tautomeric effects. A deep understanding of these principles is not merely academic; it is essential for the practical design of efficient and selective synthetic routes. By carefully selecting reagents, solvents, and reaction conditions, chemists can navigate the challenges of regioselectivity to successfully functionalize these versatile scaffolds. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of aminotriazoles in the pursuit of new medicines and materials.
References
-
Title: Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors Source: ResearchGate URL: [Link]
-
Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: MDPI URL: [Link]
-
Title: Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones Source: Thieme Synthesis URL: [Link]
-
Title: Acetylation of 5-amino-1H-[9][10][13]triazole revisited. Source: Semantic Scholar URL: [Link]
-
Title: Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations Source: Royal Society of Chemistry URL: [Link]
-
Title: 3-Amino-1,2,4-triazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Pharmacology URL: [Link]
-
Title: Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: MDPI URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]
-
Title: Regioselective N-Alkylation for the Synthesis of Novel Aminotriazolophanes. Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: ResearchGate URL: [Link]
-
Title: One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization Source: TSI Journals URL: [Link]
-
Title: State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application Source: ResearchGate URL: [Link]
-
Title: Steric effects - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Isomers of 1,2,3-triazole and 1,2,4-triazole Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Amitrole | C2H4N4 | CID 1639 Source: PubChem URL: [Link]
-
Title: The pKa values of 1,2,4-triazole and its alkyl derivatives. Source: ResearchGate URL: [Link]
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: National Center for Biotechnology Information URL: [Link]
-
Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods... Source: ResearchGate URL: [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 6. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acetylation of 5-amino-1H-[1,2,4]triazole revisited. | Semantic Scholar [semanticscholar.org]
- 11. Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones [organic-chemistry.org]
- 12. N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Guide: (5-amino-1H-1,2,4-triazol-3-yl)methanol vs. Fluconazole Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount. This guide provides an in-depth comparative analysis of the stability of (5-amino-1H-1,2,4-triazol-3-yl)methanol, a polar heterocyclic compound with potential pharmacological applications, against fluconazole, a well-established triazole antifungal agent. By subjecting both compounds to forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, we can elucidate their degradation pathways, identify critical stability liabilities, and establish a framework for the development of robust, stability-indicating analytical methods.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are intentionally designed to accelerate the degradation of a drug substance to predict its long-term stability and identify potential degradation products. This information is crucial for developing stable formulations, selecting appropriate packaging, and establishing reliable analytical methods for quality control.
This compound is a small, polar molecule containing the 1,2,4-triazole core, a scaffold present in many successful drugs. Its amino and hydroxymethyl functionalities suggest potential susceptibility to various degradation pathways. For a meaningful evaluation, we compare its stability profile to that of fluconazole, a structurally more complex triazole derivative with a well-documented stability profile. This comparison will highlight the influence of different substituents on the stability of the triazole ring.
Experimental Design: A Rigorous Approach to Forced Degradation
To comprehensively assess the stability of this compound and fluconazole, a forced degradation study was designed based on the ICH Q1A(R2) guideline. The study encompasses hydrolytic, oxidative, photolytic, and thermal stress conditions.
Caption: Experimental workflow for the comparative forced degradation study.
Stress Conditions
-
Hydrolytic Degradation: Solutions of both compounds were exposed to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: The compounds were treated with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The 1,2,4-triazole ring is generally stable, but the amino and hydroxymethyl groups can be susceptible to oxidation.
-
Photolytic Degradation: Solutions of the compounds were exposed to a combination of UV and visible light in a photostability chamber to assess their light sensitivity. Triazole derivatives are known to be susceptible to photodegradation.
-
Thermal Degradation: Solid samples of the compounds were exposed to dry heat (e.g., 80 °C) to evaluate their solid-state thermal stability.
Anticipated Degradation Pathways
Based on the chemical structures and known reactivity of related compounds, the following degradation pathways are anticipated:
This compound
-
Oxidation of the Hydroxymethyl Group: The primary alcohol functional group is susceptible to oxidation, potentially forming the corresponding aldehyde and subsequently the carboxylic acid.
-
Degradation of the Aminotriazole Ring: Under harsh oxidative or photolytic conditions, the 3-amino-1,2,4-triazole ring system may undergo cleavage, as observed in studies of the related herbicide amitrole.
Caption: Plausible degradation pathways of this compound.
Fluconazole
Fluconazole is known to be relatively stable, but degradation can occur under forceful conditions.
-
Photodegradation: Exposure to light can lead to the formation of 1,2,4-triazole and 1,2,4-triazole-1-acetic acid as major transformation products.
-
Oxidative Degradation: Under strong oxidative conditions, various degradation products can be formed.
Comparative Stability Profile: Anticipated Results
The following table summarizes the anticipated comparative stability of this compound and fluconazole under various stress conditions.
| Stress Condition | This compound (Anticipated) | Fluconazole (Known) |
| Acidic Hydrolysis | Likely stable | Stable |
| Basic Hydrolysis | Likely stable | Stable |
| **Oxidative (H₂O₂) ** | Moderate to significant degradation | Degradation observed |
| Photolytic (UV/Vis) | Moderate to significant degradation | Degradation observed |
| Thermal (Dry Heat) | Likely stable | Stable |
Protocol: Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately quantifying the parent drug and separating it from all potential degradation products and process-related impurities. Due to the polar nature of this compound and some of its expected degradation products, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is a highly suitable technique.
Proposed HPLC-MS/MS Method
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC column with an amide or diol stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for quantification of the parent compounds and their predicted degradation products.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
This guide outlines a comprehensive strategy for evaluating the stability of this compound in comparison to the well-characterized drug, fluconazole. The proposed forced degradation studies, coupled with a robust stability-indicating HILIC-MS/MS method, will provide critical insights into the degradation pathways and intrinsic stability of this novel compound. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of potential future drug products. The anticipated higher susceptibility of the primary alcohol in this compound to oxidation compared to the more sterically hindered tertiary alcohol in fluconazole is a key area of investigation. The results from these studies will be instrumental for researchers and drug development professionals in advancing promising new chemical entities.
References
-
This study analyzed the photodegradation of the herbicide amitrole (AMT) in water by advanced oxidation processes (AOPs) based on ultraviolet (UV) radiation (UV, UV/H₂O₂, UV/Fe²⁺/H₂O₂, UV/K₂S₂O₈, and UV/Na₂CO₃) and examined the influence of the initial concentration of radical generators, the solution pH, and the chemical composition of the water. The values of AMT reaction rate constants with HO, SO₄⁻ and CO₃⁻/HCO₃ radicals obtained at pH 7 were 5.85±0.25×10⁸ M⁻¹ s⁻¹, 3.77±0.17×10⁸ M⁻¹ s⁻¹, and 1.37±0.12×10⁶ M⁻¹ s⁻¹, respectively.
-
We systematically measured rates and identified products of the indirect photodegradation of fluconazole in genuine and synthetic surface waters with varying nitrate, bicarbonate, and dissolved organic matter using high resolution mass spectrometry. Degradation half-lives of fluconazole ranged from 2 weeks to a year, indicating indirect photochemistry is slow but competitive with other loss processes. The transformation products 1,2,4-triazole and 1,2,4-triazole-1-acetic acid were produced in 30 to 100% yield during fluconazole degradation.
-
Fluconazole is a persistent and mobile pharmaceutical azole fungicide observed in natural waters globally. It does not significantly degrade via traditional wastewater treatment, resulting in likely environmental and human exposure and environmental-origin azole fungicide resistance. Indirect photochemistry is known to degrade many recalcitrant contaminants in natural waters but has not been tested for fluconazole.
-
Fluconazole capsules were exposed to UVC (254 nm, 66 and 180 days), climatic chamber (40°C, 75% RH, 90 days) and oven (60°C, 60 days), these samples were analyzed by LC and bioassay methods It was found that the drug is degraded (10% decrease) with arising of a possible degradation product in an oxidative medium and UVC exposure, in all the others conditions fluconazole remained chemically stable (higher than 98%) when analyzed by LC.
-
The decomposition pathways of 3-amino-1,2,4-triazole (1), 2,4-dihydro-3H-1,2,4-triazol-3-ylidene-nitramide (2), and 5-amino-1,2,4-triazol-3-yl-acetic acid (3) were explored using thermal experiments and mass spectrometry.
-
The biodegradation of cyanuric acid, one of the by-products resulting from photocatalyis of amitrole was confirmed. Pseudomonas fluorescens could metabolize this compound as a nitrogen source when a supplementary carbon source was added.
-
In contrast, fluconazole in RECURA formulation showed complete recovery under the stress conditions: 103% (acid), 102% (base), 104% (oxida- tion), and 100% (heat).
-
Oxidation of 1-aminobenzotriazole with lead tetra-acetate, under very mild conditions, gives benzyne almost quantitatively which, in the absence of trapping agents, dimerises to biphenylene in unusually high yield.
-
Fulvic acid (Henan ChangSheng Corporation) photoinduced degradation of non-UVA-absorbing herbicide amitrole (3-amino-1,2,4-triazole, AMT) as a way for its removal from polluted water was investigated in details.
-
Two different stages of ATA decomposition were observed: after the first decomposition step, a mixture of compounds is obtained, according to MS data, being the principal component a compound of molecular weight 126.
-
This work also deals with the stability indicating study and forced degradation of fluconazole under conditions such as oxidation, acid hydrolysis, base hydrolysis, and thermal and photolytic stress.
-
A new energetic salt, 3-amino-1,2,4-triazole dinitramide (ATADN), was synthesized through the combination of 3-amino-1,2,4-triazole cation and oxygen-rich dinitramide anion.
-
The degradation rate constant and the corresponding half-life obtained for the FLU oxidative degradation were 0.5626 h ⁻¹ and 16.69 h, respectively. The putative oxidation products were characterized and their fragmentation pathways, on a basis of MS/MS data, were proposed.
-
Insensitive munitions, such as 3-nitro-1,2,4-triazol-5-one (NTO), are being considered by the U.S. Army as replacements for conventional explosives. Environmental emissions of NTO are expected to increase as its use becomes widespread; but only a few studies have considered the remediation of NTO-contaminated sites. In this study, sequential anaerobic-aerobic biodegradation of NTO was investigated in bioreactors using soil as inoculum. Batch bioassays confirmed microbial reduction of NTO under anaerobic conditions to 3-amino-1,2,4-triazol-5-one (ATO) using pyruvate as electron-donating cosubstrate.
-
The most basic stability signifying phase reversal. The development and validation of isocratic HPLC and UPLC technologies has allowed for the determination of fluconazole in bulk and solid pharmaceutical dosage forms.
-
The induced degradation of amitrole (3-amino-1,2,4-triazole or aminotriazole) by excitation of iron(III) aquacomplexes was investigated under irradiation at λ=365 nm.
-
The azole fungicide fluconazole has been reported to be persistent in conventional wastewater treatment plants. This study investigated the photodegradation of fluconazole under UV-254 in aqueous solutions.
-
Fluconazole shows significant degradation under oxidative conditions, particularly with agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
-
Oxidation of 1-aminobenzotriazole with N-bromosuccinimide and with nickel peroxide generates benzyne in high and in low yield, respectively.
-
For the determination of fluconazole (FLU) oxidation stability under permanganate treatment at the acidic pH, a sensitive, reproducible, and stability-indicating ultra-performance liquid chromatographyсmass spectrometry (UPLC/MS) method was developed.
-
High Efficiency Liquid Chromatography methodology was developed and validated following the Brazilian regulatory guidelines (ANVISA, RDC 166/2017) for the separation of co-eluted peaks of fluconazole and green propolis in the nanoparticle supernatant.
-
In addition, oxidation of triazolines with no anticonvulsant activity yielded, as a rule, triazoles that were active, which could be linked to their chemistry or structural conformation.
-
For the analysis of Fluconazole API, a sensitive and selective RP-HPLC technique has been developed and validated.
-
Basically because in a primary alcohol the carbon atom that is bonded with the OH- has 2 bonds with hydrogen, meaning it can easily get oxidized, to form an aldehyde, the oxidized again to form carboxylic acid.
-
Amitrole undergoes rapid degradation in the environment, and no systematic measurements of environmental concentrations have been reported.
-
Under fire conditions this product may emit toxic and/or irritating fumes, smoke and gases including carbon monoxide, carbon dioxide and oxides of nitrogen.
-
1-Chlorobenzotriazole in benzene converts substituted -dimethylbenzylamines into -disubstituted aminoalkylbenzotriazoles and a product containing positive chlorine.
-
The detection limit of amitrole was 0.16 mg L(-1) with a signal-to-noise ratio of 3. The proposed method was applied to the quantitative determination of amitrole in environmental water with recoveries of 92.0-103.0% and RSDs of 2.22-6.26, depending on the sample investigated.
-
A general and efficient method for the preparation of 3-amino-1,2,4-triazoles has been developed.
-
ZnO was proven to be the most effective photocatalyst, and it was used for all further experiments under solar irradiation.
-
Amitrole is a triazole herbicide that is used to control a wide range of perennial grasses and broadleaved weeds.
-
The results showed that the incorporation of an N-amino group into a nitroazole ring can improve nitrogen content, heat of formation and impact sensitivity, while the introduction of a C-aminos group can enhance density, detonation velocity and pressure.
-
Amitrole is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an amino group at position 3. Used to control annual grasses and aquatic weeds (but not on food crops because it causes cancer in laboratory animals).
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1-aryl-1,2,3-triazoles with (Het)aryl Halides and Its Application in the Synthesis of Fused Heterocycles.
-
1,2,4-triazole-3-one (TO) and guanidine nitrate (GN) have the potential to be used as alternative gas-generating agents.
-
Reacts with incompatible materials. Chemical Stability. Stable under normal conditions of storage and handling.
-
The results of these hydrolysis reactions are easily explained on the basis of the stereoelectronic theory for the cleavage of tetrahedral intermediates, and by taking into account that the nitrogen of tetrahedral intermediates must be either protonated under acidic conditions, or hydrogen bonded with the solvent under basic conditions in order to observe the cleavage of the C—N bond.
- 4-Substituted 1,2,3-benzotriazines are formed in high yield by oxidation of 1- and 2-amino-3-substituted indazoles; 1,2,3-benzotriazine itself
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Aminotriazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of an amino group onto this heterocyclic core gives rise to substituted aminotriazoles, a class of compounds with significant potential in drug discovery and development.[1][5][6][7] The versatility of the aminotriazole moiety allows for further functionalization, enabling the exploration of vast chemical space in the quest for novel and more effective therapeutic agents.[6]
This comprehensive guide provides an in-depth comparison of prevalent synthetic routes to substituted aminotriazoles, offering a critical evaluation of their respective strengths and limitations. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for key methodologies, and provide a comparative analysis of their performance based on experimental data. Our aim is to equip researchers with the necessary knowledge to make informed decisions when selecting or optimizing a synthetic strategy for their specific research needs.
I. Classical Approaches to Aminotriazole Synthesis: The Enduring Legacy of Named Reactions
While a plethora of modern synthetic methods have emerged, classical named reactions remain a cornerstone for the synthesis of substituted aminotriazoles. Their historical significance is matched by their continued utility in many synthetic applications.
The Einhorn-Brunner Reaction: A Time-Tested Condensation
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for preparing 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[8][9][10] This reaction provides a direct and reliable route to a variety of substituted 1,2,4-triazoles.[8]
Mechanism and Regioselectivity: The reaction proceeds via the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the imide. Subsequent dehydration and intramolecular cyclization lead to the formation of the triazole ring.[2][8] A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when unsymmetrical imides are used. The acyl group derived from the stronger carboxylic acid will preferentially occupy the 3-position of the resulting 1,2,4-triazole.[2]
Experimental Protocol: Synthesis of 1,5-diphenyl-1,2,4-triazole
-
Reaction Setup: A mixture of N-formyl benzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) is prepared in glacial acetic acid.
-
Heating: The reaction mixture is heated to reflux for 4-6 hours.
-
Workup: Upon cooling, the reaction mixture is poured into ice-water.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1,5-diphenyl-1,2,4-triazole.[11]
Advantages and Limitations: The Einhorn-Brunner reaction is characterized by its operational simplicity and the ready availability of starting materials. However, the often harsh reaction conditions (e.g., strong acids, high temperatures) can limit its applicability for substrates with sensitive functional groups.
II. Modern Synthetic Strategies: Expanding the Scope and Efficiency
Contemporary organic synthesis has introduced a diverse array of methodologies for constructing the aminotriazole core, often with improved efficiency, milder reaction conditions, and broader substrate scope compared to classical methods.
Convergent Synthesis of 3-Amino-1,2,4-triazoles
A highly efficient and convergent approach for the preparation of 3-amino-1,2,4-triazoles has been developed, which allows for the variation of substituents at the N-1 and 3-amino positions.[12][13] This strategy relies on the formation of a key hydrazinecarboximidamide intermediate, which is then cyclized.[12][13]
General Workflow:
Caption: Convergent synthesis of 3-amino-1,2,4-triazoles.
Experimental Protocol: General Procedure for the Preparation of 1,N-disubstituted-3-amino-1,2,4-triazoles
-
Formation of the Sulfonic Acid Intermediate: The starting thiourea or hydrazinecarbothioamide is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium molybdate.[12]
-
Nucleophilic Addition: The resulting sulfonic acid intermediate is reacted with the appropriate hydrazine or amine in a suitable solvent like acetonitrile at room temperature or elevated temperatures.[12]
-
Cyclization: The crude hydrazinecarboximidamide intermediate is then cyclized by heating with a formic acid equivalent, such as trimethyl orthoformate, at high temperatures in a sealed tube to yield the desired 3-amino-1,2,4-triazole.[12][13]
One-Pot Synthesis of 3-Amino-1,2,4-triazoles from Thioureas
A facile one-pot, three-component synthesis of 3-amino-1,2,4-triazoles has been reported, starting from thioureas, an alkylating agent, and hydrazides.[14] This method is particularly amenable to parallel synthesis for the rapid generation of compound libraries.[14][15]
Reaction Mechanism:
Caption: One-pot synthesis of 3-amino-1,2,4-triazoles.
Synthesis of 5-Amino-1,2,4-triazoles
The synthesis of 5-amino-1,2,4-triazoles can be achieved through several routes. One common method involves the reaction of aminoguanidine with carboxylic acids or their derivatives.[16][17] Microwave-assisted synthesis has been shown to be an effective technique for accelerating these reactions.[16][17]
Comparative Performance of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reaction Conditions | Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Einhorn-Brunner Reaction | Imides, Hydrazines | Acidic, High Temperature | Moderate to Good | Broad for simple substrates | Operational simplicity, predictable regioselectivity | Harsh conditions, limited functional group tolerance |
| Convergent Synthesis | Thioureas, Hydrazines, Amines | Mild to High Temperature | Good | Broad | High convergency, allows for diverse substitutions | Multi-step |
| One-Pot from Thioureas | Thioureas, Alkylating agents, Hydrazides | High Temperature | Good | Broad | One-pot, suitable for parallel synthesis | High temperatures may be required |
| From Aminoguanidine | Aminoguanidine, Carboxylic Acids | Conventional heating or Microwave | Moderate to Good | Broad | Direct access to 5-aminotriazoles | Potential for side reactions |
III. The Dimroth Rearrangement: An Important Isomerization in Triazole Chemistry
The Dimroth rearrangement is a significant isomerization reaction observed in certain triazole systems, where endocyclic and exocyclic nitrogen atoms exchange positions.[18] This rearrangement is typically promoted by acid, base, or heat and proceeds through a ring-opening/ring-closure mechanism.[18][19][20] Understanding the potential for Dimroth rearrangement is crucial in the synthesis of substituted aminotriazoles, as it can lead to the formation of isomeric products.[21]
Mechanism of the Dimroth Rearrangement:
Caption: Simplified mechanism of the Dimroth rearrangement.
IV. Conclusion
The synthesis of substituted aminotriazoles is a rich and evolving field, with both classical and modern methods offering valuable tools for the medicinal chemist. The choice of a particular synthetic route will be dictated by a multitude of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the presence of other functional groups in the molecule.
The Einhorn-Brunner reaction remains a reliable method for accessing a range of 1,2,4-triazoles, while modern convergent and one-pot strategies provide greater flexibility and efficiency, particularly for the construction of compound libraries. A thorough understanding of the underlying reaction mechanisms, including the potential for rearrangements like the Dimroth, is essential for successful and predictable synthesis. This guide provides a solid foundation for researchers to navigate the synthetic landscape of substituted aminotriazoles and to select the most appropriate methodology to advance their drug discovery programs.
V. References
-
Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. --INVALID-LINK--
-
Krasavin, M., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 20(8), 493-501. --INVALID-LINK--
-
Park, H., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(18), 4124-4127. --INVALID-LINK--
-
Krasavin, M., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(22), 12435-12445. --INVALID-LINK--
-
Wikipedia. (n.d.). Dimroth rearrangement. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Amino-1,2,4-Triazole synthesis. --INVALID-LINK--
-
He, C., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Communications, 57(36), 4439-4442. --INVALID-LINK--
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2021). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 25(10), 1226-1236. --INVALID-LINK--
-
Star Chemistry. (2021). The Dimroth Rearrangement: A Comprehensive Analysis. --INVALID-LINK--
-
Galkina, M. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 455-472. --INVALID-LINK--
-
Gaponova, I. I., et al. (2020). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Russian Chemical Bulletin, 69(10), 1957-1963. --INVALID-LINK--
-
Ghorab, M. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][14][16]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Aminotriazoles. --INVALID-LINK--
-
Park, H., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. --INVALID-LINK--
-
He, C., et al. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Advances, 8(3), 1368-1376. --INVALID-LINK--
-
Bohrium. (2021). Synthetic Strategies for C‐Amino 1,2,3‐Triazoles and Their Oxides: A Review. --INVALID-LINK--
-
Krasavin, M., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(6), 1585. --INVALID-LINK--
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. --INVALID-LINK--
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). PDF. --INVALID-LINK--
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8095-8109. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 5‐amino‐1,2,4‐triazole. --INVALID-LINK--
-
Einhorn-Brunner Reaction. (n.d.). Merck Index. --INVALID-LINK--
-
Einhorn-Brunner Reaction. (n.d.). Name-Reaction.com. --INVALID-LINK--
-
Wang, Y., et al. (2020). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 12(1), 73-88. --INVALID-LINK--
-
Gao, H., & Shreeve, J. M. (2011). 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. Organic & Biomolecular Chemistry, 9(5), 1453-1457. --INVALID-LINK--
-
BenchChem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. --INVALID-LINK--
-
Holm, S. C., et al. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 42(51). --INVALID-LINK--
-
Creanga, A.-A., et al. (2010). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Revista de Chimie, 61(12), 1169-1172. --INVALID-LINK--
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993139. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 65(15), 10233-10264. --INVALID-LINK--
-
De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed. --INVALID-LINK--
-
Synthetic routes to some azolyl-triazoles. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 774-783. --INVALID-LINK--
-
Li, X., et al. (2016). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Tetrahedron Letters, 57(4), 435-438. --INVALID-LINK--
-
Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(11), 17798-17814. --INVALID-LINK--
-
Life Chemicals. (2020). Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications. --INVALID-LINK--
-
Krasavin, M., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. PubMed. --INVALID-LINK--
-
Semantic Scholar. (n.d.). One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines. --INVALID-LINK--
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 885344. --INVALID-LINK--
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2021). Frontiers in Chemistry, 9, 706429. --INVALID-LINK--
-
Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC. --INVALID-LINK--
References
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. Einhorn-Brunner Reaction [drugfuture.com]
- 10. Einhorn-Brunner Reaction [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 19. starchemistry888.com [starchemistry888.com]
- 20. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
A Comparative Guide to the Spectroscopic Characterization of (5-amino-1H-1,2,4-triazol-3-yl)methanol Reference Standards
Abstract: This guide provides an in-depth comparison of essential spectroscopic techniques for the structural elucidation and identity confirmation of (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS 27277-03-8), a critical building block in pharmaceutical and materials science. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting expected data in a comparative format, this document serves as a vital resource for researchers, analytical scientists, and drug development professionals to ensure the quality and integrity of their reference standards.
Introduction: The Imperative for a Well-Characterized Standard
This compound is a heterocyclic compound featuring a triazole ring, an amino group, and a primary alcohol. Its structural motifs make it a versatile precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2] The identity and purity of a reference standard for this compound are paramount; any ambiguity can compromise research outcomes, regulatory submissions, and final product quality.
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative or quantitative analysis. Its validation relies not on a single analytical technique, but on the convergence of data from multiple, orthogonal methods. This guide details the foundational spectroscopic toolkit—NMR, MS, and IR—required to establish an unimpeachable identity profile for this molecule.
The Orthogonal Analytical Workflow
No single spectroscopic method provides a complete structural picture. Mass spectrometry confirms the mass, but not the isomeric structure. Infrared spectroscopy identifies functional groups, but not their placement. NMR spectroscopy reveals the precise connectivity of atoms. By combining these techniques, we create a self-validating system where each result corroborates the others, leading to an unambiguous structural assignment.
Below is a workflow diagram illustrating how these techniques are integrated to qualify a reference standard.
Caption: Integrated workflow for reference standard qualification.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, serving as the first critical checkpoint for identity.
Expertise & Causality: For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The basic nitrogen atoms of the amino group and triazole ring are readily protonated, leading to a strong signal for the molecular ion plus a proton, [M+H]⁺.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the reference standard at ~1 mg/mL in methanol. Dilute this solution to ~10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Infuse the sample directly into a Q-TOF or Orbitrap mass spectrometer.
-
Acquisition Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Mass Range: m/z 50-500
-
Data Comparison: Expected vs. Alternative Ions
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Description & Justification |
| [M+H]⁺ | 115.0614 | Primary Target Ion. The protonated molecular ion confirms the elemental composition (C₃H₆N₄O).[3] |
| [M+Na]⁺ | 137.0434 | Sodium adduct. Often observed as a minor peak due to trace sodium contamination in glassware or solvents. |
| [M+K]⁺ | 153.0173 | Potassium adduct. Less common than sodium but possible. |
| [M+H-H₂O]⁺ | 97.0514 | In-source fragment. Loss of the methanol's water group, can occur with higher source energy. |
Data sourced from predicted values, consistent with experimental observations for similar compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the compound, and its high boiling point allows for stable acquisitions. Crucially, it allows for the observation of exchangeable protons (from -OH and -NH₂) as broad signals, which would be lost in solvents like D₂O.[4][5]
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (Typical):
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, using a proton-decoupled pulse program (e.g., zgpg30).
-
¹H NMR Data Comparison
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -CH₂- | ~4.4 | Singlet (s) | 2H | Methylene protons adjacent to the triazole ring and the -OH group. |
| -NH₂ | ~5.6 | Broad Singlet (br s) | 2H | Amino group protons. Broad due to quadrupole effects of nitrogen and chemical exchange.[4] |
| -OH | ~5.1 | Broad Singlet (br s) | 1H | Hydroxyl proton. Broad due to chemical exchange with trace water in the solvent. |
| -NH- (ring) | ~11.8 | Broad Singlet (br s) | 1H | Triazole ring N-H proton. Shifted far downfield and broad due to its acidic nature and exchange.[4] |
Note: Chemical shifts are predictive and can vary slightly based on concentration and instrument calibration. The values are based on data for structurally similar 5-amino-1,2,4-triazole derivatives.[4]
¹³C NMR Data Comparison
| Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| -CH₂- | ~55 | Aliphatic carbon attached to an electronegative oxygen atom. |
| C3-Ring | ~155 | Triazole ring carbon adjacent to the methanol group. |
| C5-Ring | ~160 | Triazole ring carbon adjacent to the amino group. Shifted downfield by the electron-donating -NH₂ group. |
Note: Due to tautomerism in the triazole ring, the two ring carbon signals can sometimes appear broad.[4] This is an important diagnostic feature.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing complementary evidence to NMR and MS data.
Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination from the KBr, which can obscure the important O-H and N-H stretching regions.
Experimental Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid reference standard directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
IR Data Comparison: Key Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description & Comparison |
| 3100-3400 | O-H and N-H stretch | Critical Diagnostic Region. A very broad absorption centered around ~3200-3300 cm⁻¹ indicates the hydrogen-bonded O-H stretch of the alcohol. Overlapping this, two sharper peaks characteristic of the N-H symmetric and asymmetric stretches of a primary amine (-NH₂) are expected.[6][7] |
| 2850-3000 | C-H stretch | Aliphatic C-H stretching from the -CH₂- group. Typically less intense than the O-H/N-H bands.[8] |
| ~1650 | N-H bend | Scissoring vibration of the primary amine. Confirms the presence of the -NH₂ group. |
| 1550-1620 | C=N / C=C stretch | Aromatic/heterocyclic ring stretching vibrations from the triazole core. |
| ~1050 | C-O stretch | Strong absorption characteristic of a primary alcohol C-O bond.[9] |
Conclusion
The qualification of a this compound reference standard demands a multi-faceted spectroscopic approach. By systematically applying Mass Spectrometry, ¹H and ¹³C NMR, and IR Spectroscopy, a complete and verifiable profile of the molecule's identity can be established. This guide provides the necessary protocols and comparative data to empower researchers to confidently characterize their standards, ensuring the accuracy and reproducibility of their scientific endeavors. The convergence of a correct molecular weight from MS, a definitive atomic connectivity from NMR, and the presence of all expected functional groups from IR constitutes a robust, self-validating system for identity confirmation.
References
- Bidepharm. (n.d.). 5-Amino-1-methyl-1H-1,2,4-triazole-3...
-
ChemicalBook. (n.d.). (5-Amino-1H-[10][11][12]triazol-3-yl)-methanol(27277-03-8) 1 H NMR. Retrieved from ChemicalBook.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazolate.
- ResearchGate. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
- ChemNet. (n.d.). 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
-
Santa Cruz Biotechnology. (n.d.). (5-Amino-1H-[10][11][12]triazol-3-yl)-methanol | CAS 27277-03-8. Retrieved from Santa Cruz Biotechnology.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- National Center for Biotechnology Information. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.
- Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science.
- SpectraBase. (n.d.). 1H-1,2,4-triazole-3-methanol, 5-amino- - Optional[1H NMR] - Spectrum.
- PubChemLite. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-amino-1h-1.2.4-triazole.
- Sigma-Aldrich. (n.d.). 3-amino-1h-1.2.4-triazole.
- LookChem. (n.d.). Shanghai Haohong Pharmaceutical Co., Ltd. Product....
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- RSC Publishing. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts.
- National Center for Biotechnology Information. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. NIH.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
BOC Sciences. (n.d.). CAS 27277-03-8 (5-Amino-1H-[10][11][12]triazol-3-yl)-methanol. Retrieved from BOC Sciences.
- ResearchGate. (1986). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers.
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
-
PubMed. (2002). Acetylation of 5-amino-1H-[10][11][12]triazole revisited. Retrieved from PubMed.
-
Chem-Impex. (n.d.). (1-Methyl-1H-[10][11][12]triazol-5-yl)methanol. Retrieved from Chem-Impex.
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- CP Lab Safety. (n.d.). (5-Amino-1H-1, 2, 4-triazol-3-yl)methanol, min 95%, 5 grams.
- ECHEMI. (n.d.). 90359-00-5, (5-amino-1-methyl-1,2,4-triazol-3-yl)methanol Formula.
- SpectraBase. (n.d.). 1-VINYL-5-AMINO-1,2,4-TRIAZOLE - Optional[13C NMR] - Chemical Shifts.
- Chemsrc. (n.d.). (5-amino-1-methyl-1,2,4-triazol-3-yl)methanol.
- ResearchGate. (2008). (PDF) 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C3H6N4O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CAS:3641-16-5, 5-Amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid-毕得医药 [bidepharm.com]
- 11. (5-Amino-1H-[1,2,4]triazol-3-yl)-methanol(27277-03-8) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Elemental Analysis of Novel Triazole Compounds
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel triazole compound is a moment of significant potential. These five-membered heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2][3] However, the journey from a successful reaction to a well-characterized, publishable, and ultimately useful molecule is paved with rigorous analytical validation. At the heart of this validation lies elemental analysis—the foundational step to confirm the empirical and molecular formula of a newly synthesized entity.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the elemental composition of novel triazole compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, the synergistic relationship between different techniques, and the practical workflows that ensure data integrity and trustworthiness.
Pillar 1: The Foundational Assay - Combustion (CHN) Analysis
Combustion analysis, often referred to as CHN analysis, remains the gold standard for directly quantifying the mass percentages of carbon, hydrogen, and nitrogen in an organic sample.[4][5] Its enduring relevance lies in its ability to provide a bulk assessment of the sample's purity and empirical formula.
The Principle of Combustion Analysis:
The technique is elegantly straightforward in concept. A small, precisely weighed sample of the triazole compound is combusted in a high-temperature furnace (typically ~1000°C) within an oxygen-rich environment.[6][7][8] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6][8] These resultant gases are then swept by an inert carrier gas (usually helium) through a series of separation columns and detectors.[7][8][9]
-
H₂O Detection: The water vapor is typically trapped by an absorbent.
-
CO₂ Detection: Carbon dioxide is similarly trapped.
-
N₂ Detection: After removal of other gases and reduction of any nitrogen oxides (NOx) to N₂, the nitrogen gas is measured, often by a thermal conductivity detector (TCD).[8][10]
The instrument is calibrated using a certified standard with known C, H, and N percentages, such as acetanilide.[8] By comparing the signals from the sample to the standard, the mass percentages of each element in the novel triazole can be determined with high precision. For a newly synthesized compound, the experimental percentages should align with the calculated theoretical values to within ±0.4% to be considered pure.
Pillar 2: Unambiguous Confirmation - High-Resolution Mass Spectrometry & X-Ray Crystallography
While CHN analysis provides the empirical formula, it cannot distinguish between isomers or confirm the exact molecular weight. For this, we turn to high-resolution mass spectrometry (HRMS) and the "gold standard" of structural biology, X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places.[11] This precision is the key to determining a unique molecular formula.[11][12]
The Principle of HRMS:
Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This is because the exact mass of each isotope is not an integer (e.g., ¹H = 1.007825 amu, ¹²C = 12.000000 amu, ¹⁴N = 14.003074 amu, ¹⁶O = 15.994915 amu).[11]
For a novel triazole, a small amount of the sample is ionized (e.g., via Electrospray Ionization - ESI), and the resulting molecular ion is guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer measures the m/z value with sufficient accuracy to allow for the unambiguous assignment of a single molecular formula that matches the observed mass.[11][13] This provides direct confirmation of the molecular weight and formula, which must be consistent with the empirical formula derived from CHN analysis.
X-Ray Crystallography
When a suitable single crystal of the novel triazole can be grown, X-ray crystallography provides the ultimate structural proof.[14][15][16] It is the most comprehensive technique available for determining molecular structure, as it yields a three-dimensional model of the electron density within the crystal.[14][16]
The Principle of X-Ray Crystallography:
A single crystal is mounted and irradiated with a beam of X-rays. The regularly spaced atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.[16][17][18] By measuring the angles and intensities of these diffracted spots, crystallographers can perform a Fourier transform to calculate the electron density map of the molecule.[16] This map is then used to determine the precise position of every atom in the molecule, their chemical bonds, and their stereochemical arrangement.[16] This method not only confirms the molecular formula but also the exact connectivity and conformation, leaving no ambiguity.[14] The primary challenge, however, is often the rate-limiting step of growing a high-quality single crystal.[14][17]
Comparative Guide to Core Analytical Techniques
The selection of an analytical technique is guided by the information required, the nature of the sample, and the stage of the research. The following table provides a direct comparison of the primary methods for elemental analysis and structural confirmation.
| Parameter | Combustion (CHN) Analysis | High-Resolution Mass Spectrometry (HRMS) | X-Ray Crystallography |
| Information Provided | Elemental percentages (C, H, N), leading to the Empirical Formula . | High-accuracy mass-to-charge ratio, leading to the Molecular Formula .[11][19] | 3D atomic coordinates, bond lengths, and angles. Provides unambiguous Molecular Structure and formula.[16] |
| Primary Use Case | Confirmation of purity and empirical formula of a bulk sample. | Rapid confirmation of molecular weight and molecular formula. | Absolute and unambiguous structure determination of a pure compound.[14] |
| Sample Requirement | 1-3 mg of solid or non-volatile liquid. | Micrograms to nanograms of sample, soluble in a suitable solvent. | A single, well-ordered crystal (typically 0.1-0.3 mm). |
| Destructive? | Yes, the sample is combusted. | Yes, the sample is consumed during ionization. | No, the crystal can often be recovered. |
| Key Advantage | Provides quantitative bulk purity data. Fast, routine, and cost-effective.[5] | High sensitivity and speed. Directly provides the molecular formula.[11] | Provides the most detailed and definitive structural information.[14][15] |
| Key Limitation | Does not provide molecular weight or distinguish isomers. | Does not provide quantitative purity information for a bulk sample. | Requires a high-quality single crystal, which can be difficult to obtain.[14] |
Experimental Protocols & Workflows
A self-validating analytical workflow integrates these techniques to build a cohesive and trustworthy characterization of the novel compound.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for characterizing a novel triazole compound, from initial synthesis to full structural elucidation.
Caption: Data flow comparison between CHN and HRMS techniques.
Conclusion: A Triad of Trust
The robust characterization of a novel triazole compound is not achieved by a single technique but by a logical and synergistic application of multiple analytical methods. Combustion analysis serves as the fundamental check of bulk purity and empirical formula. High-resolution mass spectrometry provides swift and precise confirmation of the molecular formula. Finally, when absolute certainty is required, X-ray crystallography delivers an unambiguous three-dimensional structure. By understanding the strengths and limitations of each method and integrating them into a cohesive workflow, researchers can establish the identity and purity of their compounds with the highest degree of scientific integrity, paving the way for further biological evaluation and intellectual property protection.
References
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
ASTM D5291 Standard Test Method for the Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. EUROLAB. [Link]
-
Determination of the Molecular Formula by Mass Spectrometry. Read Chemistry. [Link]
-
ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. [Link]
-
D-5291 - Analytical Method. ALS. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
-
ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. McGraw-Hill Education. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Elemental analysis. Wikipedia. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]
-
mass spectra - the molecular ion (M+) peak. Chemguide. [Link]
-
High Resolution Mass Spectrometry (HRMS). University of Calgary. [Link]
-
Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]
-
Formula determination by high resolution mass spectrometry. YouTube. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Astm D5291. Scribd. [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC - NIH. [Link]
-
What is a CHNS Elemental Analyzer? AZoM. [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
Video: Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]
-
ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Internet Archive. [Link]
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Real-world validation of a structure-aware pipeline for molecular design. Semantic Scholar. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
New Pipeline Advances Molecular Design Validation in Practice. BIOENGINEER.ORG. [Link]
-
How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]
-
Real-world validation of a structure-aware pipeline for molecular design. ResearchGate. [Link]
-
Unlocking Chemical Space Through De Novo Design. Digital Chemistry. [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbr.com.pk [ijbr.com.pk]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 8. rsc.org [rsc.org]
- 9. measurlabs.com [measurlabs.com]
- 10. azom.com [azom.com]
- 11. readchemistry.com [readchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing the Purity of Aminotriazole Derivatives Using Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. Aminotriazole and its derivatives, a class of compounds with diverse biological activities, present unique analytical challenges due to their inherent polarity. This guide provides an in-depth comparison of chromatographic techniques for assessing the purity of these compounds, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering a comprehensive framework for selecting and validating the most appropriate method for your specific needs.
The paramount importance of purity analysis is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] These frameworks mandate rigorous testing to ensure that impurities, which can arise from the synthesis process, degradation, or storage, are maintained at levels that do not compromise patient safety or drug efficacy.[5][6]
The Analytical Challenge: The Polar Nature of Aminotriazole
3-Amino-1,2,4-triazole (Amitrole) and its derivatives are characterized by their high polarity and water solubility.[7][8] This property, while often beneficial for biological activity, poses a significant hurdle for traditional reversed-phase chromatography, where polar analytes exhibit poor retention and peak shape.[9] Therefore, the choice of chromatographic technique and the specific method parameters are critical for achieving accurate and reliable purity assessments.
Comparative Analysis of Chromatographic Techniques
The selection of an appropriate chromatographic method is a critical decision that directly impacts the quality of the purity assessment. This section provides a comparative overview of HPLC, GC, and TLC, highlighting their respective strengths and weaknesses for the analysis of aminotriazole derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is often the preferred method for the analysis of polar and non-volatile compounds, making it a strong candidate for aminotriazole derivatives.[10][11][12] Its versatility lies in the variety of stationary phases and mobile phase compositions that can be employed to achieve optimal separation.
-
Expertise & Experience: For highly polar compounds like aminotriazole, traditional C18 reversed-phase columns often fail to provide adequate retention. The causality behind this is the "like-dissolves-like" principle; the polar analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase. To overcome this, specialized techniques are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, aminopropyl) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.[13]
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a hydrophobic tail and a charge opposite to that of the analyte. The ion pair formed is more hydrophobic and can be retained on a reversed-phase column.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to retain and separate polar and charged analytes.[13][14]
-
-
Trustworthiness: HPLC methods, when properly validated according to ICH Q2(R2) guidelines, provide a self-validating system.[15][16][17][18][19] Validation parameters such as specificity, linearity, accuracy, precision, and robustness ensure that the method is fit for its intended purpose.[20][21]
Gas Chromatography (GC): A Viable Alternative for Volatile Derivatives
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[10][11] While aminotriazole itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable compound.
-
Expertise & Experience: The key to successful GC analysis of aminotriazole derivatives lies in the derivatization step. Acetylation or silylation are common approaches to reduce the polarity and increase the volatility of the analyte. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. The purity of the carrier gas is also crucial for achieving a stable baseline and optimal detector sensitivity.[22]
-
Trustworthiness: GC methods are particularly well-suited for identifying and quantifying residual solvents and other volatile impurities.[23] When coupled with a mass spectrometer (GC-MS), it provides a high degree of specificity and allows for the identification of unknown impurities.[24]
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, cost-effective, and rapid chromatographic technique that is primarily used for qualitative analysis and as a screening tool.[25][26]
-
Expertise & Experience: TLC is particularly useful for monitoring the progress of a chemical reaction or for quickly assessing the number of components in a sample.[27] The separation is based on the differential partitioning of the analytes between the stationary phase (a thin layer of adsorbent like silica gel on a plate) and the mobile phase.[25] For aminotriazole derivatives, a polar stationary phase like silica gel and a moderately polar mobile phase would be appropriate. Visualization of the separated spots can be achieved using UV light or by spraying with a suitable reagent, such as ninhydrin, which reacts with the amino group to produce a colored spot.[25]
-
Trustworthiness: While not as quantitative as HPLC or GC, TLC can be a valuable tool for preliminary purity assessment and for detecting major impurities. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity assessment of aminotriazole derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Applicability to Aminotriazole | High (especially with HILIC or mixed-mode)[7][13] | Moderate (requires derivatization)[7] | High (for qualitative screening)[7] |
| Quantitative Accuracy | High | High | Low to Moderate (HPTLC improves accuracy) |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Moderate (µg to ng levels) |
| Throughput | Moderate | High | Very High |
| Cost | High | High | Low |
| Key Advantage | Versatility for polar, non-volatile compounds | Excellent for volatile impurities and residual solvents | Simplicity, speed, and low cost for screening |
| Key Limitation | Can be challenging to achieve retention for highly polar analytes | Derivatization step can be complex and introduce errors | Limited quantitative capability |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity assessment of a representative aminotriazole derivative using HPLC and a screening method using TLC. These protocols are designed to be self-validating by incorporating system suitability checks.
Protocol 1: Purity Assessment by HILIC-HPLC
This protocol describes a method for the quantitative determination of the purity of an aminotriazole derivative and its related impurities.
1. Materials and Reagents:
-
Aminotriazole derivative reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solutions to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
4. System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates should be ≥ 2000.
-
The tailing factor should be between 0.8 and 1.5.
5. Analysis:
-
Inject the sample solution.
-
Identify and quantify the main peak and any impurity peaks based on their retention times relative to the reference standard.
-
Calculate the purity by area percent normalization.
Protocol 2: Qualitative Screening by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method for screening the purity of an aminotriazole derivative.
1. Materials and Reagents:
-
TLC silica gel 60 F254 plates
-
Aminotriazole derivative reference standard and sample
-
Methanol
-
Dichloromethane
-
Ninhydrin spray reagent
2. Procedure:
-
Prepare solutions of the reference standard and sample at 1 mg/mL in methanol.
-
Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate.[26]
-
Allow the spots to dry completely.
-
Place the plate in a developing chamber containing a mobile phase of dichloromethane:methanol (9:1 v/v).
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.[25]
-
Remove the plate and allow it to air dry.
-
Visualize the spots under UV light (254 nm).
-
Spray the plate with ninhydrin reagent and heat gently to visualize the amino-containing compounds as colored spots.[25]
3. Interpretation:
-
Compare the number and intensity of the spots in the sample lane to the reference standard lane. The presence of additional spots in the sample lane indicates the presence of impurities.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for HPLC and TLC analysis.
Caption: Workflow for purity assessment of aminotriazole derivatives by HPLC.
Caption: Workflow for qualitative screening of aminotriazole derivatives by TLC.
Conclusion
The assessment of purity for aminotriazole derivatives requires a nuanced approach that considers the inherent polarity of these molecules. While HPLC, particularly with HILIC or mixed-mode chromatography, stands out as the most robust and versatile technique for quantitative analysis, GC with derivatization and TLC serve as valuable complementary methods for specific applications. The choice of method should be guided by the specific analytical needs, such as the required level of accuracy, the nature of the potential impurities, and the desired throughput. Ultimately, a well-validated chromatographic method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing aminotriazole derivatives, in alignment with global regulatory expectations.[2][4]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH releases draft guidelines on analytical method development. (2022, March 31). RAPS.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- 4 Key Differences Between GC and HPLC.Drawell.
- What is the difference between a GC and HPLC? Which is better for analysis of pesticides and insecticides? (2022, September 2). Quora.
- Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. (2025, August 6).
- Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology.MDPI.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products.FDA.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
- FDA Releases Revised Draft Guidance On Methods Validation for Pharmaceuticals. (2014, February 18). Bloomberg Law.
- Drug Quality Sampling and Testing Programs. (2025, February 11). FDA.
- 3-Amino-1,2,4-triazole (A8056) - Product Information Sheet. (1996, September 20). Sigma-Aldrich.
- HPLC Methods for analysis of 1,2,4-triazole.
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.SIELC.
- Thin Layer Chrom
- 3-Amino-1,2,4-triazole = 95 TLC 61-82-5.Sigma-Aldrich.
- 3-AMINO-1H-1,2,4-TRIAZOLE,95%.
- Validation of Analytical Methods: A Review.Gavin Publishers.
- Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
- Why Purity Matters: The Impact of Gas Quality on Chromatographic Results.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.Thermo Fisher Scientific.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO Brazil.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki.Royal Society of Chemistry.
Sources
- 1. fda.gov [fda.gov]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. FDA Releases Revised Draft Guidance On Methods Validation for Pharmaceuticals [news.bloomberglaw.com]
- 4. fda.gov [fda.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. quora.com [quora.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. youtube.com [youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. scielo.br [scielo.br]
- 22. organomation.com [organomation.com]
- 23. omicsonline.org [omicsonline.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. iitg.ac.in [iitg.ac.in]
- 26. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 27. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, nitrogen-rich heterocyclic compounds like (5-amino-1H-1,2,4-triazol-3-yl)methanol are common building blocks. While their utility in synthesis is significant, a deep understanding of their safe handling and disposal is paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding its recommendations in established safety protocols and the toxicological profile of analogous structures.
Compound Identification and Hazard Assessment
This compound is a specialty chemical often used in proteomics research and as a heterocyclic building block in medicinal chemistry.[][2][3] Key identifiers for this compound are:
| Identifier | Value |
| Molecular Formula | C₃H₆N₄O |
| Molecular Weight | 114.11 g/mol |
| Common CAS Numbers | 27277-03-8[][2][3], 63870-39-3[4] |
Extrapolated Hazard Profile (based on Amitrole):
Amitrole is classified as a hazardous substance and a potential carcinogen.[5][6] It is harmful if swallowed and can cause serious damage to health through prolonged exposure.[5] Furthermore, it is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[5] Upon combustion, it can produce toxic fumes, including nitrogen oxides.[6][7]
Given the structural similarities, it is prudent to assume that This compound may exhibit similar toxicological and ecotoxicological properties. Therefore, it must be treated as hazardous waste.
Pre-Disposal and Handling Protocols
Before initiating any disposal procedure, proper handling and personal protective equipment (PPE) are non-negotiable. The overriding principle is that no activity should begin without a clear plan for waste disposal.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[7]
-
Body Protection: A lab coat is essential. For larger quantities or potential for dust generation, additional protective clothing may be necessary.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[9]
Work Area Preparation:
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[9]
Step-by-Step Disposal Procedure
The disposal of this compound, as a solid chemical waste, must be managed through your institution's hazardous waste program.[10] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [10]
Step 1: Waste Segregation and Containment
-
Primary Container: If possible, store the waste chemical in its original container.[8][11] The container must be in good condition, with an intact and legible label.
-
Waste Labeling: If the original container is not used, select a container compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids). Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," the approximate quantity, and the date.[10][12]
-
Incompatible Wastes: Do not mix this waste with other chemicals unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[8][12] Specifically, keep it separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react violently with related compounds.[6][7]
Step 2: Disposal of Contaminated Materials
-
Solid Waste: Any materials grossly contaminated with this compound, such as gloves, absorbent paper, or weighing boats, must also be treated as hazardous waste.[11]
-
Packaging: Place these contaminated items in a separate, clearly labeled, and sealed plastic bag or container.[11] This container should also be marked as "HAZARDOUS WASTE" and list the chemical contaminant.
Step 3: Storage Pending Disposal
-
Designated Area: Store the sealed hazardous waste container in a designated, secure area within your laboratory.[11]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.[11]
-
Time Limits: Be aware of regulatory time limits for storing hazardous waste in the laboratory before it must be transferred to a central facility. This can be up to 90 days in some jurisdictions.[11]
Step 4: Arranging for Pickup and Disposal
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[13] They are responsible for ensuring compliance with all local, state, and federal regulations.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest or pickup request form, providing details about the chemical and its quantity.[10][13]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control the Spill: If it is safe to do so, prevent the spread of the solid material. Avoid creating dust.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collect: Carefully sweep or scoop the absorbed material and spilled chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Visual Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For compounds like this compound, where specific disposal data is scarce, a cautious and informed approach based on the principles of chemical hygiene and analogy to similar structures is essential. By adhering to the procedures outlined in this guide and working closely with your institution's EHS professionals, you can ensure that this valuable research compound is managed safely from procurement to final disposal.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
BOC Sciences. CAS 27277-03-8 (5-Amino-1H-[][4][11]triazol-3-yl)-methanol. Retrieved from BOC Sciences.
-
Santa Cruz Biotechnology. (5-Amino-1H-[][4][11]triazol-3-yl)-methanol | CAS 27277-03-8. Retrieved from Santa Cruz Biotechnology.
- Santa Cruz Biotechnology. This compound | CAS 63870-39-3.
- CP Lab Safety. (5-Amino-1H-1, 2, 4-triazol-3-yl)methanol, min 95%, 5 grams.
- INCHEM. ICSC 0631 - AMITROLE.
- National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
- Princeton University Environmental Health and Safety. Chemical Waste: Solids.
-
Guidechem. (5-Amino-1H-[][4][11]triazol-3-yl)-methanol. Retrieved from Guidechem.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Amitrole.
- Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole Safety Data Sheet.
- Environmental Marketing Services. (2025, September 22). Safe Laboratory Chemical Waste Disposal.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- New Jersey Department of Health. Amitrole - Hazardous Substance Fact Sheet.
- Cole-Parmer. (2017, October 2). Safety Data Sheet - Aminotriazole.
- Fisher Scientific. (2021, December 24). Safety Data Sheet - 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-.
- ChemicalBook. This compound CAS 63870-39-3.
- Methanol Safety Data Sheet.
- Cayman Chemical. (2025, April 14). Safety Data Sheet.
- Procedures for Disposal of Hazardous Waste.
- Chemical Waste Disposal Guidelines.
- Chemical Waste Management Guide.
- Hazardous Waste Disposal Procedures.
- Chemos GmbH & Co. KG. Safety Data Sheet: Methanol.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
Sources
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0631 - AMITROLE [inchem.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Amitrole [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. vumc.org [vumc.org]
- 14. fishersci.com [fishersci.com]
A Guide to the Safe Handling of (5-amino-1H-1,2,4-triazol-3-yl)methanol: Essential Protocols for Laboratory Personnel
This document provides comprehensive safety and handling protocols for (5-amino-1H-1,2,4-triazol-3-yl)methanol. Given the limited availability of specific safety data for this compound, this guide synthesizes information from authoritative sources on the closely related and well-studied compound, 3-Amino-1,2,4-triazole (Amitrole), a suspected carcinogen.[1][2][3] This approach, rooted in established chemical safety principles, provides a robust framework for risk mitigation. The presence of a methanol group in the target compound necessitates additional precautions related to potential flammability and toxicity.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on the toxicological profile of the surrogate compound, Amitrole, this compound should be handled as a substance with the potential for significant health effects.
Primary Hazards:
-
Carcinogenicity: Amitrole is classified as a suspected human carcinogen.[1][2][3] Therefore, this compound must be handled with extreme caution to minimize exposure.
-
Toxicity: The surrogate compound is harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[1][2]
-
Reproductive Toxicity: There is a possible risk of harm to the unborn child associated with Amitrole.[1]
-
Skin and Eye Irritation: While not classified as a primary irritant, direct contact may cause transient discomfort to the eyes and potential systemic effects upon skin absorption.[1] Open wounds or irritated skin should not be exposed.[1]
-
Dust Explosion: As with many organic solids, fine dust dispersed in the air in sufficient concentrations can form an explosive mixture with an ignition source.[1]
Table 1: Hazard Summary and GHS Classifications (Inferred from 3-Amino-1,2,4-triazole)
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |
| May cause cancer | Carcinogenicity (Category 2) | [1][2] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity (Category 2) | [2] |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | [2] |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | [2] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial to prevent exposure. The following recommendations are based on guidelines for handling carcinogenic and toxic substances.
-
Respiratory Protection: A NIOSH-certified air-purifying, half-mask respirator with particulate filters is mandatory when handling the solid compound outside of a certified chemical fume hood.[4]
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashes or dust generation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before each use and disposed of immediately after contact with the compound. Always wash hands thoroughly after removing gloves.
-
Protective Clothing: A lab coat or chemical-resistant coveralls should be worn.[4] For operations with a higher risk of contamination, a chemical-resistant apron is recommended.[1]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for minimizing risk.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Safe Handling Practices:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the compound directly in the receiving vessel within the fume hood. If external weighing is necessary, use a sealed container.
-
Dissolving: Add solvents to the solid slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before leaving the laboratory.[1]
Emergency Procedures: Preparedness and Response
4.1. Spills:
-
Minor Spills (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand).[3]
-
Dampen the absorbent material to prevent dust generation.[1]
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills (outside fume hood):
-
Evacuate the laboratory and alert others.
-
Contact the institution's environmental health and safety (EHS) office immediately.
-
Prevent entry to the contaminated area.
-
4.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, bench paper, absorbent from spills) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[3] Consult your institution's EHS office for specific procedures.
Conclusion: A Culture of Safety
The safe handling of this compound relies on a comprehensive understanding of its potential hazards, the diligent use of personal protective equipment, adherence to established handling procedures, and preparedness for emergencies. By integrating these principles into your daily laboratory workflow, you contribute to a robust culture of safety for yourself and your colleagues.
References
-
New Jersey Department of Health. (n.d.). Amitrole - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Arxada. (n.d.). Activated Amitrole 400 Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Guidance for the Reregistration of Pesticide Products Containing Amitrole as the Active Ingredient. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1977, August 1). Carcinogens – Regulation and Control. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]
-
CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH. Retrieved from [Link]
-
Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. (n.d.). Retrieved from [Link]
-
Coverguard. (n.d.). International regulations Personal protective equipments. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (5-Amino-1H-1, 2, 4-triazol-3-yl)methanol, min 95%, 5 grams. Retrieved from [Link]
-
Health and Safety Authority. (2025, December 3). Personal Protective Equipment - PPE. Retrieved from [Link]
-
EU-OSHA. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
